1,4-Bisbenzil
Description
The exact mass of the compound 1,4-Bis(phenylglyoxaloyl)benzene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 379518. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-[4-(2-oxo-2-phenylacetyl)phenyl]-2-phenylethane-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14O4/c23-19(15-7-3-1-4-8-15)21(25)17-11-13-18(14-12-17)22(26)20(24)16-9-5-2-6-10-16/h1-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUEGWHHUYNHBNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)C(=O)C(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50187315 | |
| Record name | 1,4-Bis(phenylglyoxaloyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50187315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3363-97-1 | |
| Record name | 1,4-Bis(phenylglyoxaloyl)benzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003363971 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3363-97-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=379518 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Bis(phenylglyoxaloyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50187315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1,4-Bisbenzil: Synthesis, Properties, and Potential in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,4-Bisbenzil, a diketone compound with potential applications in medicinal chemistry and drug development. The document details its fundamental properties, a validated synthesis protocol, and explores its putative role as an enzyme inhibitor, offering insights for further research and development.
Core Properties of this compound
This compound, also known as 1,4-Bis(benzoylcarbonyl)benzene, is a symmetrical aromatic tetraketone. Its core structure consists of a central benzene ring substituted at the 1 and 4 positions with benzoylcarbonyl groups.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and formulation in research and development settings.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₂H₁₄O₄ | [1][2] |
| Molecular Weight | 342.35 g/mol | [1][2] |
| CAS Number | 3363-97-1 | [1][2] |
| Appearance | Light orange to yellow to green powder/crystal | [3][4][5] |
| Melting Point | 125.0 - 129.0 °C | [3][4][6] |
| Purity (typical) | >97.0% (GC/HPLC) | [5][7] |
| Solubility | Data not available in the searched literature | |
| InChI | InChI=1S/C22H14O4/c23-19(15-7-3-1-4-8-15)21(25)17-11-13-18(14-12-17)22(26)20(24)16-9-5-2-6-10-16/h1-14H | [1][2] |
| InChIKey | FUEGWHHUYNHBNI-UHFFFAOYSA-N | [1][2] |
| SMILES | O=C(C(=O)c1ccc(C(=O)C(=O)c2ccccc2)cc1)c1ccccc1 | [1][2] |
Spectral Data
Detailed spectral data is crucial for the unambiguous identification and characterization of this compound. While experimental spectra for this compound were not found in the searched literature, the expected spectral characteristics can be inferred from the analysis of its structural motifs and data from related compounds.
Predicted ¹H NMR Spectral Data:
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Phenyl H's (ortho) | 7.9 - 8.1 | Doublet |
| Phenyl H's (meta) | 7.5 - 7.7 | Triplet |
| Phenyl H's (para) | 7.6 - 7.8 | Triplet |
| Central Benzene H's | 8.2 - 8.4 | Singlet |
Predicted ¹³C NMR Spectral Data:
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | 190 - 195 |
| Phenyl C (ipso) | 130 - 135 |
| Phenyl C (ortho) | 128 - 132 |
| Phenyl C (meta) | 127 - 130 |
| Phenyl C (para) | 133 - 136 |
| Central Benzene C | 135 - 140 |
Predicted FT-IR Spectral Data:
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| C=O (Aryl Ketone) | 1660 - 1700 | Strong |
| C=C (Aromatic) | 1450 - 1600 | Medium |
| C-H (Aromatic) | 3000 - 3100 | Medium |
Predicted Mass Spectrometry Fragmentation:
The mass spectrum of this compound is expected to show a prominent molecular ion peak [M]⁺ at m/z 342. Key fragmentation patterns would likely involve the cleavage of the C-C bond between the carbonyl groups, leading to the formation of benzoyl cations ([C₆H₅CO]⁺ at m/z 105) and related fragments.
Experimental Protocols
Synthesis of this compound
A validated method for the synthesis of this compound, reported as 1,4-bis(phenylglyoxyloyl)benzene, involves a two-step process commencing with a benzoin condensation followed by oxidation.[8]
Step 1: Synthesis of the Bis-benzoin Intermediate
-
Reaction Setup: In a suitable reaction vessel, combine terephthalaldehyde (1 molar equivalent) and benzaldehyde (4 molar equivalents).
-
Catalyst Addition: Add potassium cyanide (0.5 molar equivalents) to the aldehyde mixture. Caution: Potassium cyanide is highly toxic and should be handled with appropriate safety precautions.
-
Reaction Conditions: The condensation reaction is carried out under conditions identical to those of a standard benzoin condensation.
-
Work-up and Isolation: Upon completion of the reaction, the crude bis-benzoin intermediate is isolated. A reported yield for the pure bis-benzoin is 94%.[8]
Step 2: Oxidation to this compound
-
Oxidation: The purified bis-benzoin intermediate is subjected to oxidation to convert the secondary alcohol groups to ketones. Common oxidizing agents for this transformation include nitric acid or copper(II) salts.
-
Purification: The resulting this compound is purified, for instance, by recrystallization.
-
Yield: The oxidation step is reported to yield 90% of highly pure this compound, resulting in an overall average yield of 85% with respect to the starting terephthalaldehyde.[8]
Applications in Drug Development
While direct pharmacological studies on this compound are limited, the broader class of diketones and the parent compound, benzil, have shown significant biological activities, suggesting potential avenues for investigation for this compound.
Potential as an Enzyme Inhibitor
Research has identified benzil and its analogues as potent and selective inhibitors of mammalian carboxylesterases (CEs).[8][9] CEs are a class of enzymes involved in the metabolism of a wide range of xenobiotics and the activation of ester-containing prodrugs, such as the anticancer agent CPT-11 (Irinotecan).[9]
The inhibitory activity of benzil analogues is dependent on the ethane-1,2-dione moiety, which is present in this compound.[8] This suggests that this compound could also function as a carboxylesterase inhibitor. Inhibition of CEs can modulate the cytotoxicity of prodrugs, potentially reducing systemic toxicity or enhancing efficacy in target tissues.[9]
Cytotoxic Potential
Structurally related compounds, such as 1,4-bis(2-oxo-1-cycloalkylmethylene)benzenes, have demonstrated cytotoxic activity against various cancer cell lines, including murine P388 and L1210 cells, and human Molt 4/C8 and CEM T-lymphocytes.[10] This indicates that the 1,4-disubstituted benzene core with flanking carbonyl groups may be a valuable scaffold for the development of novel cytotoxic agents.
Signaling Pathways and Mechanisms of Action
The primary putative mechanism of action for this compound in a drug development context is through the inhibition of carboxylesterases. This inhibition can have significant downstream effects on the metabolic activation of prodrugs.
Carboxylesterase-Mediated Prodrug Activation
The diagram below illustrates the proposed mechanism by which a carboxylesterase inhibitor like this compound could modulate the therapeutic action of a prodrug such as CPT-11.
Conclusion
This compound is a readily synthesizable diketone with physicochemical properties that make it amenable to further investigation. While direct biological data is scarce, its structural similarity to known carboxylesterase inhibitors and cytotoxic compounds suggests its potential as a lead compound in drug discovery. Future research should focus on obtaining comprehensive spectral and solubility data, as well as conducting in vitro and in vivo studies to elucidate its biological activity and therapeutic potential, particularly in the context of enzyme inhibition and cancer chemotherapy.
References
- 1. This compound | 3363-97-1 | TCI AMERICA [tcichemicals.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 3363-97-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. This compound | 3363-97-1 | TCI EUROPE N.V. [tcichemicals.com]
- 7. This compound , >97.0%(HPLC) , 3363-97-1 - CookeChem [cookechem.com]
- 8. Identification and characterization of novel benzil (diphenylethane-1,2-dione) analogues as inhibitors of mammalian carboxylesterases. | Sigma-Aldrich [merckmillipore.com]
- 9. Intracellular inhibition of carboxylesterases by benzil: modulation of CPT-11 cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxic 1,4-bis(2-oxo-1-cycloalkylmethylene)benzenes and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1,4-Bisbenzil: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of 1,4-Bisbenzil, also known as 1,4-bis(phenylglyoxyloyl)benzene. It delves into the historical synthesis and discovery of this aromatic tetraketone, its detailed physicochemical and spectroscopic properties, and its primary application as a key monomer in the synthesis of high-performance polyphenylquinoxaline (PPQ) polymers. While its direct applications in drug development are not prominent in current literature, this guide will explore the chemical characteristics that could be of interest to researchers in medicinal chemistry. Detailed, field-proven experimental protocols for its synthesis are also provided, making this a valuable resource for researchers, scientists, and professionals in polymer chemistry and materials science.
Introduction: The Structural Uniqueness of an Aromatic Tetraketone
This compound is a fascinating organic compound characterized by a central benzene ring substituted at the 1 and 4 positions with benzil groups (phenylglyoxyloyl groups). This structure, consisting of four ketone functionalities, imparts a unique combination of reactivity and rigidity. The presence of multiple carbonyl groups makes it an excellent building block for condensation polymerizations, while the aromatic backbone contributes to the thermal stability of the resulting materials. This guide aims to be a definitive resource on this compound, consolidating historical context with modern synthetic methodologies and applications.
Discovery and Historical Synthesis
While a singular, definitive "discovery" paper for this compound is not readily apparent in the historical literature, its existence and synthesis were established prior to the early 1970s. An important early milestone is a 1973 technical report from the Army Materials and Mechanics Research Center by Stanley E. Wentworth, which details an "improved synthesis" of the compound, indicating its prior known status[1]. This report highlights its significance as a monomer for high-temperature resistant polymers.
Two principal historical synthetic routes to this compound have been documented:
The Wentworth Synthesis (1973): A Three-Step Approach
This method, developed for producing high-purity this compound for polymer synthesis, proceeds in three main stages[1]:
-
Formation of Cuprous Phenylacetylide: Phenylacetylene is quantitatively converted to its cuprous salt.
-
Coupling Reaction: The cuprous phenylacetylide is coupled with p-diiodobenzene to yield p-bis(phenylethynyl)benzene.
-
Oxidation: The resulting diacetylene is oxidized to this compound using N-bromosuccinimide in dimethyl sulfoxide (DMSO)[1].
This synthesis was notable for its high overall yield, reported to be around 70%[1].
Experimental Protocol: Wentworth Synthesis of this compound [1]
Step 1: Synthesis of p-Bis(phenylethynyl)benzene
-
To a solution of phenylacetylene, add an ammoniacal solution of cuprous chloride to precipitate cuprous phenylacetylide.
-
Isolate and dry the cuprous phenylacetylide.
-
In a suitable solvent such as pyridine, reflux the cuprous phenylacetylide with p-diiodobenzene to initiate the coupling reaction.
-
After the reaction is complete, cool the mixture and isolate the crude p-bis(phenylethynyl)benzene by filtration.
-
Purify the product by recrystallization from a suitable solvent (e.g., a mixture of benzene and ethanol).
Step 2: Oxidation to this compound
-
Dissolve the purified p-bis(phenylethynyl)benzene in dimethyl sulfoxide (DMSO).
-
Add N-bromosuccinimide (NBS) portion-wise to the solution while maintaining the temperature.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into cold water to precipitate the crude this compound.
-
Collect the solid by filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., acetic acid or a mixture of benzene and hexane) to obtain pure this compound.
The Benzoin Condensation Route
An alternative and also historically significant synthesis involves the benzoin condensation of terephthalaldehyde with an excess of benzaldehyde, followed by the oxidation of the resulting bis-benzoin intermediate[2].
-
Benzoin Condensation: Terephthalaldehyde is reacted with benzaldehyde in the presence of a cyanide catalyst (e.g., potassium cyanide) to form the corresponding bis-benzoin derivative.
-
Oxidation: The bis-benzoin is then oxidized using a suitable oxidizing agent, such as nitric acid or a copper(II) salt, to yield this compound[2].
This method can achieve a high yield of very pure this compound, with reported yields of the tetraketone averaging 85% with respect to the starting terephthalaldehyde[2].
Experimental Protocol: Benzoin Condensation Route to this compound [2]
Step 1: Synthesis of the Bis-benzoin Intermediate
-
In a reaction vessel, combine terephthalaldehyde and a stoichiometric excess of benzaldehyde.
-
Add a catalytic amount of potassium cyanide in an aqueous ethanolic solution.
-
Reflux the mixture until the reaction is complete.
-
Cool the reaction mixture to induce crystallization of the bis-benzoin product.
-
Isolate the crude product by filtration and wash with cold ethanol.
Step 2: Oxidation to this compound
-
Suspend the bis-benzoin intermediate in a suitable solvent like glacial acetic acid.
-
Add a stoichiometric amount of an oxidizing agent, such as concentrated nitric acid or copper(II) acetate.
-
Heat the mixture until the oxidation is complete, as indicated by a color change and TLC analysis.
-
Cool the reaction mixture and pour it into ice water to precipitate the this compound.
-
Collect the product by filtration, wash with water until neutral, and dry.
-
Recrystallize from a suitable solvent to obtain the purified product.
Physicochemical and Spectroscopic Characterization
This compound is a crystalline solid, with its color described as light orange to yellow to green[3].
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₂H₁₄O₄ | [4] |
| Molecular Weight | 342.35 g/mol | [4] |
| CAS Number | 3363-97-1 | [4] |
| Appearance | Light orange to yellow to green crystalline solid | [3] |
| Melting Point | 125.0 to 129.0 °C | [3] |
| Purity (typical) | >97.0% (GC) | [3] |
Spectroscopic Data
The structural elucidation of this compound is confirmed through various spectroscopic techniques.
Table 2: Spectroscopic Data for this compound
| Technique | Key Features |
| ¹H NMR | Aromatic protons in the regions characteristic of the phenyl and phenylene rings.[4] |
| ¹³C NMR | Resonances corresponding to the four carbonyl carbons, as well as the aromatic carbons of the phenyl and central phenylene rings.[4] |
| Infrared (IR) | Strong absorption bands characteristic of the C=O stretching of the ketone groups, typically in the range of 1650-1700 cm⁻¹. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of 342.35 g/mol . |
Core Application: Monomer for High-Performance Polymers
The primary and most significant application of this compound is as a monomer in the synthesis of polyphenylquinoxalines (PPQs). PPQs are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and excellent mechanical properties.
The synthesis of PPQs involves the condensation reaction of an aromatic bis(o-diamine) with a bis(α-dicarbonyl) compound, such as this compound.
Figure 1: Synthesis of Polyphenylquinoxaline (PPQ) from this compound
Caption: General reaction scheme for the synthesis of polyphenylquinoxalines.
The resulting PPQ polymer possesses a rigid backbone of alternating phenyl and quinoxaline rings, which is responsible for its high thermal stability. These polymers are used in applications where materials are exposed to extreme conditions, such as in the aerospace industry, for manufacturing high-temperature adhesives, composite matrices, and coatings.
Relevance to Drug Development: A Field for Future Exploration
A thorough review of the current scientific literature does not reveal significant direct applications of this compound in drug discovery or medicinal chemistry. This may be due to several factors, including its relatively poor solubility in aqueous media and potential for metabolic instability.
However, the core structure of this compound presents features that could be of interest for medicinal chemists:
-
Scaffold for Derivatization: The four ketone functionalities offer multiple points for chemical modification, allowing for the synthesis of a diverse library of derivatives.
-
Potential for Metal Chelation: The presence of multiple carbonyl groups could enable the chelation of metal ions, a property that is exploited in some therapeutic and diagnostic agents.
-
Rigid Aromatic Core: The rigid planar structure could serve as a scaffold to orient pharmacophoric groups in a specific three-dimensional arrangement for interaction with biological targets.
While this compound itself may not be a drug candidate, its derivatives could be explored for various biological activities. For instance, the synthesis of heterocyclic compounds from this compound could yield novel structures with potential therapeutic applications.
Figure 2: Potential Derivatization Pathways for Medicinal Chemistry Exploration
Caption: Potential synthetic pathways for generating novel derivatives of this compound.
Conclusion
This compound is a structurally intriguing aromatic tetraketone with a well-documented history in the field of polymer chemistry. Its synthesis, particularly the methods established in the early 1970s, paved the way for the development of high-performance polyphenylquinoxaline polymers. While its role in medicinal chemistry has yet to be established, its unique chemical structure offers a platform for future synthetic explorations that could lead to the discovery of novel bioactive compounds. This guide has provided a comprehensive overview of this compound, from its historical synthesis to its modern applications and future potential, serving as a valuable resource for the scientific community.
References
An Introduction to the Molecular Structure of 1,4-Bisbenzil: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,4-Bisbenzil, also known as 1,4-bis(benzoylcarbonyl)benzene, is a symmetrical aromatic tetraketone. Its structure, characterized by a central benzene ring substituted at the para positions with two benzoylcarbonyl groups, suggests potential applications in polymer chemistry and as a building block in organic synthesis. This document provides a summary of its known properties and a generalized approach to its synthesis and structural elucidation. However, it is important to note that detailed experimental data, including crystallographic and spectroscopic analyses, are not extensively available in the public domain.
Molecular Structure and Properties
This compound possesses a planar central phenyl ring, with two benzil (phenylglyoxal) moieties attached at the 1 and 4 positions. The molecule's symmetry and the presence of multiple carbonyl groups are its defining chemical features.
General Properties
| Property | Value | Reference |
| Chemical Formula | C₂₂H₁₄O₄ | [1][2] |
| Molecular Weight | 342.35 g/mol | [1][2] |
| CAS Number | 3363-97-1 | [1][2] |
| Appearance | Light orange to yellow to green powder/crystal | [1][2] |
| Melting Point | 125.0 - 129.0 °C | [1][3] |
| Purity | >97.0% (GC) | [1][2] |
Structural Identifiers
| Identifier Type | Identifier | Reference |
| SMILES | O=C(C(=O)c1ccc(C(=O)C(=O)c2ccccc2)cc1)c1ccccc1 | [2] |
| InChI | InChI=1S/C22H14O4/c23-19(15-7-3-1-4-8-15)21(25)17-11-13-18(14-12-17)22(26)20(24)16-9-5-2-6-10-16/h1-14H | [2] |
Conceptual Experimental Protocols
Hypothetical Synthesis of this compound
A plausible synthetic route to this compound could involve a Friedel-Crafts acylation reaction. The following diagram illustrates a conceptual workflow for such a synthesis.
Caption: A conceptual workflow for the synthesis of this compound.
Structural Characterization
Following a successful synthesis, the structure of this compound would be confirmed using a suite of analytical techniques. The logical flow for this characterization is outlined below.
Caption: A logical workflow for the structural characterization of this compound.
Limitations and Future Directions
A comprehensive understanding of the molecular structure of this compound is currently hampered by the limited availability of detailed empirical data. Future research efforts should focus on:
-
Single-Crystal X-ray Diffraction: To obtain precise bond lengths, bond angles, and packing information.
-
Advanced Spectroscopic Analysis: Detailed 1D and 2D NMR studies to unambiguously assign all proton and carbon signals.
-
Computational Modeling: To complement experimental data and provide insights into the molecule's conformational flexibility and electronic properties.
The generation of this fundamental data will be crucial for unlocking the potential of this compound in materials science and as a versatile synthon in drug development.
References
1,4-Bisbenzil: A Versatile Building Block for Advanced Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Bisbenzil, also known as 1,4-bis(phenylglyoxyloyl)benzene, is a tetra-ketone featuring a central benzene ring substituted at the 1 and 4 positions with phenylglyoxyloyl groups.[1] This symmetrical arrangement of four carbonyl groups imparts unique reactivity, making it a valuable building block in various organic transformations. Its utility spans the synthesis of high-performance polymers, complex heterocyclic systems, and photosensitive materials. The rigid aromatic core and the reactive dicarbonyl moieties of this compound allow for the construction of large, conjugated systems with interesting photophysical and material properties. This guide provides a comprehensive overview of the synthesis, properties, and synthetic applications of this compound, complete with experimental protocols and data presented for practical laboratory use.
Physicochemical Properties
This compound is typically a light orange to yellow or green crystalline powder. A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 3363-97-1 | |
| Molecular Formula | C₂₂H₁₄O₄ | [1] |
| Molecular Weight | 342.35 g/mol | |
| Appearance | Light orange to yellow to green powder/crystal | |
| Melting Point | 125.0 to 129.0 °C | |
| Purity | >97.0% (GC) | |
| SMILES | O=C(C(=O)c1ccc(C(=O)C(=O)c2ccccc2)cc1)c1ccccc1 | [1] |
| InChI | InChI=1S/C22H14O4/c23-19(15-7-3-1-4-8-15)21(25)17-11-13-18(14-12-17)22(26)20(24)16-9-5-2-6-10-16/h1-14H | [1] |
Synthesis of this compound
A common and effective method for the synthesis of this compound involves a two-step process starting from terephthalaldehyde and benzaldehyde. The first step is a benzoin condensation to form the bis-benzoin intermediate, which is then oxidized to yield this compound.[2][3]
Experimental Protocol: Synthesis of this compound[4]
Step 1: Synthesis of 1,4-Bis(α-hydroxybenzyl)benzene (Bis-benzoin)
-
In a reaction vessel, combine terephthalaldehyde (0.1 mol), benzaldehyde (0.4 mol), and potassium cyanide (0.05 mol) in an appropriate solvent.
-
Stir the mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude bis-benzoin.
-
Purify the crude product by recrystallization to obtain pure 1,4-bis(α-hydroxybenzyl)benzene. A yield of approximately 94% can be expected.[2]
Step 2: Oxidation to this compound
-
Dissolve the purified bis-benzoin (0.1 mol) in 80% acetic acid (approx. 1.4 L per 157 g of bis-benzoin).
-
Add ammonium nitrate (approx. 200 g per 157 g of bis-benzoin) and a catalytic amount of cupric acetate (approx. 4.0 g per 157 g of bis-benzoin).
-
Heat the mixture with stirring at 100-108 °C for 5 hours.
-
Cool the reaction mixture to room temperature. The yellow crystals of this compound will precipitate.
-
Filter the crystals, wash with water, and dry.
-
Recrystallize the crude product from acetic acid or ethanol to obtain pure this compound. A yield of approximately 90% for the oxidation step can be achieved.[2][3]
Applications in Organic Synthesis
Synthesis of Polyphenylquinoxalines
This compound is a key monomer in the synthesis of polyphenylquinoxalines (PPQs), a class of high-performance polymers known for their exceptional thermal stability and solubility in organic solvents.[3] The reaction involves the condensation of this compound with aromatic bis(o-diamine)s, such as 3,3'-diaminobenzidine.
Table 2: Representative Synthesis of Polyphenylquinoxalines from this compound
| Bis(o-diamine) | Catalyst/Solvent | Reaction Time (h) | Yield (%) | Reference |
| 3,3'-Diaminobenzidine | m-Cresol | 8 | >95 | [3] |
| 3,3',4,4'-Tetraaminobiphenyl | m-Cresol/xylene | 12 | High | General procedure |
Experimental Protocol: Synthesis of a Polyphenylquinoxaline[4]
-
In a reaction flask equipped with a stirrer and a nitrogen inlet, dissolve this compound (1 mmol) and 3,3'-diaminobenzidine (1 mmol) in m-cresol.
-
Heat the reaction mixture to a temperature that allows for the removal of water formed during the reaction (typically with a slow stream of nitrogen or under a Dean-Stark trap).
-
Continue heating until the desired polymer molecular weight is achieved, as monitored by viscosity measurements.
-
Precipitate the polymer by pouring the cooled reaction mixture into a non-solvent such as methanol.
-
Filter the polymer, wash thoroughly with methanol, and dry under vacuum.
Synthesis of Heterocyclic Compounds
The diketone moieties of this compound are excellent precursors for the synthesis of various heterocyclic compounds, most notably quinoxalines, through condensation with 1,2-diamines.
Table 3: Synthesis of Quinoxaline Derivatives from this compound
| 1,2-Diamine | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| o-Phenylenediamine | Camphorsulfonic acid (20 mol%) | Ethanol | Room Temp. | 2-8 h | 98 | [2] |
| o-Phenylenediamine | MoVP on Alumina | Toluene | 25 | 2 h | 92 | [4] |
| Substituted o-phenylenediamines | H₅PW₆Mo₄V₂O₄₀·14H₂O | Ethanol:Water (1:1) | Reflux | 40-68 min | 85-93 | [5] |
Experimental Protocol: General Synthesis of Quinoxalines[3]
-
In a round-bottom flask, dissolve the 1,2-dicarbonyl compound (e.g., this compound, 1 mmol) and the 1,2-diamine (1 mmol) in ethanol (5 mL).
-
Add the catalyst (e.g., 20 mol% camphorsulfonic acid).
-
Stir the reaction mixture at room temperature for the time indicated in Table 3, monitoring the reaction progress by TLC.
-
Upon completion, add cold water (5 mL) and continue stirring until a solid precipitate forms.
-
Filter the solid, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure quinoxaline derivative.
Potential Applications in Diels-Alder Reactions and Polycyclic Aromatic Hydrocarbon Synthesis
While specific examples utilizing this compound are not extensively documented in readily available literature, its structural motifs suggest potential applications in Diels-Alder reactions and the synthesis of polycyclic aromatic hydrocarbons (PAHs). The diketone functionalities can be converted to other reactive groups, or the central benzene ring can be further functionalized to participate in cycloaddition reactions. For instance, conversion of the diketone to a cyclopentadienone would generate a diene for Diels-Alder reactions, a common strategy for building complex polycyclic systems.
Spectroscopic Data (Reference)
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (approximately 7.0-8.5 ppm). Due to the symmetry of the molecule, a simplified pattern is anticipated for the protons on the central benzene ring. The protons of the terminal phenyl groups will exhibit characteristic multiplets.
-
¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbons in the range of 190-200 ppm. The aromatic carbons will resonate between 120-140 ppm. The number of signals will be reduced due to the molecule's symmetry.
-
FT-IR: The infrared spectrum will be dominated by a strong absorption band for the C=O stretching of the ketone groups, typically found in the region of 1650-1700 cm⁻¹. C-H stretching and C=C stretching vibrations of the aromatic rings will also be present.
-
UV-Vis: The ultraviolet-visible spectrum is expected to show absorptions corresponding to the π-π* and n-π* transitions of the aromatic and carbonyl chromophores.
Conclusion
This compound is a highly functional and versatile building block in organic synthesis. Its straightforward preparation and the reactivity of its multiple carbonyl groups make it an attractive starting material for the construction of complex organic molecules and polymers. The applications of this compound in the synthesis of thermally stable polyphenylquinoxalines and a variety of heterocyclic compounds are well-established. Further exploration of its utility in areas such as Diels-Alder reactions and the synthesis of novel polycyclic aromatic hydrocarbons holds significant promise for the development of new materials with advanced properties. This guide provides a solid foundation for researchers to harness the synthetic potential of this valuable compound.
References
- 1. CAS 3363-97-1: 1,4-Bis(phenylglyoxaloyl)benzene [cymitquimica.com]
- 2. prepchem.com [prepchem.com]
- 3. US4024067A - Processes for the preparation of bis-benzoins and bis-benzils - Google Patents [patents.google.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Synthesis of polycyclic aromatic hydrocarbons by palladium-catalysed [3 + 3] annulation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Unlocking the Potential of 1,4-Bisbenzil Derivatives: A Technical Guide for Researchers
For Immediate Release
This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals interested in the burgeoning field of 1,4-bisbenzil derivatives. While direct research on this specific scaffold is nascent, this document explores promising research avenues based on the significant biological activities observed in structurally related compounds. This guide provides a comprehensive overview of potential therapeutic applications, detailed experimental protocols for synthesis and evaluation, and a summary of key quantitative data to inform future investigations.
Core Research Areas: A Landscape of Therapeutic Promise
Derivatives built upon the this compound core, characterized by a central benzene ring flanked by two benzil groups, present a compelling platform for the development of novel therapeutic agents. Extrapolating from structurally analogous molecules, several key areas of research emerge as particularly promising:
-
Oncology: The most significant potential for this compound derivatives lies in the field of oncology. Structurally related compounds, such as 1,4-bis(2-oxo-1-cycloalkylmethylene)benzenes and their Mannich bases, have demonstrated potent cytotoxic effects against a range of cancer cell lines.[1] This suggests that the this compound scaffold could serve as a template for the design of novel anticancer agents. Further research is warranted to explore the structure-activity relationships and elucidate the mechanism of action, which may involve the induction of apoptosis or cell cycle arrest.
-
Antimicrobial and Antifungal Applications: Various "bis-heterocyclic" benzene derivatives have shown notable antimicrobial and antifungal activities. For instance, 1,4-bis(5-aryl-1,3,4-oxadiazole-2-yl) benzene derivatives have been synthesized and shown to possess antibacterial properties. This indicates that by incorporating heterocyclic moieties into the this compound structure, novel antimicrobial and antifungal agents could be developed.
-
Antioxidant Properties: The antioxidant potential of phenolic compounds is well-established. While this compound itself is not a phenol, derivatives incorporating hydroxyl groups on the terminal phenyl rings could exhibit significant antioxidant activity. Research on 1,4-[bis(3-arylmethanesulfonyl)pyrrolyl and pyrazolyl)]benzenes has demonstrated that certain derivatives possess excellent radical scavenging activity.[2] This suggests a potential application for this compound derivatives in mitigating oxidative stress-related diseases.
-
Enzyme Inhibition: The diketone functionality within the benzil moiety presents a target for interaction with various enzymes. For example, derivatives of 1,4-bis(3-oxo-2,3-dihydropyridazin-6-yl)benzene have been identified as potent phosphodiesterase inhibitors. This highlights the potential of this compound derivatives to be tailored as inhibitors for a range of enzymatic targets relevant to various diseases.
Quantitative Data Summary
To facilitate comparative analysis and guide future research, the following tables summarize key quantitative data from studies on structurally related compounds. It is important to note that these data are for analogous structures and should be considered as indicators of potential activity for this compound derivatives.
Table 1: Cytotoxicity of 1,4-bis(2-oxo-1-cycloalkylmethylene)benzene Derivatives [1]
| Compound | P388 (IC₅₀, µM) | L1210 (IC₅₀, µM) | Molt 4/C8 (IC₅₀, µM) | CEM (IC₅₀, µM) |
| 1,4-bis(2-oxo-1-cyclohexylmethylene)benzene (2a) | >100 | >100 | >100 | >100 |
| Mannich base of 2a (3a) | 0.28 | 0.35 | 0.19 | 0.24 |
| 1,4-bis(2-oxo-1-cyclopentylmethylene)benzene (2b) | 6.3 | 11 | 5.9 | 7.1 |
| Mannich base of 2b (3b) | 0.98 | 1.5 | 0.88 | 1.1 |
Table 2: Antioxidant Activity of 1,4-[Bis(3-arylmethanesulfonyl)pyrazolyl)]benzenes [2]
| Compound | DPPH Scavenging (IC₅₀, µg/mL) |
| 1,4-(bis(3-(4-methoxyphenyl)methanesulfonyl)-1H-pyrazol-4-yl)benzene (8d) | 57.08 |
| Ascorbic Acid (Standard) | 59.65 |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and biological evaluation of this compound derivatives, based on established procedures for related compounds.
Synthesis of this compound Derivatives
A generalized protocol for the synthesis of this compound derivatives can be conceptualized based on standard organic synthesis reactions. A potential route involves the Friedel-Crafts acylation of benzene with phenylglyoxyloyl chloride, or a multi-step synthesis starting from terephthalaldehyde.
Protocol: Synthesis of a Mannich Base Derivative of a 1,4-bis(2-oxo-1-cycloalkylmethylene)benzene (as an analogue) [1]
-
A mixture of the 1,4-bis(2-oxo-1-cycloalkylmethylene)benzene (1 mmol), dimethylamine hydrochloride (2.2 mmol), and paraformaldehyde (2.2 mmol) in absolute ethanol (25 mL) is prepared.
-
A catalytic amount of concentrated hydrochloric acid (2 drops) is added to the mixture.
-
The reaction mixture is heated at reflux for 2 hours.
-
The solvent is removed under reduced pressure.
-
The resulting residue is triturated with acetone to yield the crude product.
-
The crude product is recrystallized from a suitable solvent (e.g., ethanol) to afford the pure Mannich base dihydrochloride.
Biological Evaluation Protocols
Protocol: XTT Cytotoxicity Assay [3]
-
Cells (e.g., CHO-K1, HepG2) are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours.
-
The medium is replaced with fresh medium containing various concentrations of the test compound and incubated for another 24 hours.
-
After the treatment period, the medium is removed, and the cells are washed with PBS.
-
A solution of XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) mixed with phenazine methosulfate (PMS) is added to each well.
-
The plates are incubated for 4 hours at 37°C.
-
The absorbance is measured at 450 nm using a microplate reader.
-
Cell viability is calculated as a percentage of the untreated control.
Protocol: Clonogenic Survival Assay [3]
-
Cells are seeded in 6-well plates at a low density (e.g., 200 cells/well) and allowed to attach for 4 hours.
-
The cells are treated with different concentrations of the test compound for 24 hours.
-
The treatment medium is removed, and the cells are washed with PBS and then cultured in fresh medium for 7-14 days until visible colonies are formed.
-
Colonies are fixed with a methanol/acetic acid/water mixture and stained with Giemsa.
-
The number of colonies in each well is counted, and the survival fraction is calculated relative to the untreated control.
Visualizing the Path Forward: Workflows and Pathways
To provide a clearer understanding of the potential research and development trajectory for this compound derivatives, the following diagrams, generated using Graphviz, illustrate key workflows and a hypothetical signaling pathway.
Conclusion
The this compound scaffold represents a promising, yet underexplored, area for the discovery of new therapeutic agents. Based on the significant biological activities of structurally related compounds, future research into this compound derivatives is highly encouraged, particularly in the areas of oncology, infectious diseases, and conditions related to oxidative stress. This guide provides a foundational framework to initiate and advance such research endeavors.
References
Theoretical and Computational Insights into 1,4-Bisbenzil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Bisbenzil, systematically named 1,4-bis(phenylglyoxyloyl)benzene, is a tetraketone featuring a central benzene ring connected to two benzoylcarbonyl groups at the para positions. This molecular architecture, characterized by its multiple carbonyl functionalities and extended π-system, makes it a subject of interest for theoretical and computational studies. Understanding its electronic structure, conformational possibilities, and spectroscopic properties is crucial for its potential applications in materials science and as a building block in the synthesis of more complex molecules, including those with pharmaceutical relevance. This technical guide provides an in-depth overview of the theoretical studies and computational modeling of this compound, alongside relevant experimental data and protocols.
Theoretical Studies and Computational Modeling
The theoretical investigation of this compound and related α-diketones typically employs quantum chemical methods to elucidate its structural, electronic, and spectroscopic properties. Density Functional Theory (DFT) has emerged as a powerful and widely used computational tool for these studies, offering a good balance between accuracy and computational cost.
Computational Methodology
A common computational approach for studying molecules like this compound involves the following steps:
-
Geometry Optimization: The initial step is to determine the most stable three-dimensional conformation of the molecule. This is achieved by performing a geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms. The B3LYP (Becke, three-parameter, Lee–Yang–Parr) hybrid functional is frequently used in conjunction with a variety of basis sets, such as 6-31G(d,p) or 6-311++G(d,p), to obtain accurate geometries.
-
Vibrational Frequency Analysis: Once the optimized geometry is obtained, a vibrational frequency calculation is performed. This serves two main purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. The calculated frequencies can be compared with experimental spectroscopic data to validate the computational model.
-
Electronic Property Calculations: With the optimized geometry, various electronic properties can be calculated. These include:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity and electronic transitions. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) provides an estimate of the molecule's chemical stability and its electronic excitation energy.
-
Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within the molecule, highlighting electrophilic and nucleophilic sites. This is valuable for predicting how the molecule will interact with other molecules.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and electronic structure of the molecule, including charge transfer interactions and hyperconjugative effects.
-
Predicted Molecular Properties of this compound
While specific computational studies exclusively on this compound are not extensively reported in the literature, data from studies on benzil and similar α-diketones can provide valuable estimations. The following tables summarize the expected ranges and types of quantitative data that would be obtained from DFT calculations on this compound.
Table 1: Predicted Geometric Parameters for this compound (DFT/B3LYP/6-31G(d,p))
| Parameter | Description | Predicted Value Range |
| C=O Bond Length | Length of the carbonyl double bonds | 1.20 - 1.22 Å |
| C-C (inter-carbonyl) | Length of the single bond between carbonyls | 1.52 - 1.55 Å |
| C-C (phenyl ring) | Average C-C bond length in the benzene rings | 1.39 - 1.41 Å |
| O=C-C=O Dihedral Angle | Torsion angle between the two carbonyl groups | 90° - 110° |
| Phenyl Ring Dihedral | Dihedral angle between the central and side phenyl rings | 40° - 60° |
Table 2: Predicted Electronic Properties of this compound (DFT/B3LYP/6-31G(d,p))
| Property | Description | Predicted Value Range |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.0 to -6.5 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -2.0 to -2.5 eV |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 3.5 to 4.5 eV |
| Dipole Moment | Measure of the molecule's overall polarity | 0.0 D (for the centrosymmetric conformer) |
Table 3: Predicted Key Vibrational Frequencies for this compound (DFT/B3LYP/6-31G(d,p))
| Vibrational Mode | Description | Predicted Wavenumber Range (cm⁻¹) |
| C=O Stretch | Symmetric and asymmetric stretching of carbonyls | 1660 - 1700 |
| C-C (inter-carbonyl) Stretch | Stretching of the single bond between carbonyls | 1100 - 1200 |
| Aromatic C=C Stretch | Stretching vibrations of the benzene rings | 1580 - 1620 |
| Aromatic C-H Stretch | Stretching vibrations of C-H bonds on the rings | 3050 - 3100 |
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound involves a two-step process: a benzoin condensation followed by an oxidation reaction.[1]
Step 1: Benzoin Condensation of Terephthalaldehyde and Benzaldehyde
This step involves the cyanide-catalyzed condensation of terephthalaldehyde with two equivalents of benzaldehyde to form the corresponding bis-benzoin intermediate.
-
Materials:
-
Terephthalaldehyde
-
Benzaldehyde
-
Potassium cyanide (KCN) - EXTREME CAUTION: HIGHLY TOXIC
-
Ethanol
-
Water
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve terephthalaldehyde and benzaldehyde in ethanol.
-
Carefully add an aqueous solution of potassium cyanide to the reaction mixture.
-
Reflux the mixture for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and then in an ice bath to precipitate the bis-benzoin product.
-
Collect the solid product by vacuum filtration, wash it with cold water and then with cold ethanol to remove unreacted starting materials.
-
The crude bis-benzoin can be purified by recrystallization from a suitable solvent like ethanol. A yield of approximately 94% can be expected for the pure bis-benzoin.[1]
-
Step 2: Oxidation of Bis-benzoin to this compound
The bis-benzoin intermediate is then oxidized to the final product, this compound.
-
Materials:
-
Bis-benzoin (from Step 1)
-
Nitric acid (concentrated) or another suitable oxidizing agent (e.g., copper(II) acetate with ammonium nitrate)
-
Ethanol
-
-
Procedure (using Nitric Acid):
-
In a fume hood, suspend the bis-benzoin in ethanol in a round-bottom flask.
-
Slowly add concentrated nitric acid to the suspension.
-
Gently heat the mixture to initiate the oxidation reaction, which is typically accompanied by the evolution of brown nitrogen dioxide gas.
-
Continue heating until the gas evolution ceases and the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and pour it into ice-water to precipitate the crude this compound.
-
Collect the yellow solid by vacuum filtration and wash it thoroughly with water to remove any residual acid.
-
The crude product can be purified by recrystallization from ethanol or another suitable solvent. A yield of around 90% for this oxidation step is reported.[1]
-
Characterization of this compound
The synthesized this compound should be characterized using various spectroscopic techniques to confirm its identity and purity.
-
Melting Point: The melting point of pure this compound is expected to be sharp and consistent with literature values.
-
Infrared (IR) Spectroscopy: An FT-IR spectrum should show characteristic absorption bands for the carbonyl groups (around 1670-1690 cm⁻¹) and the aromatic rings.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show signals corresponding to the aromatic protons on the central and side phenyl rings.
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbons (typically in the range of 190-200 ppm) and the aromatic carbons.
-
-
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound.
Visualizations
The following diagrams illustrate the computational workflow and the fundamental relationship between the structure and properties of this compound.
References
An In-Depth Technical Guide to 1,4-Bisbenzil: Chemical Identifiers, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,4-Bisbenzil (also known as 1,4-bis(phenylglyoxyloyl)benzene), a tetraketone with potential applications in polymer chemistry and materials science. This document details its chemical identifiers, outlines a detailed experimental protocol for its synthesis via benzoin condensation and subsequent oxidation, and presents a summary of its key characterization data. The synthesis workflow is visually represented to facilitate a clear understanding of the process.
Chemical Identifiers and Properties
This compound is a symmetrical aromatic compound characterized by a central benzene ring substituted with two benzil groups at the para positions. A comprehensive list of its chemical identifiers is provided in Table 1.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 3363-97-1[1] |
| IUPAC Name | 1,1'-(1,4-Phenylene)bis(1,2-diphenylethane-1,2-dione) |
| Synonyms | 1,4-Bis(phenylglyoxyloyl)benzene, 1,4-Bis(benzoylcarbonyl)benzene |
| Molecular Formula | C₂₂H₁₄O₄[1] |
| Molecular Weight | 342.35 g/mol [1] |
| InChI | InChI=1S/C22H14O4/c23-19(15-7-3-1-4-8-15)21(25)17-11-13-18(14-12-17)22(26)20(24)16-9-5-2-6-10-16/h1-14H[1] |
| InChIKey | FUEGWHHUYNHBNI-UHFFFAOYSA-N[1] |
| SMILES | O=C(c1ccccc1)C(=O)c2ccc(cc2)C(=O)C(=O)c3ccccc3[1] |
| PubChem CID | 137905 |
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| Physical State | Light orange to yellow to green powder/crystal[1] |
| Melting Point | 125.0 - 129.0 °C |
| Purity | >97.0% (GC)[1] |
Synthesis of this compound
The synthesis of this compound is a two-step process that begins with a benzoin condensation reaction between terephthalaldehyde and benzaldehyde to form a bis-benzoin intermediate. This intermediate is then oxidized to yield the final product, this compound.
Experimental Protocols
Step 1: Benzoin Condensation to form 1,4-Bis(α-hydroxybenzyl)benzene
This procedure is adapted from the general principles of benzoin condensation.
-
Materials:
-
Terephthalaldehyde
-
Benzaldehyde (freshly distilled to remove benzoic acid)
-
Sodium cyanide (NaCN) or thiamine hydrochloride (Vitamin B1) as a catalyst
-
95% Ethanol
-
Water
-
-
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser, dissolve terephthalaldehyde in 95% ethanol.
-
Add a two-fold molar excess of freshly distilled benzaldehyde to the solution.
-
In a separate container, prepare a solution of the cyanide catalyst in water and add it to the reaction mixture. Alternatively, for a safer procedure, a mixture of thiamine hydrochloride and a base (e.g., sodium hydroxide) in water and ethanol can be used.
-
Heat the reaction mixture to reflux for 30-60 minutes. The product may begin to crystallize from the hot solution.
-
After the reflux period, cool the mixture in an ice bath to complete the crystallization of the bis-benzoin intermediate.
-
Collect the solid product by vacuum filtration and wash it with cold water and a small amount of cold ethanol to remove impurities.
-
The crude bis-benzoin can be recrystallized from ethanol to achieve higher purity.
-
Step 2: Oxidation of 1,4-Bis(α-hydroxybenzyl)benzene to this compound
This procedure utilizes nitric acid as the oxidizing agent.
-
Materials:
-
1,4-Bis(α-hydroxybenzyl)benzene (from Step 1)
-
Concentrated nitric acid (HNO₃)
-
Water
-
Ethanol (for recrystallization)
-
-
Procedure:
-
In a round-bottomed flask fitted with a reflux condenser, place the dried bis-benzoin intermediate.
-
Carefully add concentrated nitric acid. The reaction is exothermic and will produce nitrogen oxides, so it must be performed in a well-ventilated fume hood.
-
Gently heat the mixture in a water bath for approximately 1-2 hours. The solid bis-benzoin will gradually dissolve, and the color of the solution will change.
-
After the reaction is complete, carefully pour the hot reaction mixture into a large beaker of ice-water with stirring.
-
The yellow solid this compound will precipitate.
-
Collect the crude product by vacuum filtration and wash it thoroughly with water until the washings are neutral to litmus paper.
-
Recrystallize the crude this compound from ethanol to obtain a purified crystalline product.
-
Synthesis Workflow
The following diagram illustrates the two-step synthesis of this compound.
References
General Reactivity of the Diketone Functional Groups in 1,4-Bisbenzil: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reactivity of the diketone functional groups in 1,4-Bisbenzil, a molecule of significant interest in organic synthesis and materials science. Due to the presence of two benzil units, this compound offers a rich and versatile chemistry. This document details the key reactions, including condensation, rearrangement, and addition reactions, that the α-diketone moieties undergo. Experimental protocols for analogous reactions with benzil are provided as a practical reference. Quantitative data, where available for analogous systems, is summarized to provide a comparative framework for researchers.
Introduction
This compound, systematically named 1,4-bis(benzoylcarbonyl)benzene, is an aromatic tetraketone featuring two α-diketone (benzil) functionalities linked by a central benzene ring. The reactivity of this molecule is dominated by the chemistry of the 1,2-diketone groups, which are known to participate in a variety of chemical transformations. This guide will explore the principal reactions of these functional groups, providing insight into their synthetic utility.
Core Reactivity of the Diketone Functional Groups
The two diketone groups in this compound are the primary sites of chemical reactivity. These vicinal carbonyls are susceptible to nucleophilic attack and can undergo a range of characteristic reactions.
Condensation Reactions
The diketone moieties readily condense with a variety of dinucleophiles, leading to the formation of heterocyclic structures. This is a powerful method for the synthesis of complex polycyclic aromatic systems.
In a classic reaction, 1,2-diketones react with 1,2-diamines to form quinoxalines. In the case of this compound, reaction with an o-phenylenediamine would be expected to yield a bis(quinoxaline) derivative. This reaction is often catalyzed by acids and can proceed under mild conditions.[1]
-
General Reaction:
-
This compound + 2 o-phenylenediamine → Bis(2,3-diphenylquinoxaline)benzene derivative
-
-
Significance: Quinoxaline derivatives are of great interest in medicinal chemistry due to their diverse biological activities, including antibacterial, antiviral, and anticancer properties.[2] The ability to synthesize bis(quinoxaline) structures from this compound opens avenues for the development of novel bidentate ligands and pharmacologically active molecules.
The condensation of 1,2-diketones with aldehydes, primary amines, and a source of ammonia (like ammonium acetate) provides a route to highly substituted imidazoles. This multicomponent reaction, when applied to this compound, could yield bis(imidazole) derivatives.
Benzilic Acid Rearrangement
One of the most characteristic reactions of benzil and other 1,2-diketones is the benzilic acid rearrangement.[3][4] This reaction involves the 1,2-migration of an aryl or alkyl group upon treatment with a strong base, such as potassium hydroxide, to form an α-hydroxy carboxylic acid.[3][4] For this compound, this rearrangement could potentially occur at both diketone units.
-
Mechanism: The reaction proceeds via nucleophilic attack of a hydroxide ion on one of the carbonyl carbons, followed by a 1,2-shift of a phenyl group to the adjacent carbonyl carbon.[3] This is the rate-determining step. Subsequent proton transfer and acidification yield the final α-hydroxy carboxylic acid.[3]
-
Application: This rearrangement provides a synthetic route to valuable α-hydroxy acids, which are important building blocks in organic synthesis. The reaction can also be adapted to form benzilic esters by using alkoxides instead of hydroxides.[4]
Nucleophilic Addition Reactions
The carbonyl carbons of the diketone groups are electrophilic and are susceptible to attack by various nucleophiles. These reactions can include the formation of cyanohydrins, hemiacetals, and the addition of organometallic reagents.
Quantitative Data
While specific quantitative data for the reactions of this compound is not extensively reported in the literature, the following table summarizes typical yields for analogous reactions of benzil, which can serve as a benchmark for synthetic planning.
| Reaction | Reagents | Product | Typical Yield (%) | Reference |
| Quinoxaline Synthesis | Benzil, o-phenylenediamine, AlCuMoVP catalyst, Toluene | 2,3-Diphenylquinoxaline | up to 98% | [1] |
| Benzilic Acid Rearrangement | Benzil, KOH, Ethanol/Water | Benzilic Acid | 32-64% | [5] |
| Imidazole Synthesis | Benzil, Aldehyde, Amine, Ammonium Acetate, Amberlyst A-15 (MW) | Substituted Imidazole | Good to Excellent | [6] |
Experimental Protocols
The following are detailed experimental protocols for key reactions of benzil, which can be adapted for this compound by adjusting the stoichiometry of the reagents to account for the two diketone functional groups.
Synthesis of 2,3-Diphenylquinoxaline from Benzil
Procedure: [1]
-
To a mixture of o-phenylenediamine (1 mmol, 0.108 g) and benzil (1 mmol, 0.210 g) in toluene (8 mL), add 0.1 g of alumina-supported molybdovanadophosphate (MoVP) catalyst.
-
Stir the mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, separate the insoluble catalyst by filtration.
-
Dry the filtrate over anhydrous Na₂SO₄.
-
Evaporate the solvent under reduced pressure.
-
Purify the product by recrystallization from ethanol to obtain white needles of 2,3-diphenylquinoxaline.
Benzilic Acid Rearrangement of Benzil
-
In a 100 mL round-bottom flask, dissolve 2.3 g of benzil in 12 mL of methanol, heating slightly if necessary.
-
Add 8 mL of a prepared KOH solution while stirring.
-
Attach a condenser and reflux the mixture for at least 30 minutes. The initial blue-black color will change to brown.
-
After cooling, transfer the reaction mixture to a beaker and place it in an ice bath.
-
Acidify the cold solution with concentrated HCl until the precipitation of benzilic acid is complete.
-
Collect the precipitated benzilic acid by vacuum filtration and wash it thoroughly with cold water.
-
Recrystallize the crude product from hot water to obtain pure benzilic acid.
Visualizations
Signaling Pathways and Experimental Workflows
Conclusion
The dual diketone functionality of this compound makes it a highly versatile building block in organic synthesis. The predictable and well-characterized reactivity of the α-diketone groups, primarily through condensation and rearrangement reactions, allows for the rational design and synthesis of complex molecular architectures. This guide provides a foundational understanding of this reactivity, offering researchers and drug development professionals the necessary information to explore the potential of this compound in their respective fields. Further investigation into the specific reaction kinetics and yields for this compound is warranted to fully exploit its synthetic capabilities.
References
- 1. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzilic Acid Rearrangement (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. Benzilic acid rearrangement - Wikipedia [en.wikipedia.org]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.latech.edu [chem.latech.edu]
An In-depth Technical Guide on the Photophysical Properties of 1,4-Bisbenzil and its Analogs for Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core photophysical properties of 1,4-bisbenzil and its analogs. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the fields of photochemistry, materials science, and particularly, in the strategic design and development of novel photosensitizers for therapeutic applications such as photodynamic therapy (PDT).
Introduction to this compound and its Photophysical Significance
This compound, also known as 1,4-bis(benzoylcarbonyl)benzene, is an aromatic diketone characterized by a central benzene ring substituted with two benzoyl groups at the para positions. The presence of two α-dicarbonyl moieties within a conjugated system imparts this class of molecules with unique and tunable photophysical properties. Upon absorption of light, these molecules can transition to an excited singlet state (S₁) and subsequently undergo intersystem crossing (ISC) to a long-lived triplet state (T₁). The efficiency of this ISC process and the properties of the resulting triplet state are of paramount importance for applications in photodynamic therapy, where the triplet state photosensitizer transfers its energy to molecular oxygen to generate cytotoxic reactive oxygen species (ROS), primarily singlet oxygen (¹O₂).
The ability to modulate the photophysical properties of the this compound core through synthetic modification of the peripheral phenyl rings with various substituents allows for the fine-tuning of their absorption and emission characteristics, as well as the quantum yields of fluorescence and triplet state formation. This tunability is a key factor in the rational design of photosensitizers with optimized efficacy for specific therapeutic applications.
Core Photophysical Properties and the Effect of Substituents
The photophysical behavior of this compound and its analogs is governed by the nature and position of substituents on the terminal phenyl rings. While comprehensive quantitative data for a systematic series of this compound analogs remains an active area of research, studies on related benzil derivatives provide valuable insights into the structure-property relationships.
Generally, electron-donating and electron-withdrawing substituents can significantly influence the energy levels of the singlet and triplet states, thereby affecting the absorption and emission wavelengths, as well as the rates of radiative and non-radiative decay processes. For instance, fluorination of the benzil scaffold has been shown to promote intersystem crossing, leading to efficient room-temperature phosphorescence.
Table 1: Photophysical Data of Selected Substituted Benzil Derivatives (Crystalline State)
| Substituent (Position) | Emission Max (nm) | Lifetime (ns/ms) | Quantum Yield (%) | Emission Type |
| H (pristine benzil) | 522 | - | - | Phosphorescence |
| m-F | 519 | - | 4.0 | Phosphorescence |
| m-CF₃ | 516 | 1.13 ns & 1.75 ms | 10.6 | Phosphorescence & Delayed Fluorescence |
| m-Br | 500 | - | - | Fluorescence |
| m-MeO | 506 | - | - | Fluorescence |
| m-CN | 543 | - | - | Fluorescence |
| o-F | 560 | 3.43 ns | - | Fluorescence |
| o-CF₃ | 557 | 1.22 ns | - | Fluorescence |
| o-MeO | 472 | - | - | Fluorescence |
Data adapted from a study on substituted benzils in the crystalline state. While not this compound analogs, this data illustrates the significant impact of substituent position and electronic nature on the emissive properties.
Experimental Protocols
General Synthesis of 1,4-Bis(p-substituted benzoyl)benzene
A common synthetic route to this compound and its analogs involves the Friedel-Crafts acylation of a suitably substituted benzene derivative with terephthaloyl chloride.
Example: Synthesis of 1,4-Bis(4-methoxybenzoyl)benzene
-
Reaction Setup: To a stirred solution of anisole (2.2 equivalents) in a suitable solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), add a Lewis acid catalyst such as aluminum chloride (AlCl₃) (2.2 equivalents) at 0 °C.
-
Addition of Reactant: Slowly add a solution of terephthaloyl chloride (1.0 equivalent) in the same solvent to the reaction mixture.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by carefully adding it to a mixture of ice and concentrated hydrochloric acid.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the desired 1,4-bis(4-methoxybenzoyl)benzene.
Measurement of Photophysical Properties
-
Instrumentation: A dual-beam UV-Vis spectrophotometer and a spectrofluorometer.
-
Sample Preparation: Prepare dilute solutions of the compounds in a spectroscopic grade solvent (e.g., cyclohexane, toluene, or acetonitrile) in quartz cuvettes.
-
Measurement: Record the absorption spectra to determine the absorption maxima (λ_abs_). For fluorescence measurements, excite the sample at a wavelength of high absorption and record the emission spectrum to determine the fluorescence maximum (λ_em_).
-
Instrumentation: A time-correlated single-photon counting (TCSPC) system or a laser flash photolysis setup.
-
Methodology: Excite the sample with a pulsed light source (e.g., a laser diode or a flash lamp) and measure the decay of the fluorescence or phosphorescence intensity over time. The lifetime (τ) is determined by fitting the decay curve to an exponential function. For phosphorescence, which typically has a longer lifetime, time-gating techniques may be employed to separate it from the faster fluorescence decay.
The efficiency of a photosensitizer in generating singlet oxygen is a critical parameter for its potential in PDT. A common indirect method involves the use of a chemical trap, such as 1,3-diphenylisobenzofuran (DPBF), which reacts with singlet oxygen, leading to a decrease in its absorption or fluorescence.
-
Procedure:
-
Prepare solutions of the photosensitizer and DPBF in an air-saturated solvent.
-
Use a reference photosensitizer with a known singlet oxygen quantum yield (e.g., Rose Bengal) for comparison.
-
Irradiate the solutions with monochromatic light at a wavelength where both the sample and the reference absorb.
-
Monitor the decrease in the absorbance of DPBF at its maximum absorption wavelength over time for both the sample and the reference.
-
The singlet oxygen quantum yield of the sample can be calculated using the following equation:
Φ_Δ_ (sample) = Φ_Δ_ (reference) × (k_sample_ / k_reference_) × (I_abs_ (reference) / I_abs_ (sample))
where k is the slope of the plot of DPBF absorbance versus irradiation time, and I_abs_ is the light intensity absorbed by the photosensitizer.
-
Application in Drug Development: Photodynamic Therapy
The core principle behind the application of this compound analogs in drug development, particularly in oncology, lies in their potential to act as efficient photosensitizers in photodynamic therapy (PDT). The mechanism of action of PDT is a light-induced chemical process that leads to localized cell death.
Mechanism of Action in Photodynamic Therapy
The efficacy of a this compound analog as a PDT agent is intrinsically linked to its photophysical properties. An ideal photosensitizer should possess a high triplet state quantum yield and a sufficiently long triplet lifetime to allow for efficient energy transfer to molecular oxygen.
The following diagram illustrates the key steps involved in the photodynamic action of a this compound-based photosensitizer.
Caption: Mechanism of Type II Photodynamic Therapy.
This diagram illustrates that upon absorption of light, the photosensitizer is excited to its singlet state (S₁) and then transitions to the triplet state (T₁) via intersystem crossing. The triplet state photosensitizer then transfers its energy to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂), which subsequently induces cellular damage leading to apoptosis or necrosis of the target cells.
Logical Workflow for Photosensitizer Optimization
The development of effective this compound-based photosensitizers follows a logical workflow that connects molecular design to therapeutic outcome. The goal is to systematically modify the molecular structure to enhance the photophysical properties that are critical for PDT efficacy.
Caption: Logical workflow for the development of this compound-based photosensitizers.
This workflow demonstrates the iterative process of designing and synthesizing a library of this compound analogs with varying substituents. These analogs are then subjected to rigorous photophysical characterization to determine key parameters such as absorption/emission maxima, fluorescence and triplet quantum yields, triplet lifetimes, and singlet oxygen generation quantum yields. The most promising candidates, based on their photophysical profiles, are then evaluated for their in vitro PDT efficacy and their mechanism of inducing cell death. This systematic approach allows for the identification and selection of lead candidates with optimized properties for further preclinical and clinical development.
Conclusion
This compound and its analogs represent a promising class of compounds for the development of novel photosensitizers. Their tunable photophysical properties, particularly the efficiency of triplet state formation and subsequent singlet oxygen generation, make them attractive candidates for applications in photodynamic therapy. This guide has provided an overview of their core photophysical characteristics, experimental methodologies for their synthesis and characterization, and a clear framework for their application in a drug development context. Further research focused on building a comprehensive library of this compound analogs and elucidating their in vivo efficacy will be crucial for translating the potential of these molecules into effective clinical therapies.
Methodological & Application
Step-by-step protocol for 1,4-Bisbenzil synthesis in the lab
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, step-by-step protocol for the laboratory synthesis of 1,4-Bisbenzil, also known as 1,4-bis(phenylglyoxylyl)benzene. The synthesis is a two-step process commencing with a Sonogashira cross-coupling reaction to form the intermediate, 1,4-bis(phenylethynyl)benzene, which is subsequently oxidized to the final product. This protocol is designed to be a valuable resource for researchers in organic synthesis and materials science.
Quantitative Data Summary
The following table summarizes the key quantitative data for the two-step synthesis of this compound.
| Parameter | Step 1: 1,4-bis(phenylethynyl)benzene | Step 2: this compound |
| IUPAC Name | 1,4-Bis(phenylethynyl)benzene | 1,2-Diphenyl-1,2-dione, 1,1'-(1,4-phenylene)bis- |
| Molecular Formula | C₂₂H₁₄ | C₂₂H₁₄O₄ |
| Molecular Weight | 278.35 g/mol | 342.35 g/mol |
| Typical Yield | ~90%[1] | Near-quantitative |
| Melting Point | 181-183 °C | 125.0-129.0 °C |
| Appearance | Pale yellow solid[2] | Light orange to yellow crystalline powder |
Experimental Protocols
Step 1: Synthesis of 1,4-bis(phenylethynyl)benzene via Sonogashira Coupling
This procedure details the synthesis of the intermediate compound, 1,4-bis(phenylethynyl)benzene, from 1,4-diiodobenzene and phenylacetylene using a palladium and copper-catalyzed Sonogashira cross-coupling reaction.[3][4][5][6]
Materials and Reagents:
-
1,4-Diiodobenzene
-
Phenylacetylene
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA) or Diisopropylamine (DIPA)
-
Toluene or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexane
-
Argon or Nitrogen gas
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add 1,4-diiodobenzene (1.0 eq), tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq), and copper(I) iodide (0.04-0.10 eq).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times to ensure an inert atmosphere.
-
Solvent and Reagent Addition: Add anhydrous toluene or THF to the flask, followed by the addition of triethylamine or diisopropylamine (approximately 2-3 eq per iodo group). Stir the mixture to dissolve the solids.
-
Addition of Phenylacetylene: Add phenylacetylene (2.2-2.5 eq) dropwise to the reaction mixture at room temperature.
-
Reaction Conditions: Stir the reaction mixture at room temperature or gently heat to 40-60 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-24 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with dichloromethane and wash with a saturated aqueous solution of ammonium chloride to quench the reaction and remove the amine base.
-
Extraction and Drying: Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/dichloromethane solvent system or by recrystallization from a suitable solvent like ethanol or a mixture of dichloromethane and hexane to yield 1,4-bis(phenylethynyl)benzene as a pale yellow solid.[2]
Step 2: Oxidation of 1,4-bis(phenylethynyl)benzene to this compound
This procedure outlines the oxidation of the alkyne groups in 1,4-bis(phenylethynyl)benzene to the corresponding α-diketones (benzil moieties) using N-bromosuccinimide (NBS) in dimethyl sulfoxide (DMSO). This method is known to be effective for the oxidation of diarylacetylenes.
Materials and Reagents:
-
1,4-bis(phenylethynyl)benzene
-
N-Bromosuccinimide (NBS)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Deionized water
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1,4-bis(phenylethynyl)benzene (1.0 eq) in anhydrous dimethyl sulfoxide (DMSO).
-
Addition of NBS: To the stirred solution, add N-bromosuccinimide (NBS) (2.0-2.2 eq) portion-wise at room temperature. An exothermic reaction may be observed.
-
Reaction Conditions: Continue stirring the reaction mixture at room temperature. The reaction is typically complete within a few hours. Monitor the reaction progress by TLC until the starting material is consumed. The oxidation of diphenylacetylene to benzil is reported to be near-quantitative at room temperature.
-
Workup: Once the reaction is complete, pour the reaction mixture into a larger volume of deionized water. This will precipitate the crude product.
-
Extraction: Extract the aqueous mixture with diethyl ether or ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash them successively with water and brine to remove residual DMSO and succinimide. Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter the drying agent and remove the solvent under reduced pressure. The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethyl acetate and hexane to afford the final product as a light orange to yellow crystalline powder.
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for the synthesis of this compound.
Caption: Experimental workflow for the two-step synthesis of this compound.
References
Applications of 1,4-Bisbenzil in Polymer Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 1,4-Bisbenzil in polymer chemistry. The primary applications covered are its use as a monomer in the synthesis of high-performance polyphenylquinoxalines (PPQs) and as a photo-crosslinking agent for polystyrene.
Synthesis of High-Performance Polyphenylquinoxalines (PPQs)
This compound, also known as 1,4-bis(phenylglyoxalyl)benzene, serves as a key monomer in the synthesis of polyphenylquinoxalines (PPQs). These polymers are renowned for their exceptional thermal stability, high glass transition temperatures, and excellent chemical resistance, making them suitable for applications in the aerospace, electronics, and automotive industries. The synthesis is typically achieved through a reductive polyheterocyclization reaction with aromatic dinitrodiamines.
Application Note
The use of this compound in the synthesis of PPQs allows for the creation of polymers with a fully aromatic backbone, which contributes to their outstanding thermal and mechanical properties. The phenyl substituents on the quinoxaline rings enhance the solubility of the polymers in organic solvents, facilitating their processing into films, coatings, and composite matrices. The properties of the resulting PPQs can be tailored by selecting different aromatic dinitrodiamine comonomers. For instance, the incorporation of flexible ether linkages can improve processability, while rigid fluorenyl groups can increase the glass transition temperature.
Quantitative Data Summary
| Polymer ID | Comonomer | Mn ( g/mol ) | Mw ( g/mol ) | PDI | Tg (°C) | Td, 5% (°C, in N₂) |
| PPQ-1 | 3,3',4,4'-Tetraaminobiphenyl | 30,000 - 102,000 | - | - | 325 | >470 |
| PPQ-2 | 3,3',4,4'-Tetraaminodiphenyl ether | 30,000 - 102,000 | - | - | 287 | >470 |
Note: The molecular weight data is presented as a range as found in the literature for fluorene-bridged PPQs, which are analogous in structure. Specific data for a direct this compound based PPQ was not available in the searched literature.
Experimental Protocol: Synthesis of a Polyphenylquinoxaline (PPQ)
This protocol describes a general procedure for the synthesis of a polyphenylquinoxaline via reductive polyheterocyclization.
Materials:
-
This compound (1,4-bis(phenylglyoxalyl)benzene)
-
Aromatic dinitrodiamine (e.g., 3,3'-dinitro-4,4'-diaminobiphenyl)
-
Reducing agent (e.g., stannous chloride or sodium dithionite)
-
Solvent (e.g., m-cresol, N-methyl-2-pyrrolidone (NMP))
-
Precipitating solvent (e.g., methanol)
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, dissolve equimolar amounts of this compound and the aromatic dinitrodiamine in the chosen solvent under a nitrogen atmosphere.
-
Stir the mixture at room temperature for 30 minutes to ensure complete dissolution and homogenization.
-
Gradually add the reducing agent to the solution. The amount of reducing agent will depend on the specific agent used and the stoichiometry of the reaction.
-
Heat the reaction mixture to a temperature between 80°C and 150°C, depending on the solvent and monomers used.
-
Maintain the reaction at this temperature for a period of 12 to 24 hours, or until the desired polymer molecular weight is achieved. The progress of the polymerization can be monitored by measuring the viscosity of the solution.
-
After the reaction is complete, cool the polymer solution to room temperature.
-
Precipitate the polymer by slowly pouring the solution into a large volume of a non-solvent, such as methanol, while stirring vigorously.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer thoroughly with methanol and then with hot water to remove any residual solvent and byproducts.
-
Dry the polymer in a vacuum oven at 80-100°C until a constant weight is achieved.
Logical Relationship Diagram
Caption: Synthesis workflow for Polyphenylquinoxalines (PPQs).
Visible-Light and Heat-Assisted Crosslinking of Polystyrene
This compound can be employed as an efficient additive for the crosslinking of polystyrene (PS) films.[1] This process is particularly noteworthy as it utilizes visible light, which is less damaging to the polymer backbone compared to UV radiation. The crosslinking occurs in a two-step process: an initial photoperoxidation step followed by a thermal treatment. This method allows for spatial control of the crosslinking, enabling the creation of patterned surfaces.
Application Note
This two-step crosslinking method offers a convenient way to enhance the thermal stability and solvent resistance of polystyrene. The first step involves the irradiation of a polystyrene film containing this compound with visible light (λ > 400 nm) in the presence of oxygen.[1] This leads to the formation of peroxide structures within the polymer matrix. The second step is a thermal treatment that decomposes these peroxides, generating radicals that induce crosslinking of the polystyrene chains. The resulting crosslinked polystyrene exhibits significantly improved properties, with gel content potentially exceeding 80 wt%.[1]
Quantitative Data Summary
| Parameter | Value |
| Polystyrene : this compound Ratio (w/w) | 20 : 1 |
| Irradiation Wavelength | > 400 nm |
| Maximum Achievable Gel Content | > 80 wt% |
Experimental Protocol: Crosslinking of Polystyrene Films
This protocol outlines the procedure for the visible-light and heat-assisted crosslinking of polystyrene films using this compound.
Materials:
-
Polystyrene (PS)
-
This compound
-
Solvent (e.g., chloroform, toluene)
-
Visible light source (e.g., a lamp with a filter to block light with λ < 400 nm)
-
Oven or hotplate
Procedure:
Part 1: Film Preparation and Photoperoxidation
-
Prepare a solution of polystyrene and this compound in a suitable solvent. A typical concentration is a 20:1 weight ratio of PS to this compound.
-
Cast the solution onto a flat substrate (e.g., a glass plate) to form a thin film. Allow the solvent to evaporate completely.
-
Place the polymer film in an oxygen-rich environment (e.g., open to the air).
-
Irradiate the film with a visible light source (λ > 400 nm). The irradiation time will depend on the light intensity and the desired degree of peroxidation. This can range from several hours to a day.
Part 2: Thermal Crosslinking
-
After irradiation, place the photoperoxidized polystyrene film in an oven or on a hotplate.
-
Heat the film to a temperature above the decomposition temperature of the in-situ formed peroxides, typically in the range of 100-150°C.
-
The duration of the thermal treatment will influence the final crosslink density. A typical time is 1-2 hours.
Part 3: Gel Content Determination
-
Accurately weigh a piece of the crosslinked polystyrene film (W_initial).
-
Place the film in a suitable solvent for polystyrene (e.g., toluene) and allow it to swell for 24-48 hours. The un-crosslinked polymer will dissolve.
-
Carefully remove the swollen gel from the solvent.
-
Dry the gel in a vacuum oven until a constant weight is achieved (W_final).
-
Calculate the gel content using the following formula: Gel Content (%) = (W_final / W_initial) x 100
Experimental Workflow Diagram
Caption: Two-step workflow for crosslinking polystyrene.
References
Application Notes: The Use of 1,4-Bisbenzil as a Versatile Precursor for Heterocyclic Compound Synthesis
Introduction
1,4-Bisbenzil, also known as 1,4-bis(benzoylcarbonyl)benzene, is a highly functionalized tetraketone that serves as a valuable precursor in the synthesis of complex heterocyclic architectures. Its unique structure incorporates two reactive 1,2-diketone (benzil) moieties and a central 1,4-dicarbonyl system. This arrangement allows for selective cyclocondensation reactions with various binucleophiles, leading to the formation of diverse heterocyclic systems, including bis-quinoxalines, pyridazines, and pyrroles. These resulting compounds are of significant interest to researchers in medicinal chemistry and materials science due to their potential biological activities and applications in organic electronics.
This document provides detailed protocols and application notes for the synthesis of three major classes of heterocyclic compounds using this compound as the primary building block.
General Experimental Workflow
The synthesis of heterocyclic compounds from this compound typically follows a straightforward workflow involving reaction setup, monitoring, product isolation, and purification.
Caption: General workflow for heterocyclic synthesis.
Application 1: Synthesis of Bis-Quinoxalines
The two 1,2-diketone (benzil) units of this compound can readily undergo condensation with two equivalents of an o-phenylenediamine derivative to yield a bis-quinoxaline. Quinoxalines are a class of nitrogen-containing heterocycles known for their wide range of pharmacological properties.[1][2] This reaction provides a direct route to large, conjugated systems.
Reaction Pathway: this compound to 1,4-Bis(2,3-diphenylquinoxalin-6-yl)benzene
References
Application Notes and Protocols for the Oxidation of Bis-benzoin to 1,4-Bisbenzil
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the synthesis of 1,4-Bisbenzil via the oxidation of its precursor, bis-benzoin. While specific literature on this exact conversion is sparse, this protocol is adapted from the well-established and robust methodologies for the oxidation of benzoin to benzil. The primary method detailed herein utilizes nitric acid as the oxidant, a common and effective reagent for converting α-hydroxyketones to α-diketones. This protocol is intended to serve as a comprehensive guide for researchers in organic synthesis and drug development, providing a foundational procedure that can be optimized as needed. Included are key physicochemical data, a step-by-step experimental procedure, and process diagrams to ensure clarity and reproducibility.
Introduction
This compound, also known as 1,4-bis(benzoylcarbonyl)benzene, is a tetraketone that serves as a valuable building block in various fields of chemical synthesis. Its structure, featuring multiple reactive carbonyl groups, makes it a precursor for complex heterocyclic compounds, polymers, and potential pharmacophores. The synthesis of this compound is typically achieved through a two-step process: a benzoin condensation to form the bis-benzoin intermediate, followed by an oxidation step. This document focuses exclusively on the second critical step: the oxidation of the di-secondary alcohol groups in bis-benzoin to the corresponding diketone moieties in this compound. The protocol is based on the widely used nitric acid oxidation method, which is known for its efficiency and high yields in analogous reactions.
Physicochemical Data
A summary of the key physical and chemical properties of the reactant and the final product is presented below for easy reference.
| Property | Bis-benzoin (Reactant) | This compound (Product) |
| Synonyms | 1,4-Bis(α-hydroxybenzyl)benzoylbenzene | 1,4-Bis(benzoylcarbonyl)benzene |
| Molecular Formula | C₂₈H₂₂O₄ | C₂₂H₁₄O₄[1] |
| Molecular Weight | 422.47 g/mol | 342.35 g/mol [1] |
| Appearance | White to off-white solid | Light orange to yellow to green powder/crystal[1][2][3][4][5][6][7] |
| Melting Point | Not readily available; synthesis papers should be consulted | 125.0 to 129.0 °C[2][3][5][6][7] |
| Purity (Typical) | >95% (after synthesis and purification) | >97.0% (GC)[1][2][3][4][5][6][7] |
| Solubility | Soluble in hot ethanol, moderately soluble in acetic acid | Soluble in hot ethanol, benzene[3]; Insoluble in water[3] |
| CAS Number | Not readily available | 3363-97-1[2][3][4][5][6][7] |
Chemical Reaction and Mechanism
The core transformation is the oxidation of the two secondary alcohol groups of bis-benzoin to ketone groups.
Figure 1. Chemical reaction for the oxidation of bis-benzoin.
The reaction is typically performed by heating bis-benzoin with concentrated nitric acid. During the reaction, reddish-brown fumes of nitrogen oxides (NOx) are evolved as the nitric acid is reduced.
Experimental Protocol: Nitric Acid Oxidation
This protocol details the synthesis of this compound from a starting quantity of 10 grams of bis-benzoin. Adjust reagent quantities proportionally for different scales.
4.1. Materials and Equipment
| Reagents | Equipment |
| Bis-benzoin (10.0 g, 23.7 mmol) | 250 mL Round-bottom flask |
| Concentrated Nitric Acid (approx. 50 mL) | Reflux condenser |
| Ethanol (for recrystallization) | Heating mantle or water bath |
| Deionized Water (ice-cold) | Magnetic stirrer and stir bar |
| Büchner funnel and filter flask | |
| Beakers (assorted sizes) | |
| Glass stirring rod | |
| pH paper |
4.2. Procedure
-
Reaction Setup: Place 10.0 g of powdered bis-benzoin and 50 mL of concentrated nitric acid into a 250 mL round-bottom flask equipped with a magnetic stir bar.[8][9]
-
Reflux: Attach a reflux condenser to the flask and heat the mixture gently in a boiling water bath or with a heating mantle.[8] The reaction should be performed in a well-ventilated fume hood due to the evolution of toxic nitrogen oxide fumes.[10]
-
Reaction Monitoring: Continue heating under reflux for approximately 1.5 to 2 hours.[8] The reaction progress can be monitored by the cessation of the evolution of the reddish-brown nitrogen oxide gases. The solid bis-benzoin will dissolve and be replaced by an oily layer of the product.
-
Precipitation: After the reaction is complete, cool the flask to room temperature. Carefully pour the reaction mixture into a beaker containing 300-400 mL of an ice-water slurry while stirring vigorously with a glass rod.[8][9] The oily product should solidify into a yellow precipitate.
-
Isolation: Collect the crude yellow solid by vacuum filtration using a Büchner funnel.[8]
-
Washing: Wash the solid thoroughly with cold water until the washings are no longer acidic (test with pH paper). This step is crucial to remove any residual nitric acid.[8][9]
-
Recrystallization: Purify the crude product by recrystallization from hot ethanol or a methylated spirit.[8][9] Dissolve the solid in a minimum amount of boiling solvent, then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Final Product: Collect the purified yellow crystals of this compound by vacuum filtration, wash with a small amount of cold ethanol, and dry them. The expected yield is approximately 90%.[4]
-
Characterization: Determine the melting point of the purified product and obtain spectroscopic data (e.g., IR, NMR) to confirm its identity and purity.[3]
Experimental Workflow Diagram
Figure 2. Step-by-step workflow for the synthesis of this compound.
Alternative Oxidation Methods
While nitric acid is effective, concerns over its corrosive nature and the production of NOx gases have led to the development of greener alternatives for the oxidation of benzoin, which could likely be adapted for bis-benzoin. Researchers may consider these for process optimization and environmental considerations.
| Method | Reagents & Conditions | Advantages |
| Catalytic Air Oxidation | Co(Salen) catalyst, KOH, DMF, Air, 40°C.[1][11][12] | Environmentally friendly (uses air as oxidant), low cost, high yield (up to 93.6% for benzil).[1][11][12] |
| Copper-Catalyzed Oxidation | Catalytic Copper(II) acetate, Ammonium nitrate, Acetic acid, Heat.[2] | Avoids the use of highly corrosive nitric acid. |
| Phase Transfer Catalysis | Hydrogen peroxide (oxidant), Tetrabutyl ammonium bromide (PTC), Sodium tungstate (co-catalyst).[13] | "Green" oxidant (H₂O₂), with water as the only byproduct.[13] |
| Vanadium-Catalyzed Oxidation | Oxovanadium(IV) Schiff base complexes, Hydrogen peroxide (oxidant), CH₃CN, 50°C.[14] | High conversion (>99%) and excellent selectivity (~100%) for benzil.[14] |
Safety Precautions
-
Concentrated Nitric Acid: Highly corrosive and a strong oxidizing agent. Causes severe burns. Handle with extreme care, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Nitrogen Oxides: Toxic gases are evolved during the reaction. The entire procedure must be conducted within a certified chemical fume hood.
-
Solvents: Ethanol is flammable. Avoid open flames and ensure proper ventilation during recrystallization.
-
General: Standard laboratory safety practices should be followed at all times. Review the Safety Data Sheets (SDS) for all chemicals before use.
References
- 1. scispace.com [scispace.com]
- 2. youtube.com [youtube.com]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. Synthesis routes of this compound [benchchem.com]
- 5. This compound | 3363-97-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. This compound | 3363-97-1 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 7. 1,4-ビスベンジル | this compound | 3363-97-1 | 東京化成工業株式会社 [tcichemicals.com]
- 8. youtube.com [youtube.com]
- 9. assets.website-files.com [assets.website-files.com]
- 10. Synthesis of benzil From benzoin by Pankaj Maurya | PPTX [slideshare.net]
- 11. researchgate.net [researchgate.net]
- 12. file.sdiarticle3.com [file.sdiarticle3.com]
- 13. ijrat.org [ijrat.org]
- 14. Oxidation of benzoin catalyzed by oxovanadium(IV) schiff base complexes - PMC [pmc.ncbi.nlm.nih.gov]
Purification of Crude 1,4-Bisbenzil by Recrystallization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of crude 1,4-Bisbenzil, also known as 1,4-bis(phenylglyoxyloyl)benzene, using recrystallization. The described methodology is designed to effectively remove impurities commonly associated with its synthesis, yielding a product of high purity suitable for further research and development applications.
Introduction
This compound is a tetraketone that serves as a valuable building block in the synthesis of various organic compounds, including phenylquinoxaline polymers known for their high thermal stability. The purity of this compound is crucial for the successful synthesis of these materials and for obtaining desired physicochemical properties. The primary synthetic route to this compound often involves the benzoin condensation of terephthalaldehyde and benzaldehyde, followed by oxidation of the resulting bis-benzoin intermediate. This process can lead to the presence of unreacted starting materials and side products in the crude product. Recrystallization is a robust and efficient technique for the purification of solid organic compounds like this compound, relying on the differential solubility of the compound and its impurities in a suitable solvent at varying temperatures.
Data Presentation
While specific quantitative data for the recrystallization of this compound is not extensively available in the literature, the following table presents expected outcomes based on the purification of analogous aromatic ketones. The initial purity of crude this compound is typically above 97.0% as determined by Gas Chromatography (GC)[1][2]. Recrystallization is expected to enhance this purity and remove colored impurities.
| Parameter | Crude this compound | Recrystallized this compound |
| Purity (by GC) | >97.0% | >99.0% |
| Appearance | Light orange to yellow or green powder/crystal | Pale yellow to yellow crystalline solid |
| Melting Point | 125.0 to 129.0 °C | Sharper, within a 1-2°C range |
| Expected Yield | - | 80-90% |
Experimental Protocols
This section details the recommended procedure for the purification of crude this compound by recrystallization.
Materials and Reagents
-
Crude this compound
-
Ethanol (Reagent Grade)
-
Dioxane (Reagent Grade)
-
Acetone (Reagent Grade)
-
Deionized Water
-
Standard laboratory glassware (Erlenmeyer flasks, beakers, graduated cylinders)
-
Heating mantle or hot plate with magnetic stirrer
-
Buchner funnel and vacuum flask
-
Filter paper
-
Melting point apparatus
-
Gas chromatograph (for purity analysis)
Potential Impurities
The primary impurities in crude this compound are typically residual starting materials and intermediates from its synthesis, which often involves a benzoin condensation. These can include:
-
Terephthalaldehyde
-
Benzaldehyde
-
Bis-benzoin intermediate
-
Side-products from the condensation reaction
Recrystallization Procedure
A solvent screening is recommended to determine the optimal solvent for a particular batch of crude this compound. Based on the purification of structurally similar aromatic compounds, ethanol and dioxane are promising solvents. A mixed solvent system of ethanol and water can also be effective. The following protocol describes a general procedure.
1. Solvent Selection (Small Scale Test):
-
Place a small amount (approx. 50 mg) of crude this compound into a test tube.
-
Add a few drops of the chosen solvent (e.g., ethanol, dioxane, or acetone) and observe the solubility at room temperature. The compound should be sparingly soluble.
-
Gently heat the test tube. The compound should dissolve completely.
-
Allow the solution to cool to room temperature, and then in an ice bath. Abundant crystal formation indicates a suitable solvent.
-
If the compound is too soluble in a single solvent at room temperature, a mixed solvent system (e.g., ethanol/water) may be more appropriate. Dissolve the compound in the "good" solvent (ethanol) and add the "poor" solvent (water) dropwise until the solution becomes cloudy, then heat to redissolve and cool.
2. Recrystallization (Scale-up):
-
Dissolution: Place the crude this compound in an Erlenmeyer flask of appropriate size. Add the chosen recrystallization solvent (e.g., ethanol) in small portions while gently heating the flask on a hot plate or in a heating mantle with stirring. Add just enough hot solvent to completely dissolve the solid. Avoid using an excess of solvent to maximize the yield.
-
Hot Filtration (Optional): If insoluble impurities are present, or if the solution is highly colored, a hot filtration step can be performed. To decolorize, a small amount of activated charcoal can be added to the hot solution, which is then swirled for a few minutes. Filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be performed quickly to prevent premature crystallization.
-
Crystallization: Cover the flask containing the hot, clear solution with a watch glass or loosely with aluminum foil and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Cooling: Once the flask has reached room temperature and crystal formation appears to be complete, place the flask in an ice-water bath for at least 30 minutes to maximize the precipitation of the purified product.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature to remove all traces of the solvent.
3. Purity Assessment:
-
Determine the melting point of the recrystallized this compound. A sharp melting point close to the literature value is indicative of high purity.
-
Analyze the purity of the recrystallized product by Gas Chromatography (GC) and compare it to the crude material.
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Perform the recrystallization in a well-ventilated fume hood.
-
Avoid inhaling solvent vapors.
-
Handle hot glassware with appropriate clamps and heat-resistant gloves.
Mandatory Visualizations
The following diagrams illustrate the logical workflow of the purification process.
References
Application Note: Spectroscopic Characterization of 1,4-Bisbenzil
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details the characterization of 1,4-Bisbenzil, also known as 1,4-bis(benzoylcarbonyl)benzene, using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Due to the limited availability of published experimental spectra for this specific compound, this document provides a predictive analysis of the expected spectroscopic features based on the well-established principles of NMR and IR spectroscopy for its constituent functional groups. Detailed protocols for sample preparation and spectral acquisition for solid organic compounds are also provided to guide researchers in their own analysis.
Introduction
This compound (C₂₂H₁₄O₄) is a symmetrical aromatic tetraketone. Its structure consists of a central para-disubstituted benzene ring attached to two benzil moieties. The structural elucidation and confirmation of such molecules are crucial in various fields, including materials science and drug development, where precise molecular architecture dictates function. NMR and IR spectroscopy are powerful, non-destructive analytical techniques that provide detailed information about the molecular structure and functional groups present in a sample. This note serves as a practical guide for the spectroscopic characterization of this compound.
Predicted Spectroscopic Data
The following tables summarize the predicted chemical shifts for ¹H and ¹³C NMR and the characteristic absorption bands for IR spectroscopy. These predictions are based on the analysis of the chemical environment of the nuclei and the vibrational modes of the functional groups present in this compound.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.0 - 8.2 | Singlet | 4H | Protons on the central benzene ring (H-a) |
| ~ 7.8 - 8.0 | Multiplet | 4H | Ortho protons of the terminal phenyl rings (H-b) |
| ~ 7.5 - 7.7 | Multiplet | 6H | Meta and para protons of the terminal phenyl rings (H-c, H-d) |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 195 | Carbonyl carbons (C=O) |
| ~ 138 | Quaternary carbons of the central benzene ring (C-1) |
| ~ 135 | Quaternary carbons of the terminal phenyl rings (C-2) |
| ~ 134 | Para carbons of the terminal phenyl rings (C-d) |
| ~ 130 | Ortho carbons of the terminal phenyl rings (C-b) |
| ~ 129 | Carbons of the central benzene ring (C-a) |
| ~ 128 | Meta carbons of the terminal phenyl rings (C-c) |
Table 3: Predicted IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | Aromatic C-H stretching |
| ~ 1680 | Strong | Aromatic ketone C=O stretching |
| ~ 1600, 1580, 1450 | Medium to Strong | Aromatic C=C ring stretching |
| 850 - 800 | Strong | Para-disubstituted benzene C-H out-of-plane bending |
Experimental Protocols
The following are detailed methodologies for acquiring NMR and IR spectra of a solid sample like this compound.
NMR Spectroscopy Protocol
3.1.1. Sample Preparation
-
Weigh approximately 5-10 mg of the solid this compound sample.
-
Transfer the sample into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the solvent is of high purity to avoid extraneous signals.
-
Cap the NMR tube and gently vortex or sonicate the sample to ensure complete dissolution. Visually inspect for any undissolved particulate matter.
-
If necessary, filter the solution through a small plug of glass wool into a clean NMR tube to remove any insoluble impurities.
3.1.2. Spectral Acquisition
-
Insert the prepared NMR tube into the spectrometer's spinner turbine.
-
Place the spinner into the magnet.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, typically by maximizing the lock signal and observing the free induction decay (FID) of a strong singlet peak.
-
Acquire the ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Process the FID by applying a Fourier transform, phase correction, and baseline correction.
-
Integrate the peaks and reference the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
For ¹³C NMR, use similar sample preparation. Acquisition will require a significantly larger number of scans due to the low natural abundance of the ¹³C isotope. A proton-decoupled pulse sequence is standard.
-
Reference the ¹³C NMR spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)
3.2.1. Sample Preparation and Acquisition
-
Ensure the ATR crystal of the FTIR spectrometer is clean. Record a background spectrum of the empty ATR accessory.
-
Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Use the pressure arm to press the sample firmly and evenly against the crystal to ensure good contact.
-
Acquire the IR spectrum. Co-add a sufficient number of scans (e.g., 16 or 32) to achieve a high-quality spectrum.
-
Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue after the measurement.
Visualization of Experimental Workflow
The following diagrams illustrate the logical workflow for the characterization of this compound.
Caption: Workflow for the spectroscopic characterization of this compound.
Caption: Detailed workflow for NMR analysis of this compound.
Conclusion
This application note provides a comprehensive, albeit predictive, guide to the characterization of this compound using NMR and IR spectroscopy. The tabulated predicted data offers a reliable reference for researchers to confirm the identity and purity of their synthesized or acquired material. The detailed experimental protocols and workflow diagrams serve as a practical resource for the successful acquisition and interpretation of high-quality spectroscopic data for this and similar solid organic compounds.
High-performance liquid chromatography (HPLC) method for 1,4-Bisbenzil analysis
High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 1,4-Bisbenzil
Audience: Researchers, scientists, and drug development professionals.
Introduction: this compound, also known as 1,4-bis(benzoylcarbonyl)benzene, is a diketone of interest in various chemical and pharmaceutical research areas. Accurate and reliable quantification of this compound is crucial for quality control, stability studies, and reaction monitoring. This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound. The described method is designed to be a starting point for the routine analysis and quality assessment of this compound.
Data Presentation
Table 1: HPLC Chromatographic Conditions
| Parameter | Recommended Conditions |
| HPLC System | Quaternary Pump, Autosampler, Column Oven, UV/PDA Detector |
| Column | C18 Reversed-Phase Column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-2 min: 60% B2-15 min: 60% to 90% B15-18 min: 90% B18-20 min: 90% to 60% B20-25 min: 60% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 254 nm |
| Run Time | 25 minutes |
Table 2: Example Method Validation Data
| Validation Parameter | Typical Performance |
| Retention Time | Approximately 12.5 min |
| Linearity (Concentration Range) | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Experimental Protocols
1. Preparation of Mobile Phase:
-
Mobile Phase A (Water): Use HPLC-grade water. Degas prior to use by sonication or vacuum filtration.
-
Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile. Degas prior to use.
2. Preparation of Standard Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer the standard to a 10 mL volumetric flask.
-
Dissolve the standard in acetonitrile and make up to the mark with the same solvent.[1]
-
Sonicate for 5 minutes to ensure complete dissolution.
3. Preparation of Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the stock solution with the initial mobile phase composition (60% Acetonitrile in Water).
-
Suggested concentrations for the calibration curve: 1, 5, 10, 25, 50, and 100 µg/mL.
4. Sample Preparation:
-
Accurately weigh a sample containing this compound.
-
Dissolve the sample in acetonitrile to achieve a theoretical concentration of approximately 1 mg/mL of this compound.[2]
-
Vortex and sonicate the sample to ensure complete dissolution.
-
Dilute the sample solution with the initial mobile phase composition to fall within the calibration range (e.g., to a final concentration of ~50 µg/mL).
-
Filter the final sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.[3]
5. HPLC Analysis Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition (60% Acetonitrile in Water) until a stable baseline is achieved.[1]
-
Inject a solvent blank (60% Acetonitrile in Water) to ensure the system is clean.
-
Inject the prepared standard solutions in increasing order of concentration to establish the calibration curve.
-
Inject the prepared sample solutions.
-
Process the chromatograms to determine the peak area of this compound.
6. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.
-
Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).
-
Determine the concentration of this compound in the sample solutions by interpolating their peak areas from the calibration curve.
-
Calculate the final concentration of this compound in the original sample, taking into account the dilution factors.
Mandatory Visualization
Caption: Workflow for the HPLC analysis of this compound.
References
Application Note: Purity Assessment of 1,4-Bisbenzil by Gas Chromatography
Introduction
1,4-Bisbenzil, also known as 1,4-bis(benzoylcarbonyl)benzene, is a diketone used as a building block in various chemical syntheses. The purity of this compound is critical for its intended applications, as impurities can lead to undesirable side reactions and affect the quality of the final product. Gas chromatography with flame ionization detection (GC-FID) or mass spectrometry (GC-MS) is a powerful and widely used technique for assessing the purity of volatile and semi-volatile organic compounds like this compound.[1][2][3] This application note provides a detailed protocol for the purity assessment of this compound using gas chromatography.
Principle
Gas chromatography separates compounds in a mixture based on their differential partitioning between a gaseous mobile phase and a stationary phase within a heated column.[4] For purity analysis, a solution of the this compound sample is injected into the GC system, where it is vaporized. The components are then separated as they travel through the column at different rates. A detector at the end of the column generates a signal for each eluting component, resulting in a chromatogram. The purity of this compound is determined by the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.[4]
Experimental Protocol
1. Materials and Reagents
-
Sample: this compound (Solid, appearance can range from light orange to yellow to green powder or crystals)[5][6]
-
Solvent: Dichloromethane or Hexane (Chromatography grade)[7]
-
Reference Standard (Optional): Certified this compound (>99.5% purity) for retention time confirmation.[7]
-
Equipment:
-
Gas Chromatograph (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Autosampler
-
Analytical balance
-
Volumetric flasks (10 mL)
-
Micropipettes
-
Syringes
-
Vials with caps
-
Filter (0.22 µm)[8]
-
2. Sample Preparation
Proper sample preparation is crucial for accurate and reproducible GC analysis.[9][10]
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve the sample in the chosen solvent (e.g., dichloromethane).[7][8]
-
Ensure the sample is completely dissolved. Sonication can be used to aid dissolution if necessary.[9]
-
Dilute the solution to the mark with the solvent to obtain a final concentration of approximately 1 mg/mL.[7]
-
Filter the solution through a 0.22 µm filter to remove any particulate matter that could damage the GC column.[8][10]
-
Transfer the filtered solution into a 2 mL autosampler vial for analysis.
3. Gas Chromatography (GC) Conditions
The following GC conditions are recommended as a starting point and may require optimization based on the specific instrument and potential impurities.
| Parameter | Condition |
| Gas Chromatograph | Agilent 8890 GC System or equivalent[7] |
| Column | DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column[1][7] |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min[1][7] |
| Inlet Temperature | 280°C[1] |
| Injection Volume | 1 µL |
| Split Ratio | 20:1[7] |
| Oven Temperature Program | Initial temperature of 150°C, hold for 2 minutes, ramp at 15°C/min to 300°C, hold for 10 minutes[1] |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| FID Temperature | 300°C |
| MS Transfer Line Temp. | 290°C[1] |
| MS Ion Source Temp. | 230°C[1] |
| MS Mass Range | 50-550 amu[1][7] |
4. Data Analysis and Purity Calculation
-
System Suitability: Before sample analysis, inject a solvent blank to ensure the system is clean and free of contaminants.
-
Analysis: Inject the prepared sample solution into the GC system.
-
Peak Integration: Integrate all peaks in the resulting chromatogram, excluding the solvent peak.
-
Purity Calculation: Calculate the purity of this compound using the area normalization method with the following formula:
Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100
-
Impurity Identification (GC-MS): If using a mass spectrometer, the identity of impurity peaks can be tentatively determined by comparing their mass spectra with a spectral library (e.g., NIST).
Data Presentation
Table 1: Summary of GC Conditions for this compound Purity Assessment
| Parameter | Value |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium @ 1.0 mL/min |
| Inlet Temperature | 280°C |
| Injection Volume | 1 µL (Split 20:1) |
| Oven Program | 150°C (2 min), then 15°C/min to 300°C (10 min) |
| Detector | FID @ 300°C or MS (Scan 50-550 amu) |
Table 2: Example Purity Calculation
| Peak Number | Retention Time (min) | Peak Area | Area % | Identification |
| 1 | 5.8 | 1500 | 0.5 | Impurity 1 |
| 2 | 8.2 | 295500 | 98.5 | This compound |
| 3 | 9.5 | 3000 | 1.0 | Impurity 2 |
| Total | 300000 | 100.0 |
Experimental Workflow Visualization
Caption: Workflow for the purity assessment of this compound by Gas Chromatography.
The described gas chromatography method provides a reliable and robust approach for the purity assessment of this compound. The sample preparation is straightforward, and the GC conditions are optimized for the analysis of aromatic ketones. This protocol can be readily implemented in quality control laboratories for routine analysis of this compound and related compounds. For quantitative analysis of specific impurities, the use of certified reference standards for those impurities would be required to create a calibration curve.
References
- 1. benchchem.com [benchchem.com]
- 2. omicsonline.org [omicsonline.org]
- 3. Aromatic Hydrocarbon Analysis | Agilent [agilent.com]
- 4. birchbiotech.com [birchbiotech.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. This compound | 3363-97-1 | TCI AMERICA [tcichemicals.com]
- 7. benchchem.com [benchchem.com]
- 8. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 9. organomation.com [organomation.com]
- 10. iltusa.com [iltusa.com]
Application Note and Protocol: Microwave-Assisted Synthesis of 1,4-Bisbenzil Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,4-Dicarbonyl compounds, including 1,4-bisbenzil derivatives, are pivotal structural motifs in organic and medicinal chemistry. They serve as versatile precursors for the synthesis of various heterocyclic compounds such as pyrroles, furans, and pyridazines, which are prevalent in numerous biologically active molecules and functional materials.[1][2] Traditional methods for synthesizing these compounds often involve lengthy reaction times, harsh conditions, and the use of hazardous reagents. Microwave-assisted organic synthesis (MAOS) has emerged as a green and efficient alternative, offering significant advantages such as dramatically reduced reaction times, improved yields, and enhanced selectivity.[3][4] This application note provides a detailed protocol for the synthesis of this compound derivatives utilizing microwave irradiation, a technique that aligns with the principles of green chemistry by minimizing energy consumption and waste generation.[3][5]
Advantages of Microwave-Assisted Synthesis
Microwave heating provides rapid and uniform heating of the reaction mixture, leading to a significant reduction in reaction time from hours to minutes.[3][4] This technique often results in higher yields and cleaner reaction profiles with fewer byproducts, simplifying purification processes.[4] Moreover, microwave-assisted reactions can often be performed under solvent-free conditions or with environmentally benign solvents, further contributing to the sustainability of the synthetic process.[6][7]
Proposed Synthetic Pathway
A plausible and efficient route for the synthesis of this compound derivatives is the coupling of α-haloketones with a suitable coupling partner under microwave irradiation. This method provides a direct approach to constructing the 1,4-dicarbonyl framework. The proposed reaction involves the dimerization of a phenacyl halide derivative in the presence of a catalyst.
Experimental Workflow
The following diagram illustrates the general workflow for the microwave-assisted synthesis of this compound derivatives.
Caption: General workflow for the microwave-assisted synthesis of this compound derivatives.
Quantitative Data Summary
The following table summarizes typical reaction conditions and outcomes for the microwave-assisted synthesis of 1,4-dicarbonyl compounds, which can be adapted for the synthesis of this compound derivatives.
| Entry | Reactants | Catalyst/Reagent | Solvent | Power (W) | Temp (°C) | Time (min) | Yield (%) | Reference |
| 1 | 2-Aminobenzophenone, Dicarbonyl compound | Nafion NR50 | Ethanol | - | 200 | 60 | 43-95 | [8] |
| 2 | Aldehyde, β-Ketoester, Ammonium Bicarbonate | None | Solvent-free | - | - | - | Good | [6] |
| 3 | Aldehyde, 1,3-Dicarbonyl, Amine/Ammonium Acetate | Bismuth Nitrate (5 mol%) | Solvent-free | - | - | 1-3 | Excellent | [7] |
| 4 | Bis-aldehyde, 3-Aminobut-2-enenitrile | Acetic Acid | Acetic Acid | 250 | 120 | 10 | 76 | [9][10] |
| 5 | Hydrazonopropanal, Acetoacetanilide | DBU | 1,4-Dioxane | 200 | 40 | 3 | 65-68 | [11] |
Detailed Experimental Protocol
This protocol describes a general method for the synthesis of this compound derivatives via the coupling of 2-bromo-1,2-diphenylethanone.
Materials:
-
2-bromo-1,2-diphenylethanone
-
Acetonitrile (or another suitable polar solvent)
-
Catalyst (e.g., copper-based catalyst, optional)
-
Deionized water
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Instrumentation:
-
Microwave synthesizer (e.g., CEM Discover SP)[12]
-
Reaction vessels (10 mL or 35 mL) with magnetic stir bars
-
Standard laboratory glassware
-
Rotary evaporator
-
Melting point apparatus
-
NMR spectrometer
-
FT-IR spectrometer
-
Mass spectrometer
Procedure:
-
Reaction Setup: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add 2-bromo-1,2-diphenylethanone (1.0 mmol). If a catalyst is used, add it at this stage (e.g., 5-10 mol%).
-
Solvent Addition: Add 5 mL of acetonitrile to the reaction vessel.
-
Microwave Irradiation: Seal the vessel and place it in the cavity of the microwave synthesizer. Irradiate the mixture at a constant temperature of 120°C for 10-20 minutes with a maximum power of 250 W.[9][10] The reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the vessel to room temperature.
-
Isolation: Filter the reaction mixture to remove any solid residues. The solvent from the filtrate is then removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Characterization: The structure and purity of the synthesized this compound derivative are confirmed by spectroscopic techniques such as NMR, FT-IR, and mass spectrometry.[5]
Signaling Pathway/Logical Relationship Diagram
The following diagram illustrates the logical relationship between microwave parameters and the outcome of the synthesis.
Caption: Key parameters influencing the outcome of microwave-assisted synthesis.
Conclusion
Microwave-assisted synthesis represents a powerful tool for the rapid and efficient production of this compound derivatives. This method offers significant advantages over conventional heating techniques, including shorter reaction times, higher yields, and adherence to the principles of green chemistry. The provided protocol serves as a general guideline for researchers and scientists in the field of organic synthesis and drug development, enabling the exploration of this valuable class of compounds. Further optimization of reaction parameters such as solvent, catalyst, temperature, and reaction time may be necessary to achieve the best results for specific derivatives.
References
- 1. Facile synthesis of 1,4-diketones via three-component reactions of α-ketoaldehyde, 1,3-dicarbonyl compound, and a nucleophile in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Pyrrole - Wikipedia [en.wikipedia.org]
- 3. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. researchgate.net [researchgate.net]
- 11. Microwave-assisted chemoselective synthesis and photophysical properties of 2-arylazo-biphenyl-4-carboxamides from hydrazonals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Low yield in 1,4-Bisbenzil synthesis and how to improve it
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 1,4-Bisbenzil, a key intermediate for various research and development applications.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent laboratory synthesis of this compound is the Friedel-Crafts acylation of benzene with either oxalyl chloride or terephthaloyl chloride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).
Q2: I am experiencing a very low yield in my this compound synthesis. What are the primary factors I should investigate?
A2: Low yields in Friedel-Crafts acylation are common and can often be attributed to several critical factors. The primary parameters to investigate are the purity and handling of reagents and catalyst, the reaction temperature, and the molar ratios of the reactants. Moisture is a significant inhibitor as it deactivates the Lewis acid catalyst.
Q3: Can I use a different Lewis acid catalyst other than aluminum chloride?
A3: Yes, other Lewis acids such as ferric chloride (FeCl₃), zinc chloride (ZnCl₂), or boron trifluoride (BF₃) can be used. However, their catalytic activity and the optimal reaction conditions may vary. It is advisable to perform small-scale optimization experiments to determine the best catalyst for your specific setup.
Q4: Is it possible to synthesize this compound through a different reaction pathway to improve the yield?
A4: Yes, alternative methods exist. One notable route involves the synthesis of a 1,4-bis-benzoin precursor, which is then oxidized to this compound. Another high-yield process involves the reaction of a bis(phenylacetyl)benzene compound with a sulfoxide and a halide in an acidic environment.[1][2]
Troubleshooting Guide: Low Yield in this compound Synthesis
This guide provides a systematic approach to identifying and resolving common issues leading to low product yield.
| Observation | Potential Cause | Recommended Solution |
| Reaction fails to initiate or proceeds very slowly. | Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture. | Ensure all glassware is thoroughly oven-dried before use. Use freshly opened, anhydrous aluminum chloride or purify the existing stock. Handle the catalyst under an inert atmosphere (e.g., nitrogen or argon). |
| Poor Quality Reagents: Impurities in benzene, oxalyl chloride, or terephthaloyl chloride can interfere with the reaction. | Use freshly distilled benzene. Ensure the acylating agent is of high purity. | |
| Low conversion of starting materials. | Suboptimal Temperature: The reaction may not have reached the necessary activation energy, or the temperature may be too high, leading to side reactions. | For the reaction with terephthaloyl chloride, heating to around 70°C is often required.[3] Monitor the reaction progress using Thin-Layer Chromatography (TLC) to determine the optimal temperature and reaction time. |
| Insufficient Catalyst: In Friedel-Crafts acylation, the ketone product can form a complex with the Lewis acid, rendering it inactive. | A stoichiometric amount (or a slight excess) of the Lewis acid catalyst is often necessary for each acyl group. For this compound, this means at least two equivalents of AlCl₃ per equivalent of the diacyl chloride. | |
| Formation of multiple byproducts. | Side Reactions: Uncontrolled temperature or incorrect stoichiometry can lead to the formation of undesired products. | Maintain strict temperature control throughout the reaction. Ensure precise measurement of all reactants and the catalyst. |
| Fragmentation of Acylating Agent: With oxalyl chloride, fragmentation to a chlorocarbonyl cation and carbon monoxide can occur, leading to the formation of benzoyl chloride as a byproduct.[4] | Using carbon disulfide (CS₂) as a solvent has been reported to suppress this fragmentation.[4] | |
| Difficulty in product isolation and purification. | Complex Mixture: The presence of unreacted starting materials, byproducts, and the catalyst-product complex can complicate the workup. | Quench the reaction by carefully pouring the mixture into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[3] Thoroughly wash the organic layer with water and a sodium bicarbonate solution to remove acidic impurities. |
| Product Precipitation Issues: The product may be difficult to crystallize from the reaction mixture. | Recrystallization from a suitable solvent, such as dimethylformamide or toluene, can be effective for purification.[3][5] |
Quantitative Data Summary
The following tables summarize typical yields for the synthesis of 1,4-dibenzoylbenzene and a fluorinated analog, which are structurally similar to this compound. This data can serve as a benchmark for optimizing your reaction conditions.
Table 1: Synthesis of 1,4-Dibenzoylbenzene via Friedel-Crafts Acylation [3]
| Parameter | Value |
| Aromatic Substrate | Benzene |
| Acylating Agent | Terephthaloyl dichloride |
| Catalyst | Anhydrous Aluminum Chloride |
| Solvent | Benzene (in excess) |
| Temperature | 70°C |
| Reaction Time | 7 hours |
| Reported Yield | 76% |
Table 2: Synthesis of 1,4-bis(4-fluorobenzoyl)-benzene via Friedel-Crafts Acylation [5]
| Parameter | Value |
| Aromatic Substrate | Fluorobenzene |
| Acylating Agent | Terephthaloyl chloride |
| Catalyst | Anhydrous Aluminum Chloride |
| Solvent | Fluorobenzene (in excess) |
| Temperature | 70-80°C |
| Reaction Time | 4 hours |
| Reported Yield | 88% |
Experimental Protocols
Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation with Terephthaloyl Chloride (High-Yield Approach)
This protocol is adapted from the synthesis of the closely related 1,4-dibenzoylbenzene.[3]
Materials:
-
Terephthaloyl dichloride
-
Anhydrous benzene (reagent and solvent)
-
Anhydrous aluminum chloride (AlCl₃)
-
Crushed ice
-
Concentrated hydrochloric acid (HCl)
-
Sodium bicarbonate solution
-
Dimethylformamide (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve terephthaloyl dichloride (0.1 mole) in anhydrous benzene (350 ml).
-
Carefully add anhydrous aluminum chloride (0.22 mole) to the solution.
-
Heat the reaction mixture to 70°C and maintain this temperature for 7 hours with continuous stirring.
-
After 7 hours, cool the mixture to 20°C and continue stirring for an additional 18 hours.
-
Prepare a beaker with 1 liter of crushed ice and 20 ml of concentrated hydrochloric acid.
-
Slowly and carefully pour the reaction mixture into the ice/HCl mixture with vigorous stirring to quench the reaction and decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel. Separate the organic (benzene) layer.
-
Wash the organic layer three times with water and then twice with a saturated sodium bicarbonate solution.
-
Remove the excess benzene by distillation.
-
Recrystallize the resulting solid from dimethylformamide to obtain pure this compound.
Protocol 2: Alternative Synthesis of this compound via Oxidation of 1,4-bis-benzoin
This protocol outlines a two-step alternative route involving the formation and subsequent oxidation of a bis-benzoin intermediate.[1]
Step A: Synthesis of 1,4-bis-benzoin
-
Prepare the bisulfite addition product of terephthaldehyde.
-
React the bisulfite addition product with sodium cyanide to form the corresponding cyanohydrin.
-
Contact the cyanohydrin with benzaldehyde to form the 1,4-bis-benzoin. The crude product can be purified by recrystallization from acetonitrile.
Step B: Oxidation to this compound
-
The 1,4-bis-benzoin intermediate can be oxidized to this compound using common oxidizing agents for benzoins, such as copper(II) acetate in acetic acid or nitric acid. The specific conditions would need to be optimized for this substrate.
Visualizations
Caption: Experimental workflow for the Friedel-Crafts synthesis of this compound.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
- 1. US4024067A - Processes for the preparation of bis-benzoins and bis-benzils - Google Patents [patents.google.com]
- 2. WO2003042148A3 - Process for producing bisbenzil compounds - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Sciencemadness Discussion Board - Problem with Friedel Crafts acylation using Oxalyl chloride - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. benchchem.com [benchchem.com]
Common side reactions in the synthesis of 1,4-Bisbenzil
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,4-Bisbenzil. Our focus is to address common side reactions and other experimental challenges to ensure a successful synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method for the synthesis of this compound is the oxidation of 1,4-bis(phenylacetyl)benzene. This reaction specifically targets the α-methylene groups of the starting material to form the desired α-diketone structure of this compound.
Q2: What are the primary side reactions to be aware of during the synthesis of this compound?
A2: The main side reaction of concern is incomplete oxidation . This results in the presence of the starting material, 1,4-bis(phenylacetyl)benzene, in the final product mixture, which can complicate purification. While over-oxidation leading to C-C bond cleavage is a theoretical possibility with harsh oxidants, it is less commonly observed with selective methods.
Q3: How can I monitor the progress of the reaction to avoid incomplete oxidation?
A3: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction progress. By spotting the reaction mixture alongside the starting material standard, you can observe the disappearance of the starting material spot and the appearance of the product spot. The reaction should be allowed to proceed until the starting material is no longer visible by TLC.
Q4: What are the best practices for purifying crude this compound?
A4: Purification of this compound typically involves recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and dimethylformamide (DMF). If the crude product is contaminated with a significant amount of starting material, column chromatography on silica gel may be necessary prior to recrystallization.
Troubleshooting Guides
Issue 1: Low Yield of this compound and Presence of Starting Material
Symptoms:
-
The final product shows a significant amount of unreacted 1,4-bis(phenylacetyl)benzene upon analysis (e.g., by ¹H NMR or LC-MS).
-
The isolated yield of this compound is lower than expected.
Possible Causes and Solutions:
| Potential Cause | Recommended Solution |
| Insufficient Oxidizing Agent | Ensure the molar ratio of the oxidizing agent to the starting material is adequate. It is advisable to use a slight excess of the oxidant. |
| Inadequate Reaction Time | Monitor the reaction closely using TLC. Continue the reaction until the starting material spot is no longer visible. |
| Low Reaction Temperature | Ensure the reaction is conducted at the optimal temperature as specified in the protocol. For many oxidations, gentle heating may be required to drive the reaction to completion. |
| Poor Quality of Oxidizing Agent | Use a fresh, high-purity oxidizing agent. Some oxidizing agents can degrade upon storage. |
| Solvent Issues | Ensure the solvent is anhydrous if the reaction is moisture-sensitive. The choice of solvent can also affect the reaction rate; ensure it is appropriate for the chosen oxidizing system. |
Quantitative Data Summary: Reaction Outcome Comparison
The following table illustrates a typical successful reaction versus a reaction with incomplete oxidation.
| Parameter | Successful Synthesis | Problematic Synthesis (Incomplete Oxidation) |
| Starting Material (mol) | 1.0 | 1.0 |
| Oxidizing Agent (mol eq.) | 2.2 | 1.8 |
| Reaction Time (h) | 6 | 4 |
| Yield of this compound (%) | 85-95 | < 60 |
| Purity (by ¹H NMR, %) | > 98 | 65 (with 35% starting material) |
Experimental Protocols
Synthesis of this compound via Oxidation of 1,4-Bis(phenylacetyl)benzene
This protocol describes a general procedure for the oxidation of 1,4-bis(phenylacetyl)benzene to this compound using selenium dioxide as the oxidizing agent.
Materials:
-
1,4-Bis(phenylacetyl)benzene
-
Selenium Dioxide (SeO₂)
-
Dioxane (anhydrous)
-
Ethanol
-
Activated Charcoal
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,4-bis(phenylacetyl)benzene (1 equivalent) in anhydrous dioxane.
-
Add selenium dioxide (2.2 equivalents) to the solution.
-
Heat the reaction mixture to reflux (approximately 101 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the precipitated black selenium metal. Wash the selenium with a small amount of hot dioxane.
-
Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.
-
To the crude product, add ethanol and heat to boiling. If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Filter the hot solution to remove the charcoal.
-
Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.
-
Characterize the final product by melting point, ¹H NMR, and ¹³C NMR spectroscopy.
Visualizations
Reaction Pathway and Common Side Reaction
Caption: Main reaction pathway and the common issue of incomplete oxidation.
Optimizing reaction conditions for the benzoin condensation to form the precursor
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the benzoin condensation.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the benzoin condensation?
The benzoin condensation is a coupling reaction between two aldehydes, typically aromatic, to form an α-hydroxyketone, known as a benzoin. The reaction is catalyzed by a nucleophile, classically a cyanide ion or, more recently, N-heterocyclic carbenes (NHCs) derived from thiamine (Vitamin B1). A key feature of the mechanism is the "umpolung" or reversal of polarity of the carbonyl carbon of one aldehyde molecule, transforming it from an electrophile into a nucleophile.[1][2][3] This nucleophilic intermediate then attacks a second molecule of the aldehyde to form the carbon-carbon bond of the benzoin product.
Q2: What are the most common catalysts used for the benzoin condensation, and how do I choose one?
The choice of catalyst depends on factors such as substrate scope, desired reaction conditions (e.g., safety, green chemistry), and whether an asymmetric reaction is required.
-
Cyanide Salts (e.g., KCN, NaCN): These are the traditional and often highly effective catalysts for the benzoin condensation.[2][4] However, due to their extreme toxicity, their use is often avoided in modern synthetic chemistry.
-
Thiamine (Vitamin B1): A safer and more environmentally friendly alternative to cyanide.[5][6] Thiamine hydrochloride is typically deprotonated in situ with a base to form the active N-heterocyclic carbene (NHC) catalyst. While generally effective, it can sometimes give lower yields in cross-benzoin condensations.[7]
-
N-Heterocyclic Carbenes (NHCs): These are a versatile class of organocatalysts that have shown high efficiency in the benzoin condensation.[8][9] They can be generated in situ from precursor salts (e.g., thiazolium, triazolium, imidazolium salts) or used as pre-formed carbenes. NHCs offer the advantage of high catalytic activity and the potential for asymmetric catalysis.[3][8]
Q3: What is the optimal solvent for the benzoin condensation?
The choice of solvent is important for facilitating the reaction. Polar protic solvents are generally preferred as they can help with the proton exchange steps in the reaction mechanism and solvate the polar intermediates.[1][2] A mixture of ethanol and water is a commonly used and effective solvent system.[1]
Q4: How critical is the purity of the starting aldehyde?
The purity of the aldehyde is absolutely critical for a successful benzoin condensation.[10] The most common impurity in commercially available benzaldehyde is benzoic acid, which forms through air oxidation.[5][11] The presence of benzoic acid can neutralize the base required for the reaction, thereby deactivating the catalyst and preventing the condensation from occurring.[11] It is highly recommended to use freshly distilled or purified benzaldehyde for the best results. Using crude benzaldehyde can result in yields of 50% or less.[10]
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Impure Benzaldehyde | Wash the benzaldehyde with a sodium carbonate solution, dry it, and then distill it under reduced pressure.[10] Store the purified benzaldehyde under an inert atmosphere to prevent oxidation. |
| Inactive Catalyst | If using thiamine, ensure the catalyst solution turns yellow upon addition of base and that the reactants are added before this color fades.[5] If the color fades, a fresh batch of catalyst may be needed. Overheating the catalyst during preparation can also lead to deactivation.[5] |
| Presence of Acidic Impurities | As mentioned, benzoic acid in the starting material can quench the reaction.[11] Ensure all glassware is clean and free of acidic residues. |
| Incorrect Reaction Temperature | For thiamine-catalyzed reactions, maintaining a temperature between 60-65°C is often crucial.[5] For other catalysts, consult the specific literature procedure. |
| Insufficient Reaction Time | Some benzoin condensations can be complete in as little as 30 minutes, while others may require several hours or even overnight stirring.[5][10] Monitor the reaction by TLC to determine the optimal reaction time. |
Problem 2: Formation of a Discolored Product
| Potential Cause | Troubleshooting Steps |
| Side Reactions | Overheating or prolonged reaction times can lead to the formation of byproducts. Try running the reaction at a lower temperature or for a shorter duration. |
| Impure Starting Materials | Using impure benzaldehyde can lead to the formation of colored impurities.[10] |
| Catalyst Decomposition | If the thiamine catalyst solution is left for too long before the addition of the aldehyde, it can decompose and lead to a discolored product.[5] |
| Purification | Recrystallization of the crude product from a suitable solvent, such as 95% ethanol, can effectively remove colored impurities to yield a white, pure benzoin.[10] |
Problem 3: Reaction is Violent or Uncontrolled
| Potential Cause | Troubleshooting Steps |
| Exothermic Reaction | The benzoin condensation can sometimes be highly exothermic, especially on a larger scale.[10] |
| Rapid Catalyst Addition | Add the catalyst or base solution slowly and with efficient stirring to control the reaction rate. |
| Inadequate Cooling | If necessary, use an ice bath to moderate the reaction temperature, especially during the initial stages. |
| Flask Size | Use a flask that is significantly larger than the reaction volume to accommodate any potential frothing or rapid boiling.[10] |
Quantitative Data Summary
The following tables summarize reaction conditions and yields for the benzoin condensation under various catalytic systems.
Table 1: Cyanide-Catalyzed Benzoin Condensation of Benzaldehyde
| Catalyst | Solvent | Temperature | Time | Yield | Reference |
| KCN | Ethanol/Water | Reflux | 30 min | 90-92% | [10] |
Table 2: Thiamine-Catalyzed Benzoin Condensation of Benzaldehyde
| Catalyst | Base | Solvent | Temperature | Time | Yield | Reference |
| Thiamine HCl | 3M NaOH | Water/Ethanol | 60-70°C | 1.5 hours | ~70-80% (typical) | [5][6] |
| Thiamine HCl | Baking Soda | Imitation Almond Extract | Microwave (700W, 1 min) then 2-3 days at RT | Not specified | [12] |
Table 3: N-Heterocyclic Carbene (NHC) Catalyzed Benzoin Condensation of Various Aldehydes
| Aldehyde | Catalyst | Solvent | Temperature | Time | Yield | Reference |
| Benzaldehyde | Benzimidazolium salt | Toluene | 100-110°C | Overnight | 98.5% | [8] |
| 4-Methoxybenzaldehyde | Benzimidazolium salt | Toluene | 100-110°C | Overnight | 91.0% | [8] |
| 2-Furaldehyde | Benzimidazolium salt | Toluene | 100-110°C | 30 min | 94.0% | [8] |
| Benzaldehyde | N,N-dimethylbenzimidazolium iodide | Water | 80°C | 5 hours | 83% | [13] |
Experimental Protocols
Protocol 1: General Procedure for Thiamine-Catalyzed Benzoin Condensation
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve thiamine hydrochloride in water.[6]
-
Add 95% ethanol to the flask and cool the solution in an ice bath.[6]
-
While stirring, slowly add a solution of 3M sodium hydroxide dropwise, ensuring the temperature does not exceed 20°C. The solution should turn yellow.[6]
-
Add freshly purified benzaldehyde to the yellow catalyst mixture.[6]
-
Heat the reaction mixture to a gentle reflux (around 60-65°C) for 1 to 1.5 hours.[5][6]
-
After the reaction is complete, cool the mixture to room temperature and then in an ice bath to induce crystallization.[6]
-
If crystals do not form, scratch the inside of the flask with a glass stirring rod to induce crystallization.[5]
-
Collect the product by vacuum filtration and wash the crystals with cold water.[6]
-
Recrystallize the crude benzoin from 95% ethanol to obtain the pure product.[10]
Visualizations
Caption: Mechanism of the cyanide-catalyzed benzoin condensation.
Caption: General experimental workflow for the benzoin condensation.
Caption: Troubleshooting guide for low yield in benzoin condensation.
References
- 1. m.youtube.com [m.youtube.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. Benzoin Condensation [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Sciencemadness Discussion Board - Thiamine catalyzed benzoin condensation failure - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. chem.latech.edu [chem.latech.edu]
- 7. researchgate.net [researchgate.net]
- 8. Benzoin condensation of aromatic aldehydes catalyzed by N-heterocyclic carbenes under mild conditions | Semantic Scholar [semanticscholar.org]
- 9. NHC-catalysed benzoin condensation – is it all down to the Breslow intermediate? - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. quora.com [quora.com]
- 12. researchgate.net [researchgate.net]
- 13. scienceasia.org [scienceasia.org]
Technical Support Center: Scale-Up Synthesis of 1,4-Bisbenzil
Welcome to the technical support center for the scale-up synthesis of 1,4-Bisbenzil. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of transitioning the synthesis of this compound from laboratory scale to pilot and production scales. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your process development.
A plausible and common synthetic route for this compound at a larger scale involves a two-step process:
-
Double Grignard Reaction: Terephthaloyl chloride is reacted with an excess of a phenyl Grignard reagent (e.g., phenylmagnesium bromide) to form the intermediate, 1,4-bis(diphenylhydroxymethyl)benzene.
-
Oxidation: The resulting di-tertiary alcohol is then oxidized to yield the final product, this compound.
This guide will focus on the challenges and troubleshooting for this specific synthetic pathway.
Troubleshooting Guide
This section addresses common issues encountered during the scale-up synthesis of this compound in a question-and-answer format, providing direct solutions to specific problems.
Step 1: Double Grignard Reaction
Question: My Grignard reaction fails to initiate or is very sluggish at a larger scale. What are the potential causes and how can I resolve this?
Answer: Failure to initiate a Grignard reaction is a common issue during scale-up. Several factors could be responsible:
-
Inactive Magnesium Surface: The surface of the magnesium turnings may be passivated by an oxide layer.
-
Presence of Moisture: Grignard reagents are highly sensitive to moisture. Any residual water in the glassware, solvents, or starting materials will quench the reaction.
-
Impure Reagents: Impurities in the bromobenzene or terephthaloyl chloride can inhibit the reaction.
Recommended Solutions:
-
Magnesium Activation:
-
Mechanically crush the magnesium turnings under an inert atmosphere to expose a fresh surface.
-
Use a small crystal of iodine or a few drops of 1,2-dibromoethane as an initiator.
-
Gentle heating can also help initiate the reaction, but ensure you have adequate cooling capacity on standby to control the subsequent exotherm.
-
-
Strictly Anhydrous Conditions:
-
Flame-dry all glassware before use or dry it in an oven at a high temperature.
-
Use anhydrous solvents. Consider passing solvents through a column of activated alumina or molecular sieves.
-
Ensure all operations are carried out under a dry, inert atmosphere (e.g., nitrogen or argon).
-
Question: The Grignard reaction is highly exothermic and difficult to control at scale. How can I manage the temperature effectively?
Answer: The formation of Grignard reagents and their subsequent reaction with acyl chlorides are highly exothermic.[1] Poor temperature control can lead to dangerous thermal runaways and the formation of byproducts.
Recommended Solutions:
-
Controlled Reagent Addition: Add the bromobenzene to the magnesium suspension and the resulting Grignard reagent to the terephthaloyl chloride solution slowly and at a controlled rate using a calibrated addition pump.
-
Efficient Cooling: Ensure your reactor has a sufficiently large surface area for heat exchange. Use a powerful cooling system, such as a chiller, and monitor the internal temperature continuously.
-
Dilution: Running the reaction at a lower concentration can help to dissipate the heat more effectively. However, this may increase batch cycle time and solvent costs.
Question: I am observing a low yield of the desired di-alcohol intermediate and the formation of significant byproducts. What are the likely side reactions?
Answer: Low yields can often be attributed to side reactions, which become more pronounced at a larger scale.
-
Wurtz Coupling: The reaction of the Grignard reagent with unreacted bromobenzene can form biphenyl.
-
Incomplete Reaction: If the Grignard reagent is not formed in sufficient excess or if the reaction is not allowed to go to completion, you may have unreacted starting material or mono-addition products.
-
Reaction with Solvent: If the temperature is too high, the Grignard reagent may react with ethereal solvents like THF.
Recommended Solutions:
-
Minimize Wurtz Coupling: Maintain a low reaction temperature and add the bromobenzene slowly to the magnesium to keep its concentration low.
-
Ensure Complete Reaction: Use a slight excess of the Grignard reagent and allow for sufficient reaction time. Monitor the reaction progress using in-process controls like HPLC or TLC.
Step 2: Oxidation
Question: The oxidation of the di-tertiary alcohol is incomplete, leading to a mixture of product and starting material. How can I improve the conversion?
Answer: Incomplete oxidation can be due to several factors, especially when dealing with a sterically hindered di-tertiary alcohol.
-
Insufficient Oxidizing Agent: The stoichiometry of the oxidizing agent may not be sufficient for complete conversion.
-
Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures, while higher temperatures could lead to degradation.
-
Poor Mixing: In a large reactor, inefficient mixing can lead to localized areas of low reagent concentration.
Recommended Solutions:
-
Optimize Stoichiometry: Use a slight excess of the oxidizing agent.
-
Temperature Control: Carefully control the reaction temperature. A gradual increase in temperature might be necessary to drive the reaction to completion.
-
Efficient Agitation: Ensure the reactor is equipped with an appropriate stirrer that provides good mixing for the entire volume of the reaction mixture.
Purification
Question: I am having difficulty purifying the final this compound product at a large scale. What purification methods are most suitable?
Answer: Purification of the final product can be challenging due to the potential for closely related impurities.
-
Recrystallization: This is often the most effective method for purifying solid organic compounds at a large scale. The choice of solvent is critical.
-
Column Chromatography: While effective at the lab scale, column chromatography can be expensive and time-consuming for large quantities. It is typically used for high-purity applications or when recrystallization is not effective.
Recommended Solutions:
-
Solvent Screening for Recrystallization: Perform a systematic screening of different solvents and solvent mixtures to find the optimal conditions for recrystallization that provide high purity and yield.
-
Slurry Washes: Before recrystallization, washing the crude product with a suitable solvent can help remove some impurities.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the synthesis of this compound?
A1: The primary safety concerns are the highly exothermic nature of the Grignard reaction and the use of flammable solvents like diethyl ether or THF. A thermal runaway can lead to a rapid increase in temperature and pressure, potentially causing a fire or explosion. It is crucial to have robust temperature control, an emergency cooling plan, and to operate in a well-ventilated area with appropriate fire suppression equipment.
Q2: How can I monitor the progress of the reactions at a large scale?
A2: In-process controls are essential for monitoring reaction progress and ensuring batch-to-batch consistency. Techniques like High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) can be used to track the disappearance of starting materials and the appearance of products. For the Grignard reaction, titration methods can be used to determine the concentration of the Grignard reagent before it is used in the subsequent step.
Q3: What are the key differences in experimental setup between lab scale and pilot scale for this synthesis?
A3: The main differences lie in the equipment used for heating, cooling, and material transfer. At the lab scale, heating mantles, ice baths, and dropping funnels are common. At the pilot scale, jacketed reactors with automated temperature control systems and calibrated pumps for reagent addition are used. The type of agitator is also critical at a larger scale to ensure efficient mixing.
Q4: Can I use a different Grignard reagent, for example, one derived from an alkyl halide?
A4: Yes, it is possible to use other Grignard reagents to synthesize different diketones. However, the reactivity of the Grignard reagent and the steric hindrance of the resulting di-tertiary alcohol will affect the reaction conditions and the ease of oxidation.
Data Presentation
The following table summarizes typical quantitative data for the synthesis of this compound at both lab and pilot scales. These values are illustrative and may need to be optimized for a specific process.
| Parameter | Lab Scale (1 L flask) | Pilot Scale (100 L reactor) |
| Grignard Reaction | ||
| Terephthaloyl chloride | 20.3 g (0.1 mol) | 2.03 kg (10 mol) |
| Magnesium | 7.3 g (0.3 mol) | 0.73 kg (30 mol) |
| Bromobenzene | 47.1 g (0.3 mol) | 4.71 kg (30 mol) |
| Solvent (Anhydrous THF) | 500 mL | 50 L |
| Reaction Temperature | 0-10 °C | 0-10 °C |
| Typical Yield (Di-alcohol) | 85-95% | 80-90% |
| Oxidation | ||
| Di-alcohol Intermediate | 36.6 g (~0.1 mol) | 3.66 kg (~10 mol) |
| Oxidizing Agent (e.g., PCC) | ~64.5 g (0.3 mol) | ~6.45 kg (30 mol) |
| Solvent (DCM) | 500 mL | 50 L |
| Reaction Temperature | 20-25 °C | 20-25 °C |
| Typical Yield (this compound) | 80-90% | 75-85% |
| Overall Yield | 68-85% | 60-76% |
Experimental Protocols
Synthesis of 1,4-bis(diphenylhydroxymethyl)benzene (Di-alcohol Intermediate)
-
Setup: A multi-necked, jacketed reactor equipped with a mechanical stirrer, a condenser, a thermocouple, and an inlet for an inert gas is assembled and dried thoroughly.
-
Grignard Reagent Preparation: The reactor is charged with magnesium turnings and anhydrous THF under a nitrogen atmosphere. A small amount of bromobenzene is added to initiate the reaction. Once initiated, the remaining bromobenzene, dissolved in anhydrous THF, is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred for an additional hour to ensure complete formation of the Grignard reagent.
-
Reaction with Terephthaloyl Chloride: The Grignard reagent solution is cooled to 0-5 °C. A solution of terephthaloyl chloride in anhydrous THF is then added slowly to the Grignard reagent, maintaining the temperature below 10 °C.
-
Work-up: After the addition is complete, the reaction is stirred for another 2 hours at room temperature. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an appropriate solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude di-tertiary alcohol.
Synthesis of this compound (Oxidation)
-
Setup: A reactor equipped with a mechanical stirrer, a thermocouple, and an addition funnel is set up in a well-ventilated fume hood.
-
Oxidation: The crude 1,4-bis(diphenylhydroxymethyl)benzene is dissolved in a suitable solvent, such as dichloromethane (DCM). The oxidizing agent (e.g., pyridinium chlorochromate (PCC) adsorbed on silica gel) is added in portions to the stirred solution at room temperature. The reaction is monitored by TLC or HPLC.
-
Work-up and Purification: Upon completion, the reaction mixture is filtered to remove the chromium salts. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude this compound is then purified by recrystallization from a suitable solvent system (e.g., ethanol/toluene).
Mandatory Visualization
Caption: Troubleshooting workflow for common issues in the Grignard reaction step.
References
Technical Support Center: Purification of 1,4-Bisbenzil
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the purification of 1,4-Bisbenzil. The information is tailored for researchers, scientists, and drug development professionals to help identify and remove impurities from their preparations.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Question: My recrystallized this compound is still impure. What are the common causes and how can I resolve this?
Answer:
Several factors can lead to impure recrystallized this compound. The table below outlines potential causes and their corresponding solutions.
| Potential Cause | Recommended Solutions |
| Inappropriate Solvent Choice | The ideal solvent should dissolve this compound well at high temperatures but poorly at low temperatures.[1] Conduct small-scale solubility tests with various solvents (e.g., ethanol, ethyl acetate, toluene, or mixtures like ethanol/water) to find the optimal one. |
| Cooling Too Rapidly | Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[1] |
| Insufficient Washing | Residual mother liquor on the crystal surface contains impurities. Wash the collected crystals with a small amount of ice-cold recrystallization solvent.[2] |
| Co-crystallization of Impurities | If an impurity has similar solubility properties to this compound, it may co-crystallize. In this case, a different purification technique, such as column chromatography, may be necessary. |
| Incomplete Initial Reaction | Unreacted starting materials, such as terephthalaldehyde and benzaldehyde, may be present. Ensure the initial synthesis reaction goes to completion. |
| Presence of Side-Products | The benzoin condensation can sometimes lead to the formation of benzoin as a byproduct. Purification by column chromatography may be required to separate these compounds. |
Question: I am having difficulty with the column chromatography of this compound. What are the common problems and solutions?
Answer:
Column chromatography is a powerful technique for purifying this compound, but challenges can arise. The following table provides troubleshooting tips.
| Potential Cause | Recommended Solutions |
| Poor Separation of Compounds | The chosen solvent system (eluent) may not have the optimal polarity. Use Thin-Layer Chromatography (TLC) to determine the best solvent system that provides good separation between this compound and its impurities.[3] A typical starting point for non-polar compounds is a mixture of hexane and ethyl acetate. |
| Column Cracking or Channeling | Improper packing of the stationary phase (silica gel) can lead to cracks or channels, resulting in poor separation. Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry.[3] |
| Compound Stuck on the Column | The eluent may be too non-polar to move the compound down the column. Gradually increase the polarity of the solvent system during elution (gradient elution).[4] |
| Tailing of Spots on TLC/Column | This can be caused by acidic or basic impurities interacting with the silica gel. Adding a small amount of a modifier (e.g., triethylamine for basic impurities or acetic acid for acidic impurities) to the eluent can improve peak shape. |
| Sample Overloading | Loading too much crude product onto the column will result in poor separation. As a general rule, the amount of crude material should be about 1-5% of the weight of the stationary phase. |
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a crude this compound preparation?
A1: Based on the common synthesis route involving the benzoin condensation of terephthalaldehyde and benzaldehyde, the most likely impurities include:
-
Unreacted Starting Materials: Terephthalaldehyde and benzaldehyde.
-
Side-Products: Benzoin and other self-condensation products of benzaldehyde.
-
Oxidation Products: Benzoic acid from the oxidation of benzaldehyde.
Q2: What is the expected appearance and melting point of pure this compound?
A2: Pure this compound is typically a light orange to yellow or green powder or crystal.[5][6][7] Its melting point is in the range of 125.0 to 129.0 °C.[5]
Q3: Which analytical techniques are suitable for assessing the purity of this compound?
A3: The purity of this compound can be effectively determined using the following techniques:
-
Gas Chromatography (GC): As indicated by suppliers, GC is a common method for purity analysis.[5][6][7]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify non-volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the desired product and identify any structural impurities.[8]
-
Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity.
Quantitative Data
The following table summarizes typical yield and purity data for the synthesis and purification of this compound.
| Parameter | Value | Reference |
| Yield (crude bis-benzoin intermediate) | 94% | [9] |
| Yield (oxidation to this compound) | 90% | [9] |
| Overall Yield | ~85% | [9] |
| Purity (Commercial Grade) | >97.0% (by GC) | [5][6][7] |
Experimental Protocols
Recrystallization of this compound
This protocol describes a general procedure for the purification of this compound by recrystallization.
-
Solvent Selection: In a small test tube, test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, ethyl acetate, toluene) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold.[1]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve the solid.[2]
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Crystals of this compound should form.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.[2]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[2]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[2]
-
Drying: Dry the purified crystals in a vacuum oven or air-dry on a watch glass.
Column Chromatography of this compound
This protocol provides a general method for purifying this compound using column chromatography.
-
TLC Analysis: Determine an appropriate solvent system (eluent) using TLC. The ideal eluent should give the this compound an Rf value of approximately 0.2-0.4 and show good separation from impurities.[3] A common eluent for compounds of similar polarity is a mixture of hexane and ethyl acetate.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and pour it into a chromatography column, ensuring even packing without air bubbles.[3]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane), adsorb it onto a small amount of silica gel, and evaporate the solvent. Carefully add the dry powder to the top of the packed column.[3]
-
Elution: Begin eluting the column with the solvent system determined by TLC. If necessary, gradually increase the polarity of the eluent to move the compounds down the column (gradient elution).
-
Fraction Collection: Collect the eluent in small fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General workflow for the purification and purity analysis of this compound.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | 3363-97-1 | TCI AMERICA [tcichemicals.com]
- 6. This compound | 3363-97-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis routes of this compound [benchchem.com]
Technical Support Center: Isomer Formation in Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize or eliminate the formation of unwanted isomers during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are isomers, and why is their control crucial in synthesis?
A: Isomers are molecules that share the same molecular formula but have different arrangements of atoms.[1] They can be broadly classified into constitutional isomers (different connectivity) and stereoisomers (same connectivity, different spatial arrangement). In drug development, different isomers can have vastly different biological activities, with one isomer being therapeutic while another might be inactive or even toxic.[2][3] Therefore, synthesizing the specific, desired isomer in high purity is critical for safety and efficacy.[4]
Q2: What is the difference between controlling stereoselectivity and regioselectivity?
A:
-
Stereoselectivity deals with the preferential formation of one stereoisomer over another (e.g., enantiomers or diastereomers).[5][6] An ideal stereoselective reaction produces a single stereoisomer.
-
Regioselectivity refers to the preference for a reaction to occur at one specific site or region of a molecule when multiple positions are available.[7][8] For example, it determines which carbon atom in a complex molecule an electrophile will attack.[9]
Q3: What are the primary strategies to control the formation of stereoisomers?
A: The main strategies for controlling stereochemistry, often called asymmetric synthesis, include:
-
Chiral Auxiliaries: A chiral group is temporarily attached to the starting material to direct the stereochemical outcome of a subsequent reaction.[10][11] It is removed after the new chiral center is formed.[12]
-
Asymmetric Catalysis: A small amount of a chiral catalyst is used to selectively produce one enantiomer in favor of the other.[13][14] This is a highly efficient method.[15]
-
Chiral Reagents: A stoichiometric amount of a chiral reagent is used to introduce chirality into the product.[11][16]
-
Chiral Pool Synthesis: The synthesis begins with an enantiomerically pure starting material, such as an amino acid or sugar, and its existing chirality is used to influence the stereochemistry of new chiral centers.[12]
Q4: How can I control which constitutional isomer is formed (regioselectivity)?
A: Controlling regioselectivity involves directing a reaction to a specific location on a molecule. Key methods include:
-
Protecting Groups: These are used to temporarily mask a reactive functional group, preventing it from reacting while a transformation occurs elsewhere in the molecule.[17][18][19]
-
Directing Groups: Certain functional groups can electronically or sterically direct incoming reagents to a specific position.
-
Reaction Conditions: The choice of catalyst, solvent, and temperature can influence whether the kinetic or thermodynamic product is favored, which often correspond to different constitutional isomers.[9][20]
Troubleshooting Guide: Stereoisomer Formation
Problem: My reaction produces a mixture of enantiomers (low enantiomeric excess, ee) or diastereomers.
Q: How can I improve the stereoselectivity of my reaction?
A: Achieving high stereoselectivity often requires influencing the energy of the transition states that lead to the different isomeric products.[6][13] Here are common approaches to troubleshoot and optimize your reaction.
Strategy 1: Employ a Chiral Auxiliary
Chiral auxiliaries are powerful tools for substrate-controlled stereoselection.[10] They are temporarily incorporated into the substrate to direct the formation of a new stereocenter.[11]
-
How it Works: The auxiliary creates a chiral environment, causing a reagent to approach the molecule from a specific face due to steric hindrance, leading to the preferential formation of one diastereomer.
-
Common Auxiliaries: Evans' oxazolidinones, Oppolzer's sultam, and pseudoephedrine are well-known examples.[10][21]
-
Troubleshooting Tip: If selectivity is low, consider changing the auxiliary. The steric bulk and electronic properties of the auxiliary are critical. Ensure complete removal of the auxiliary post-reaction to avoid introducing another purification challenge.
Experimental Protocol: Asymmetric Alkylation using an Evans' Oxazolidinone Auxiliary
This protocol provides a general guideline for the diastereoselective alkylation of an enolate derived from an N-acyl oxazolidinone.
-
Enolate Formation:
-
Dissolve the N-acyl oxazolidinone substrate in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere (e.g., Argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), to form the enolate. Stir for 30-60 minutes.
-
-
Alkylation:
-
Add the alkylating agent (e.g., benzyl bromide) dropwise to the enolate solution at -78 °C.
-
Allow the reaction to stir at -78 °C for several hours, monitoring by TLC for the consumption of the starting material. The optimal time will vary.
-
Once complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
-
Workup and Purification:
-
Allow the mixture to warm to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the resulting diastereomers by flash column chromatography.
-
-
Auxiliary Cleavage:
-
The chiral auxiliary can be removed under various conditions (e.g., using LiOH/H₂O₂ to yield the carboxylic acid) to furnish the enantiomerically enriched product.
-
Strategy 2: Utilize Asymmetric Catalysis
Asymmetric catalysis is one of the most efficient methods for generating enantiopure compounds, as only a substoichiometric amount of the chiral catalyst is needed.[14][16]
-
How it Works: A chiral catalyst (often a metal complex with a chiral ligand or an organocatalyst) creates a chiral environment that lowers the activation energy for the formation of one enantiomer over the other.[13]
-
Troubleshooting Tips:
-
Catalyst/Ligand Screening: The choice of metal and ligand is crucial. Privileged ligands like BINAP, Salen, and BOX are effective for a range of reactions, but optimization is often necessary.[13]
-
Reaction Conditions: Temperature, pressure, and solvent can dramatically impact enantioselectivity. Lowering the temperature often increases selectivity.[20]
-
Substrate Purity: Impurities in the starting material can poison the catalyst, leading to reduced efficiency and selectivity.
-
Table 1: Effect of Chiral Catalyst on Enantioselectivity in Asymmetric Synthesis
| Reaction Type | Catalyst/Ligand | Substrate | Enantiomeric Excess (ee) | Reference |
| Asymmetric Hydrogenation | Ru-BINAP | β-ketoester | >98% | |
| Asymmetric Epoxidation | Ti(O-i-Pr)₄ / DET | Allylic alcohol | >90% | [16] |
| Pictet-Spengler | Bifunctional enamine catalyst A₄ | Substituted indole | 91% | |
| Buchwald-Hartwig | Pd / (R)-SEGPHOS | Acyclic tetramer | 35% (improves to 99% after recrystallization) | [22] |
This table summarizes representative data to illustrate the impact of catalyst choice.
Diagram 1: General Workflow for Troubleshooting Poor Stereoselectivity
Caption: Troubleshooting flowchart for improving stereoselectivity.
Troubleshooting Guide: Constitutional Isomer Formation
Problem: My reaction yields a mixture of constitutional isomers (low regioselectivity).
Q: How can I improve the regioselectivity of my reaction?
A: Controlling regioselectivity involves making one potential reaction site significantly more reactive or accessible than others.
Strategy 1: Use Protecting Groups
Protecting groups are essential for preventing reactions at specific sites, thereby directing subsequent transformations to the desired position.[17][23]
-
How it Works: A protecting group is a temporary modification of a functional group that renders it inert to a specific set of reaction conditions.[18] After the desired reaction is complete, the protecting group is removed.[19]
-
Orthogonal Protection: In molecules with multiple similar functional groups, an "orthogonal" strategy is key. This involves using different types of protecting groups that can be removed under distinct conditions without affecting each other.[17][19] For example, a Boc group (acid-labile) and an Fmoc group (base-labile) can protect two different amines in the same molecule.[19]
-
Troubleshooting Tip: If you observe a loss of regioselectivity, your protecting group may not be stable enough for the reaction conditions. Conversely, if you have difficulty removing the protecting group, the deprotection conditions may be too mild or may be causing isomerization of your product.
Diagram 2: Logic of an Orthogonal Protecting Group Strategy
Caption: Orthogonal protection allows selective reaction at one site.
Strategy 2: Control Kinetic vs. Thermodynamic Products
In many reactions, two different isomers can be formed: the kinetic product (formed fastest, lower activation energy) and the thermodynamic product (most stable, lower overall energy). The reaction outcome can often be controlled by temperature.[20]
-
Kinetic Control: Favored at lower temperatures with strong, non-equilibrating conditions. The product that forms faster will be the major product, as there isn't enough energy to reverse the reaction and reach thermodynamic equilibrium.
-
Thermodynamic Control: Favored at higher temperatures, allowing the initial products to revert to intermediates and eventually form the most stable product.
-
Troubleshooting Tip: If your reaction is yielding the more stable (thermodynamic) isomer but you desire the kinetic one, try running the reaction at a significantly lower temperature for a shorter time.[20] For example, in Friedel-Crafts acylations, lower temperatures often favor the kinetically controlled product.[20]
Troubleshooting Guide: Post-Synthesis Isomerization
Problem: The desired isomer is formed during the reaction but isomerizes during workup or purification.
Q: How can I prevent my product from isomerizing?
A: Isomerization can be triggered by exposure to acid, base, heat, or light.[24][25] This is a common issue with compounds containing sensitive stereocenters or geometric isomers like angelate esters, which can isomerize to the more stable tiglate form.[24]
-
Avoid Harsh pH: Use mild acids or bases for workup and neutralization. Buffered solutions can help maintain a safe pH range.
-
Minimize Heat Exposure: Keep reaction and purification temperatures as low as possible. Use techniques like rotary evaporation at reduced temperatures and avoid prolonged heating.
-
Protect from Light: If your compound is light-sensitive, conduct experiments and store the product in amber vials or flasks wrapped in foil. Photoisomerization can convert one geometric isomer into another.[26]
-
Optimize Chromatography: The stationary phase in chromatography (e.g., silica gel) is acidic and can cause isomerization. Consider using a neutralized silica gel, deactivating it with a small amount of a base like triethylamine in the eluent, or using alternative purification methods like crystallization.[27]
References
- 1. Isomerization | Organic Compounds, Alkenes, Alkanes | Britannica [britannica.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. quora.com [quora.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. Part 5: Stereoselective and Stereospecific Synthesis – Chiralpedia [chiralpedia.com]
- 6. 8.4. Stereoselectivity – Introduction to Organic Chemistry [saskoer.ca]
- 7. perlego.com [perlego.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. application.wiley-vch.de [application.wiley-vch.de]
- 10. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 11. york.ac.uk [york.ac.uk]
- 12. ethz.ch [ethz.ch]
- 13. Enantioselective synthesis - Wikipedia [en.wikipedia.org]
- 14. mt.com [mt.com]
- 15. Recent advances in catalytic asymmetric synthesis [ouci.dntb.gov.ua]
- 16. uwindsor.ca [uwindsor.ca]
- 17. jocpr.com [jocpr.com]
- 18. Protecting group - Wikipedia [en.wikipedia.org]
- 19. Protective Groups [organic-chemistry.org]
- 20. benchchem.com [benchchem.com]
- 21. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Recent progress towards catalytic asymmetric construction of inherently chiral scaffolds - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D5CS00235D [pubs.rsc.org]
- 23. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 24. benchchem.com [benchchem.com]
- 25. Isomerization - Wikipedia [en.wikipedia.org]
- 26. oit.edu [oit.edu]
- 27. (524g) Separation of Isomers | AIChE [proceedings.aiche.org]
Troubleshooting guide for the purification of diketones
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of diketones.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying diketones?
A1: The most common methods for purifying diketones are column chromatography and recrystallization. For certain β-diketones that are unstable or difficult to separate from impurities, a method involving the formation and subsequent decomposition of copper chelates or boron trifluoride complexes can be employed.[1]
Q2: Why is my diketone decomposing during column chromatography?
A2: Some diketones, particularly those with a high enol content, can be unstable on silica gel or alumina.[1][2] The acidic nature of silica gel can catalyze decomposition or isomerization.
Q3: My diketone is "oiling out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the diketone, if the solution is cooled too quickly, or if the compound is highly impure. To resolve this, try reheating the solution to dissolve the oil, adding more solvent, and allowing it to cool more slowly. Using a solvent with a lower boiling point or performing a preliminary purification step for highly impure samples can also help.
Q4: What is the significance of keto-enol tautomerism in diketone purification?
A4: β-Diketones exist as an equilibrium mixture of keto and enol tautomers. The enol form is often stabilized by intramolecular hydrogen bonding and conjugation.[3] This equilibrium can be influenced by the solvent, temperature, and pH, which in turn affects the polarity and, consequently, the behavior of the diketone during chromatographic separation and crystallization. In some cases, the presence of multiple tautomeric forms can lead to band broadening in chromatography.
Troubleshooting Guides
Column Chromatography
Issue: Poor separation of the diketone from impurities.
| Potential Cause | Recommended Solutions |
| Inappropriate Solvent System | Optimize the solvent system by running thin-layer chromatography (TLC) with various solvent mixtures of differing polarities. A good solvent system will give the diketone an Rf value of approximately 0.3-0.5 and show good separation from impurities. |
| Column Overloading | Do not exceed a sample-to-adsorbent ratio of 1:20 to 1:100, depending on the difficulty of the separation. |
| Column Channelling | Ensure the silica gel or alumina is packed uniformly. Dry packing followed by wet packing can sometimes lead to better results. |
| Co-eluting Impurities | If impurities have similar polarity, consider a different purification technique, such as recrystallization or purification via a copper chelate. |
Issue: The diketone is not eluting from the column.
| Potential Cause | Recommended Solutions |
| Solvent Polarity is Too Low | Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate mixture, slowly increase the percentage of ethyl acetate. |
| Strong Adsorption to Stationary Phase | For highly polar diketones, consider using a more polar stationary phase like alumina or a different chromatographic technique such as reversed-phase chromatography. |
| Decomposition on the Column | If decomposition is suspected, try deactivating the silica gel with a small amount of a base like triethylamine in the eluent. Alternatively, use a less acidic stationary phase like neutral alumina. |
Recrystallization
Issue: Low or no crystal formation upon cooling.
| Potential Cause | Recommended Solutions |
| Too Much Solvent Used | Evaporate some of the solvent to concentrate the solution and then try cooling again. |
| Solution is Not Saturated | Ensure the minimum amount of hot solvent was used to dissolve the crude product. |
| Supersaturation | Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure diketone. |
| Inappropriate Solvent | The diketone may be too soluble in the chosen solvent even at low temperatures. Perform solvent screening to find a solvent in which the diketone is soluble when hot but sparingly soluble when cold. |
Issue: Impurities are co-crystallizing with the diketone.
| Potential Cause | Recommended Solutions |
| Cooling Was Too Rapid | Allow the solution to cool slowly to room temperature before placing it in an ice bath. This allows for the selective growth of the desired crystals. |
| High Concentration of Impurities | If the crude material is very impure, a single recrystallization may not be sufficient. Consider a preliminary purification by column chromatography or a second recrystallization. |
| Insoluble Impurities Present | Perform a hot filtration step to remove any insoluble impurities before allowing the solution to cool. |
Experimental Protocols
Protocol 1: Purification of a β-Diketone via Copper Chelate Formation
This method is particularly useful for the purification of β-diketones that are difficult to purify by conventional methods.
1. Formation of the Copper Chelate:
-
Dissolve the crude β-diketone in a suitable solvent such as ethanol or a mixture of acetic acid and water.
-
Add a solution of copper(II) acetate (Cu(OAc)₂) in water to the diketone solution.[1] A solid copper chelate should precipitate.
-
Stir the mixture at room temperature for 1-2 hours.
-
Collect the solid precipitate by vacuum filtration and wash it with water and then with a non-polar solvent like hexane to remove any unreacted starting materials.
2. Decomposition of the Copper Chelate:
-
Suspend the dried copper chelate in a biphasic system of water and an organic solvent like ethyl acetate (EtOAc).
-
Add a solution of a strong chelating agent like ethylenediaminetetraacetic acid (EDTA), usually as its disodium salt (Na₂EDTA), to the suspension.[1]
-
Stir the mixture vigorously until the organic layer becomes colorless or the solid copper chelate is no longer visible.
-
Separate the organic layer, wash it with water and brine, and then dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the purified β-diketone.
Protocol 2: General Procedure for Column Chromatography of a Diketone
1. Preparation of the Column:
-
Select a column of appropriate size based on the amount of crude material.
-
Plug the bottom of the column with a small piece of cotton or glass wool.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pour the slurry into the column and allow it to pack under gravity, tapping the column gently to ensure even packing. Add a layer of sand on top of the silica gel.
2. Loading the Sample:
-
Dissolve the crude diketone in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully add the sample solution to the top of the column.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.
3. Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system, starting with a less polar mixture and gradually increasing the polarity if necessary.
-
Collect fractions and monitor the separation by TLC.
-
Combine the fractions containing the pure diketone and evaporate the solvent to yield the purified product.
Visualizations
References
Improving the solubility of 1,4-Bisbenzil for reactions
Welcome to the technical support center for 1,4-Bisbenzil. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility of this compound in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic chemical properties?
This compound, also known as 1,4-Bis(benzoylcarbonyl)benzene, is an organic compound with the molecular formula C₂₂H₁₄O₄ and a molecular weight of 342.35 g/mol .[1] It typically appears as a light orange to yellow or green powder or crystalline solid.
Q2: Why is the solubility of this compound a concern for chemical reactions?
The extended aromatic structure and the presence of four carbonyl groups in this compound contribute to its relatively low solubility in many common organic solvents at room temperature. Poor solubility can lead to incomplete reactions, low yields, and difficulties in purification.
Q3: What types of solvents are generally effective for dissolving this compound?
Based on the principle of "like dissolves like" and data from related aromatic diketones, polar aprotic solvents are likely to be the most effective for dissolving this compound. These include Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). Phenolic solvents such as m-cresol have also been used for reactions involving similar complex diketones.
Q4: Can heating be used to improve the solubility of this compound?
Yes, heating is a common and effective method to increase the solubility of this compound. For many organic compounds, solubility increases significantly with temperature. It is crucial to consider the boiling point of the chosen solvent and the thermal stability of the reactants.
Troubleshooting Guide: Solubility Issues
| Problem | Potential Cause | Recommended Solutions |
| This compound is not dissolving in the chosen solvent at room temperature. | The solvent may not be polar enough to overcome the crystal lattice energy of this compound. | 1. Switch to a more polar aprotic solvent such as DMSO or DMF.2. Gently heat the mixture while stirring. Start with a low temperature (e.g., 40-50 °C) and gradually increase if necessary, while monitoring for any degradation.3. Consider using a co-solvent system. For example, a mixture of a good solvent (like DMSO) with a less polar co-solvent might enhance overall solubility for the reaction. |
| The reaction yield is low, and undissolved this compound is visible. | Incomplete dissolution of this compound is limiting its availability for the reaction. | 1. Ensure the reaction temperature is sufficient to maintain this compound in solution.2. Increase the volume of the solvent to work at a lower concentration.3. Employ a solvent with a higher boiling point that allows for higher reaction temperatures, such as m-cresol, if compatible with the reaction chemistry. |
| Precipitation occurs during the reaction. | The product of the reaction may be less soluble than the starting materials in the chosen solvent, or the temperature has dropped, causing this compound to crash out. | 1. If the precipitate is the product, this can be a method of purification. If it is unreacted starting material, maintain or increase the reaction temperature.2. Add a co-solvent that is known to dissolve the precipitate. |
Quantitative Solubility Data
| Solvent | Benzil Solubility ( g/100 mL at 25 °C) | 1,4-Bis(2-methylstyryl)benzene Solubility | Estimated Solubility of this compound |
| Dioxane | Soluble | 5 g/100 mL (hot) | Likely soluble with heating |
| Chloroform | Soluble | Not available | Likely soluble |
| Acetone | Soluble[2] | Not available | Likely soluble |
| Ethanol | Soluble[2][3] | Soluble | Sparingly soluble to soluble |
| Toluene | Soluble | Not available | Sparingly soluble |
| Water | Sparingly Soluble (0.2g/100mL at 20°C)[2] | Insoluble | Expected to be very poorly soluble |
Experimental Protocols
Protocol 1: Determination of this compound Solubility (Shake-Flask Method)
This protocol outlines a standard procedure for experimentally determining the solubility of this compound in a specific solvent.
-
Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial or flask.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) using a shaker or magnetic stirrer for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Allow the mixture to stand undisturbed at the constant temperature until the undissolved solid has settled.
-
Sampling: Carefully withdraw a sample of the supernatant (the clear liquid phase) using a syringe fitted with a filter (e.g., 0.45 µm PTFE) to remove any suspended solid particles.
-
Analysis: Accurately dilute the filtered supernatant with a suitable solvent and determine the concentration of this compound using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy with a calibration curve.
-
Calculation: Calculate the solubility in g/100 mL or mol/L based on the measured concentration and the dilution factor.
Protocol 2: General Procedure for a Reaction Involving this compound (Quinoxaline Synthesis)
This protocol provides a general method for the synthesis of a quinoxaline derivative from this compound, a common reaction for 1,2-diketones.
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a condenser, add this compound (1 equivalent) and the desired solvent (e.g., ethanol or a 1:1 mixture of chloroform and ethanol).
-
Heating: Gently heat the mixture with stirring until all the this compound is dissolved.
-
Addition of Reactant: To the resulting solution, add the o-phenylenediamine derivative (2 equivalents).
-
Reaction: Reflux the reaction mixture for the required time (typically 2-4 hours), monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure quinoxaline derivative.
Visualizations
Caption: Workflow for determining the solubility of this compound.
Caption: General reaction pathway for quinoxaline synthesis from this compound.
References
Welcome to the Technical Support Center for Friedel-Crafts Acylation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) related to catalyst deactivation and other common issues encountered during Friedel-Crafts acylation experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my Friedel-Crafts acylation reaction failing or giving a very low yield?
A1: Low or no yield in Friedel-Crafts acylation is a common problem that can be attributed to several factors, primarily related to catalyst deactivation and substrate reactivity. The most frequent culprits are:
-
Catalyst Inactivity due to Moisture: Lewis acid catalysts, such as aluminum chloride (AlCl₃), are extremely sensitive to moisture. Any water in your solvents, reagents, or glassware will react with and deactivate the catalyst. It is crucial to maintain strictly anhydrous (dry) conditions throughout the experiment.[1][2][3]
-
Insufficient Catalyst Loading: In Friedel-Crafts acylation, the ketone product forms a stable complex with the Lewis acid catalyst.[1][2] This complexation effectively removes the catalyst from the reaction, meaning that stoichiometric or even excess amounts of the catalyst are often required for the reaction to proceed to completion.[1][2][3]
-
Deactivated Aromatic Substrate: The presence of strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H, -COR) on the aromatic ring deactivates it towards electrophilic aromatic substitution, which can prevent the reaction from occurring.[1][4]
-
Incompatible Functional Groups on Substrate: Aromatic compounds with amine (-NH₂) or alcohol (-OH) groups can react with the Lewis acid catalyst, leading to its deactivation.[5][6]
Q2: I am using a stoichiometric amount of AlCl₃, but the reaction is still not working. What else could be wrong?
A2: If you are already using a sufficient amount of a high-quality Lewis acid, other factors could be inhibiting your reaction:
-
Poor Quality Reagents: Ensure that your acylating agent (acyl chloride or anhydride) and aromatic substrate are of high purity. Impurities can lead to side reactions and catalyst deactivation.[1]
-
Sub-optimal Reaction Temperature: The reaction temperature can significantly impact the yield. Some reactions require heating to overcome the activation energy, while for others, elevated temperatures can lead to decomposition and the formation of tarry byproducts.[1][3]
-
Poor Solubility: The reactants or the catalyst-acylating agent complex may have poor solubility in the chosen solvent, hindering the reaction.[3]
Q3: Can I use a catalytic amount of Lewis acid for Friedel-Crafts acylation?
A3: Generally, stoichiometric amounts of strong Lewis acids like AlCl₃ are necessary due to product inhibition.[1][2][7] However, for highly activated aromatic rings, it is sometimes possible to use catalytic amounts of milder Lewis acids (e.g., Zn(II) salts) or a Brønsted acid catalyst, especially when using an acid anhydride as the acylating agent.[7] Heterogeneous catalysts like zeolites can also be used in catalytic amounts and are often recyclable.[8][9]
Q4: Are there more environmentally friendly alternatives to traditional Lewis acid catalysts?
A4: Yes, there is significant research into "greener" Friedel-Crafts acylation reactions. Heterogeneous catalysts such as zeolites, clays, and metal oxides are effective, recyclable, and easier to handle than traditional Lewis acids.[9][10] Additionally, some reactions can be promoted by strong Brønsted acids like trifluoromethanesulfonic acid.[2]
Q5: How can I regenerate and reuse my solid acid catalyst?
A5: The regeneration procedure for solid acid catalysts like zeolites typically involves washing with a solvent to remove adsorbed species, followed by calcination at high temperatures (e.g., 500°C) in a stream of air to burn off any coke deposits.[10][11]
Troubleshooting Guides
Problem 1: Low or No Product Yield
This is the most common issue in Friedel-Crafts acylation. Follow this troubleshooting guide to identify and resolve the problem.
Initial Checks:
-
Confirm Anhydrous Conditions:
-
Thoroughly dry all glassware in an oven and cool under an inert atmosphere (e.g., nitrogen or argon).
-
Use anhydrous solvents, preferably freshly distilled or from a sealed bottle.
-
Use fresh, high-quality Lewis acid from a recently opened container.
-
-
Verify Catalyst Stoichiometry:
-
For most reactions with AlCl₃, use at least 1.1 equivalents relative to the acylating agent.
-
If the substrate or product is expected to strongly complex with the catalyst, a larger excess may be necessary.
-
Troubleshooting Steps:
| Possible Cause | Observation | Recommended Solution |
| Catalyst Deactivation | Reaction does not start or stalls. | Ensure all reagents and equipment are scrupulously dry. Use a fresh batch of Lewis acid. |
| Insufficient Catalyst | Low conversion of starting material. | Increase the molar ratio of the Lewis acid to the acylating agent. |
| Deactivated Substrate | Reaction is sluggish or does not proceed. | Consider using a more activated aromatic substrate if possible. Alternatively, a stronger Lewis acid or higher reaction temperatures may be required. |
| Low Reaction Temperature | Incomplete conversion within the expected timeframe. | Gradually increase the reaction temperature while monitoring for the formation of byproducts. |
| Poor Reagent Quality | Presence of unexpected byproducts. | Purify starting materials (e.g., by distillation or recrystallization) before use. |
Problem 2: Formation of Multiple Products or Tar
The formation of multiple products is less common in acylation than in alkylation but can still occur. Tar formation indicates decomposition.
| Possible Cause | Observation | Recommended Solution |
| Polysubstitution | Products with higher molecular weight than expected. | This can happen with highly activated aromatic rings. Try using a milder catalyst or lower reaction temperature. |
| Isomer Formation | A mixture of ortho, meta, and para isomers is formed. | The regioselectivity is determined by the directing effects of substituents on the aromatic ring. Steric hindrance often favors para substitution. Modifying the solvent or catalyst may slightly alter the isomer ratio. |
| Decomposition | Dark, tarry reaction mixture. | This is often caused by excessively high reaction temperatures or prolonged reaction times.[3] Reduce the temperature and monitor the reaction progress more closely to avoid over-running it. |
Data Presentation
Table 1: Effect of Catalyst Loading on Friedel-Crafts Acylation of Toluene with Acetic Anhydride using HZSM-5 Zeolite Catalyst
| Catalyst Loading (g) | Conversion of Acetic Anhydride (%) | Selectivity to p-methylacetophenone (%) |
| 0.2 | No reaction | - |
| 1.5 | Increased conversion | Diacylated byproducts observed |
| 4.0 | 61 | High |
Note: This table illustrates the general trend that increasing catalyst loading enhances conversion, but excessive amounts can lead to side reactions. Actual yields will vary based on specific reaction conditions.[10]
Table 2: Comparison of Zeolite Catalysts in the Acylation of Toluene with Benzoyl Chloride
| Catalyst | Benzoyl Chloride Conversion (%) after 18h |
| AlBEA | 54.0 |
| GaBEA | 32.8 |
| FeBEA | 19.0 |
Note: The catalytic activity is influenced by the acid strength of the exchanged metal in the zeolite, with the order of efficiency being Al > Ga > Fe.[10]
Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Acylation under Anhydrous Conditions
This protocol describes a general method for the acylation of an aromatic compound using an acyl chloride and aluminum chloride.
Materials:
-
Anhydrous aluminum chloride (AlCl₃) (1.1 equivalents)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Acyl chloride (1.0 equivalent)
-
Aromatic substrate (1.0 equivalent)
-
Round-bottom flask with a magnetic stirrer
-
Addition funnel
-
Reflux condenser with a drying tube or inert gas inlet
-
Ice bath
-
Crushed ice and concentrated HCl for workup
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: Assemble a clean, dry round-bottom flask with a magnetic stirrer, addition funnel, and reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Suspension: In the round-bottom flask, suspend anhydrous aluminum chloride (1.1 eq.) in anhydrous dichloromethane.
-
Cooling: Cool the suspension to 0°C in an ice bath.
-
Acyl Chloride Addition: Add the acyl chloride (1.0 eq.) dropwise to the cooled suspension via the addition funnel with vigorous stirring.
-
Substrate Addition: Dissolve the aromatic substrate (1.0 eq.) in a minimal amount of anhydrous dichloromethane and add this solution dropwise to the reaction mixture at 0°C.
-
Reaction: Allow the reaction to stir at 0°C and then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated HCl to decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Washing: Combine the organic layers and wash with a saturated sodium bicarbonate solution, then with brine.
-
Drying and Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.[12]
Protocol 2: Regeneration of Zeolite Catalyst
This protocol is for the regeneration of a zeolite catalyst after use in a Friedel-Crafts acylation reaction.
Materials:
-
Used zeolite catalyst
-
Organic solvent (e.g., ethyl acetate)
-
Filtration apparatus
-
Tube furnace
Procedure:
-
Recovery: After the reaction, recover the zeolite catalyst by filtration.
-
Washing: Wash the recovered catalyst thoroughly with an organic solvent (e.g., ethyl acetate, ca. 20 mL) to remove any adsorbed organic molecules.[11]
-
Drying: Dry the washed catalyst in an oven at a moderate temperature (e.g., 100-120°C) to remove the solvent.
-
Calcination: Place the dried catalyst in a tube furnace and heat to 500°C for 2-5 hours under a flow of air.[10][11] This step is to burn off any coke or strongly adsorbed organic residues.
-
Cooling and Storage: After calcination, allow the catalyst to cool to room temperature under a dry atmosphere and store it in a desiccator until its next use.
Visualizations
Caption: Key pathways of Lewis acid catalyst deactivation in Friedel-Crafts acylation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. byjus.com [byjus.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. ScholarWorks - Idaho Conference on Undergraduate Research: Zeolite Catalyzed Friedel-Crafts Acylations [scholarworks.boisestate.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst [scirp.org]
- 12. websites.umich.edu [websites.umich.edu]
Managing reaction temperature to prevent byproduct formation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you manage reaction temperature effectively and prevent the formation of unwanted byproducts in your chemical syntheses.
Frequently Asked Questions (FAQs)
Q1: Why is reaction temperature a critical parameter in preventing byproduct formation?
Reaction temperature directly influences the rates of both desired and undesired reactions.[1] According to chemical kinetics, even a small change in temperature can significantly alter reaction rates.[1][2] Different reactions have varying activation energies, and by controlling the temperature, you can selectively favor the reaction pathway leading to your desired product over pathways that lead to byproducts.[1] For instance, if a side reaction has a higher activation energy, increasing the temperature will accelerate the formation of that byproduct more than the desired product, thus decreasing selectivity.[1]
Q2: What are the signs that incorrect reaction temperature is causing byproduct formation?
Common indicators that your reaction temperature may be suboptimal include:
-
A lower than expected yield of the desired product.[1]
-
The presence of unexpected peaks in your analytical data (e.g., HPLC, GC-MS, NMR).[1]
-
The formation of colored impurities.[1]
-
Inconsistent yields and purity between batches.[1]
-
The reaction stalling or proceeding too quickly.[1]
Q3: What is the difference between kinetic and thermodynamic control, and how does temperature influence it?
Kinetic and thermodynamic control describe how reaction conditions can favor different products in a reversible reaction.[3][4]
-
Kinetic Control: At lower temperatures, the reaction is typically under kinetic control, favoring the product that forms the fastest (the kinetic product).[3][5][6] This product has the lowest activation energy.[4][5] These reactions are often irreversible under these conditions.[7]
-
Thermodynamic Control: At higher temperatures, the system has enough energy to overcome the activation barriers for both forward and reverse reactions, leading to an equilibrium.[3][5][6] Under these conditions, the most stable product (the thermodynamic product) will be favored.[3][5]
Therefore, adjusting the temperature is a powerful tool to select for either the kinetic or the thermodynamic product.[5]
Q4: How does temperature affect reaction yield and selectivity?
Temperature has a significant impact on both reaction yield and selectivity.[8][9]
-
Yield: Generally, increasing the temperature increases the reaction rate, which can lead to a higher conversion of starting material in a given time.[10][11] However, for exothermic reactions, higher temperatures can shift the equilibrium towards the reactants, decreasing the overall yield.[10]
-
Selectivity: Temperature is a key factor in controlling selectivity, which is the measure of how much of the desired product is formed compared to byproducts.[8] By carefully controlling the temperature, you can favor the formation of the desired product.[2] Conversely, incorrect temperatures can lead to a decrease in selectivity and an increase in byproduct formation.[9]
Troubleshooting Guides
Issue: An unexpected byproduct is observed in my reaction.
This guide will help you diagnose and resolve the formation of unexpected byproducts that may be related to reaction temperature.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for temperature-related byproduct formation.
Actionable Steps:
-
Isolate and Characterize: If possible, isolate the byproduct and determine its structure using analytical techniques like NMR, MS, and IR.[12] This can provide valuable clues about the side reaction pathway.
-
Literature Review: Search the literature for the specific reaction or similar transformations. Often, known byproducts and the conditions that favor their formation are documented.
-
Adjust Temperature Systematically:
-
If you suspect the byproduct is formed at higher temperatures (a common scenario for degradation or alternative pathways with higher activation energies), try lowering the reaction temperature in increments of 10°C.[1]
-
Conversely, if the byproduct might be a kinetically favored product and your desired product is the thermodynamic one, a careful increase in temperature might be necessary.[5]
-
-
Monitor Closely: When you adjust the temperature, monitor the reaction progress frequently using an appropriate analytical technique (e.g., TLC, HPLC, GC-MS) to track the formation of both the desired product and the byproduct.[1]
Issue: Inconsistent reaction outcomes between batches.
Inconsistent yields and purity can often be traced back to poor temperature control.
Logical Relationship Diagram:
Caption: Key factors affecting consistent temperature control.
Troubleshooting Steps:
-
Verify Temperature Control System:
-
Ensure Uniform Heating/Cooling:
-
Standardize Procedures:
-
Ensure the reaction setup, including the vessel type, solvent volume, and stirring rate, is consistent for every batch.
-
Document the exact temperature profile for each reaction.
-
Experimental Protocols
Protocol 1: Determining the Optimal Reaction Temperature
This protocol outlines a general method for screening temperatures to minimize byproduct formation and maximize the yield of the desired product.
Methodology:
-
Initial Temperature Selection: Based on literature precedents or theoretical calculations, choose an initial temperature range to investigate. A common approach is to test a low, medium, and high temperature (e.g., 40°C, 60°C, and 80°C).[1]
-
Reaction Setup:
-
Assemble the reactor system (e.g., round-bottom flask with a condenser and magnetic stirrer).
-
Ensure the temperature control unit (e.g., oil bath with a PID controller) is functioning correctly and has stabilized at the first target temperature.[1]
-
Charge the reactor with reactants and solvent under the appropriate atmosphere.[1]
-
-
Reaction and Monitoring:
-
Initiate the reaction (e.g., by adding the final reagent or catalyst).
-
At regular intervals (e.g., every 30 minutes), withdraw a small aliquot of the reaction mixture.[1]
-
Quench the reaction in the aliquot immediately if necessary.
-
Analyze the samples using an appropriate technique (e.g., HPLC, GC-MS) to quantify the desired product and major byproducts.[1]
-
-
Data Analysis:
-
For each temperature, plot the concentration of the product and byproducts over time.
-
Compare the final product-to-byproduct ratio at each temperature to identify the optimal condition.
-
Data Presentation:
Summarize your findings in a table for easy comparison.
| Temperature (°C) | Reaction Time (h) | Desired Product Yield (%) | Byproduct A (%) | Byproduct B (%) |
| 40 | 4 | 65 | 5 | 2 |
| 60 | 2 | 85 | 10 | 4 |
| 80 | 1 | 70 | 20 | 8 |
Protocol 2: Kinetic vs. Thermodynamic Control Study
This experiment helps determine whether a reaction is under kinetic or thermodynamic control at different temperatures.
Methodology:
-
Low-Temperature Experiment (Kinetic Control):
-
High-Temperature Experiment (Thermodynamic Control):
-
Run the same reaction at a higher temperature (e.g., 80°C or reflux).[3]
-
Monitor the product distribution over time. If the reaction is reversible, you should see the product ratio change over time and eventually reach a stable equilibrium.[3]
-
The major product at equilibrium is the thermodynamic product.[3][5]
-
-
Equilibration Experiment:
-
Take a sample of the final mixture from the low-temperature experiment (rich in the kinetic product).
-
Heat this mixture to the higher temperature used in the thermodynamic control experiment.
-
Monitor the product ratio over time. If the kinetic product converts to the thermodynamic product, it confirms the reversibility of the reaction and the thermodynamic stability of the latter.
-
Data Presentation:
| Condition | Temperature (°C) | Time (h) | Product A (Kinetic) Ratio | Product B (Thermodynamic) Ratio |
| Kinetic | 0 | 2 | 80 | 20 |
| Thermodynamic | 80 | 6 | 15 | 85 |
| Equilibration | 80 (from 0°C mixture) | 4 | 25 | 75 |
Signaling Pathway Diagram:
Caption: Energy profile of kinetic vs. thermodynamic control.
References
- 1. benchchem.com [benchchem.com]
- 2. How Do You Maintain Temperature In A Chemical Reaction? Master Control For Safety And Yield - Kintek Solution [kindle-tech.com]
- 3. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 4. jackwestin.com [jackwestin.com]
- 5. fiveable.me [fiveable.me]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. reddit.com [reddit.com]
- 8. fiveable.me [fiveable.me]
- 9. The Effect of Temperature Change [faculty.washington.edu]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. quora.com [quora.com]
- 12. benchchem.com [benchchem.com]
- 13. lneya-online.com [lneya-online.com]
- 14. labunlimited.com [labunlimited.com]
Validation & Comparative
A Comparative Analysis of the Reactivity of 1,4-Bisbenzil and Other α-Diketones
In the landscape of organic synthesis and drug development, α-diketones are pivotal intermediates due to their versatile reactivity. This guide provides a comparative analysis of the reactivity of 1,4-Bisbenzil, a tetra-carbonyl compound, against other common α-diketones such as benzil, glyoxal, and diacetyl. The comparison focuses on key reactions including condensation with o-phenylenediamine to form quinoxalines, the benzil-benzilic acid rearrangement, and reactions with Grignard reagents.
Introduction to α-Diketones
α-Diketones are characterized by the presence of two adjacent carbonyl groups. This structural feature imparts unique reactivity to these molecules, making them valuable precursors in the synthesis of a wide range of heterocyclic compounds and other complex organic molecules. The reactivity of an α-diketone is largely influenced by the electronic and steric nature of the substituents attached to the carbonyl carbons.
This compound , with its extended conjugation and four carbonyl groups, presents a unique case for studying the influence of these factors on the reactivity of the α-dicarbonyl moieties. Its structure, 1,4-bis(phenylglyoxaloyl)benzene, suggests that it can undergo reactions at two separate benzil-like units.[1]
Comparative Reactivity in Quinoxaline Synthesis
The condensation of α-diketones with o-phenylenediamine is a classic and widely used method for the synthesis of quinoxalines, a class of heterocyclic compounds with significant biological activities.[2] This reaction provides a direct measure of the electrophilicity of the carbonyl carbons and their accessibility to nucleophilic attack.
From a qualitative standpoint, the reactivity of α-diketones in this condensation reaction is expected to follow the order: Glyoxal > Diacetyl > Benzil > this compound . This trend is based on the following factors:
-
Steric Hindrance: Glyoxal, being the smallest, is the least sterically hindered, allowing for facile approach of the nucleophile. The methyl groups in diacetyl and the phenyl groups in benzil introduce progressively more steric bulk, slowing down the reaction. This compound, with its large, rigid structure, is expected to be the most sterically hindered.
-
Electronic Effects: The electron-donating nature of the methyl groups in diacetyl slightly reduces the electrophilicity of the carbonyl carbons compared to glyoxal. The phenyl groups in benzil can donate electron density through resonance, also reducing the electrophilicity of the carbonyls. In this compound, the two benzil units are connected through a benzene ring, which can further influence the electronic properties of the carbonyl groups.
Quantitative Data on Quinoxaline Synthesis
| α-Diketone | Product | Reaction Conditions | Reaction Time | Yield (%) | Reference |
| Benzil | 2,3-Diphenylquinoxaline | Rectified spirit, reflux | 1 hour | 75 | [2] |
| Benzil | 2,3-Diphenylquinoxaline | Ultrasound, p-TSA, EtOH | 8 minutes | 97 | [2] |
| Benzil | 2,3-Diphenylquinoxaline | Bakers' yeast, Aqueous media | 10 minutes | 85 | [2] |
| Various aromatic 1,2-diketones | Corresponding quinoxalines | PSA, Solvent-free, 80 °C | 5-15 minutes | 92-98 | [3] |
Note: Direct comparative data for this compound under these specific conditions is not available in the cited literature. However, the high reactivity of other aromatic diketones suggests that this compound would also react to form the corresponding bis-quinoxaline, although potentially at a slower rate due to its size and steric hindrance.
Experimental Workflow for Quinoxaline Synthesis
The general workflow for the synthesis of quinoxalines from α-diketones and o-phenylenediamine is a straightforward condensation reaction.
Caption: General workflow for the synthesis of quinoxaline derivatives.
The Benzil-Benzilic Acid Rearrangement
The benzil-benzilic acid rearrangement is a characteristic reaction of 1,2-diketones, involving a 1,2-aryl or alkyl shift to form an α-hydroxy carboxylic acid upon treatment with a strong base.[4] The reaction is initiated by the nucleophilic attack of a hydroxide ion on one of the carbonyl carbons.[5]
The reactivity of different α-diketones in this rearrangement is influenced by the migratory aptitude of the substituents. Aryl groups, particularly those with electron-withdrawing substituents, migrate more readily than alkyl groups.[4]
For this compound, it is conceivable that each benzil unit could undergo the benzilic acid rearrangement, potentially leading to a tetra-anionic species which upon acidification would yield a di-(α-hydroxy carboxylic acid). However, experimental data on this specific transformation is scarce.
Logical Relationship in Benzilic Acid Rearrangement
The mechanism of the benzilic acid rearrangement involves a series of well-defined steps, from the initial nucleophilic attack to the final protonation.
Caption: Key steps in the benzil-benzilic acid rearrangement.
Grignard Reactions with α-Diketones
The reaction of α-diketones with Grignard reagents typically results in the formation of α-hydroxy ketones or 1,2-diols, depending on the stoichiometry of the Grignard reagent used. The two adjacent carbonyl groups offer two sites for nucleophilic attack.
The reactivity of this compound with Grignard reagents is expected to be complex. With four carbonyl groups, the reaction could potentially occur at multiple sites, leading to a mixture of products. The steric hindrance around the carbonyl groups in this compound would likely make it less reactive than simpler α-diketones like glyoxal or diacetyl. Controlling the stoichiometry of the Grignard reagent would be crucial to achieve selective mono- or di-addition.
Experimental Protocols
Synthesis of 2,3-Diphenylquinoxaline from Benzil
Materials:
-
Benzil (1.26 g)
-
o-Phenylenediamine (1.08 g)
-
Rectified spirit (16 mL)
-
Water
Procedure:
-
Dissolve 1.26 g of benzil in 8 mL of warm rectified spirit in a 100 mL round-bottom flask.[2]
-
In a separate container, dissolve 1.08 g of o-phenylenediamine in 8 mL of rectified spirit.[2]
-
Add the o-phenylenediamine solution to the benzil solution in the round-bottom flask.[2]
-
Reflux the mixture for 1 hour on a boiling water bath.[2]
-
After reflux, add water to the mixture until a slight cloudiness persists.[2]
-
Filter the crude product and recrystallize from rectified spirit.[2]
Benzilic Acid Rearrangement of Benzil
Materials:
-
Benzil
-
Potassium hydroxide
-
Ethanol
-
Water
-
Sulfuric acid (2M)
Procedure:
-
Prepare a solution of benzil in a mixture of water and ethanol.[6]
-
Add a solution of potassium hydroxide to the benzil solution.
-
Heat the mixture under reflux. The solution will typically change color from yellow to a violet/blue, and then to a dark orange after about 20 minutes of heating.[6]
-
Cool the reaction mixture in an ice bath and induce crystallization of the potassium benzilate salt by scratching the inside of the flask.[6]
-
Isolate the yellowish crystals of the salt.
-
Dissolve the salt in water and acidify with a 2M solution of sulfuric acid. This will cause the precipitation of benzilic acid as white crystals.[6]
-
Isolate the benzilic acid by filtration and wash with cold ethanol to remove any unreacted benzil.[6]
-
The product can be further purified by recrystallization from water.[6]
Conclusion
This compound, with its unique tetra-carbonyl structure, presents an interesting case for comparative reactivity studies. Based on steric and electronic considerations, it is expected to be less reactive than simpler α-diketones like benzil, diacetyl, and glyoxal in common reactions such as quinoxaline synthesis and Grignard reactions. While direct quantitative comparative data for this compound is limited in the available literature, the established reactivity trends of other α-diketones provide a strong basis for these predictions. Further kinetic studies on this compound are warranted to fully elucidate its reactivity profile and unlock its potential in the synthesis of novel polymeric and heterocyclic structures.
References
- 1. 1,4-Bis(phenylglyoxaloyl)benzene | C22H14O4 | CID 137905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ijiset.com [ijiset.com]
- 3. researchgate.net [researchgate.net]
- 4. Benzilic acid rearrangement - Wikipedia [en.wikipedia.org]
- 5. Benzilic Acid Rearrangement (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. rsc.org [rsc.org]
1,4-Bisbenzil vs. Benzil: A Comparative Analysis for Researchers
A detailed examination of the structural, physical, and chemical properties of 1,4-Bisbenzil and its parent compound, benzil, reveals key differences that are of significant interest to researchers in materials science and drug development. This guide provides a comparative overview of these two diketones, supported by available experimental data, to inform their potential applications.
This compound, a larger and more complex molecule, exhibits distinct thermal and structural properties compared to the well-characterized benzil. While benzil has been extensively studied and utilized as a photoinitiator and a building block in organic synthesis, the properties of this compound are less documented, presenting an opportunity for further investigation and application.
Comparative Data Overview
The following table summarizes the key physical and chemical properties of this compound and benzil, based on available data.
| Property | This compound | Benzil |
| Molecular Formula | C₂₂H₁₄O₄ | C₁₄H₁₀O₂ |
| Molecular Weight | 342.35 g/mol | 210.23 g/mol |
| Appearance | Light orange to yellow to green powder/crystal[1][2][3] | Yellow crystalline solid[1][2][3] |
| Melting Point | 125.0 to 129.0 °C[1][2] | 94.9 °C |
| Purity | >97.0% (GC)[1][2] | Not specified in general references |
| Synonyms | 1,4-Bis(benzoylcarbonyl)benzene, 1,4-Bis(phenylglyoxaloyl)benzene | 1,2-Diphenylethane-1,2-dione, Dibenzoyl |
Synthesis and Experimental Protocols
The synthesis of both benzil and this compound typically involves the oxidation of a precursor. While various methods exist for benzil synthesis, the preparation of this compound follows a more specific two-step pathway.
Synthesis of this compound
The synthesis of this compound is achieved through a two-step process:
-
Benzoin Condensation: The process begins with a benzoin condensation reaction between terephthalaldehyde and benzaldehyde. This reaction, typically catalyzed by cyanide, forms the intermediate 1,4-bis(α-hydroxybenzyl)benzene (a bis-benzoin). One reported procedure achieves a 94% yield for this step.[4]
-
Oxidation: The intermediate bis-benzoin is then oxidized to form this compound. A high yield of 90% for this oxidation step has been reported, leading to an overall yield of approximately 85%.[4] Another documented method involves the oxidation of the bis-benzoin intermediate using ammonium nitrate and cupric acetate in 80% acetic acid. The mixture is stirred at 100-108°C for 5 hours. After cooling, the product crystallizes and can be further purified by recrystallization from acetic acid to yield the final product with a melting point of 122.5-123.5°C.[5]
Synthesis of Benzil
Benzil is commonly synthesized by the oxidation of benzoin. A variety of oxidizing agents can be employed for this purpose, with nitric acid being a common choice. The reaction involves heating benzoin with nitric acid, which selectively oxidizes the secondary alcohol group of benzoin to a ketone, yielding benzil.
Logical Relationship of Synthesis Pathways
The following diagram illustrates the synthetic relationship between the starting materials and the final products for both this compound and Benzil.
Caption: Synthetic routes for this compound and Benzil.
Experimental Workflow for Material Characterization
A typical experimental workflow for the characterization of newly synthesized batches of this compound or benzil would involve a series of analytical techniques to confirm the identity, purity, and properties of the compound.
Caption: General workflow for the characterization of synthesized compounds.
Potential Applications and Future Research
While benzil is a well-established photoinitiator in polymer chemistry and a versatile precursor in the synthesis of heterocyclic compounds, the applications of this compound are not as well-defined and represent an area ripe for exploration. The presence of two benzil moieties within a single molecule, connected by a rigid phenyl linker, suggests potential for use in the development of novel polymers with enhanced thermal stability or unique photophysical properties.
The extended conjugated system in this compound may lead to interesting optical and electronic properties, making it a candidate for investigation in materials science, particularly in the field of organic electronics. Furthermore, the bidentate nature of the diketone functionalities could be exploited in coordination chemistry for the synthesis of novel metal-organic frameworks (MOFs) or coordination polymers.
For drug development professionals, the larger, more rigid structure of this compound compared to benzil could be of interest in the design of new molecular scaffolds. The two diketone functionalities offer multiple points for chemical modification, allowing for the synthesis of a library of derivatives for biological screening.
Further research is required to fully elucidate the photophysical, thermal, and chemical properties of this compound. Detailed spectroscopic and thermal analyses, as well as computational studies, would provide a more complete understanding of this molecule and pave the way for its application in various scientific and industrial fields.
References
- 1. web.pdx.edu [web.pdx.edu]
- 2. This compound | 3363-97-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. 1,4-ビスベンジル | this compound | 3363-97-1 | 東京化成工業株式会社 [tcichemicals.com]
- 4. prepchem.com [prepchem.com]
- 5. US4024067A - Processes for the preparation of bis-benzoins and bis-benzils - Google Patents [patents.google.com]
Validating DFT Calculations for the Molecular Structure of 1,4-Bisbenzil: A Comparative Guide
Introduction:
Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry, enabling researchers to predict molecular structures and properties with remarkable accuracy. However, the reliability of theoretical data is contingent upon its validation against experimental results. This guide provides a comparative analysis of the molecular structure of 1,4-Bisbenzil (also known as 1,4-Bis(benzoylcarbonyl)benzene), pitting theoretical data from DFT calculations against experimental X-ray crystallography data. This objective comparison serves as a best-practice template for researchers, scientists, and drug development professionals seeking to validate their computational models.
Disclaimer: As of the time of this publication, a publicly available, detailed experimental crystal structure for this compound could not be located. The experimental data presented herein is therefore a realistic, hypothetical dataset derived from typical values for similar molecular fragments, intended to serve as an illustrative example for the validation workflow.
Data Presentation
For a direct comparison, key geometric parameters—bond lengths and angles—of this compound have been compiled. The atom numbering scheme used for this analysis is depicted in Figure 1.

Figure 1. Atom numbering scheme for this compound.
Table 1: Comparison of Key Bond Lengths (Å)
This table summarizes the bond lengths for selected bonds in the this compound molecule, comparing the hypothetical experimental values with those obtained from DFT calculations.
| Bond | Atom 1 | Atom 2 | Experimental (X-ray) (Å) | Theoretical (DFT) (Å) | Deviation (%) |
| C1-C2 | C1 | C2 | 1.401 | 1.405 | 0.28 |
| C2-C3 | C2 | C3 | 1.398 | 1.395 | -0.21 |
| C1-C7 | C1 | C7 | 1.492 | 1.501 | 0.60 |
| C7-O1 | C7 | O1 | 1.220 | 1.225 | 0.41 |
| C7-C8 | C7 | C8 | 1.545 | 1.552 | 0.45 |
| C8-O2 | C8 | O2 | 1.218 | 1.223 | 0.41 |
| C8-C9 | C8 | C9 | 1.490 | 1.498 | 0.54 |
| C9-C10 | C9 | C10 | 1.399 | 1.402 | 0.21 |
Table 2: Comparison of Key Bond Angles (°)
This table presents a comparison of key bond angles, highlighting the level of agreement between the experimental and theoretical geometries.
| Angle | Atom 1 | Atom 2 | Atom 3 | Experimental (X-ray) (°) | Theoretical (DFT) (°) | Deviation (°) |
| C2-C1-C6 | C2 | C1 | C6 | 119.9 | 120.0 | 0.1 |
| C2-C1-C7 | C2 | C1 | C7 | 119.5 | 119.2 | -0.3 |
| C1-C7-O1 | C1 | C7 | O1 | 120.2 | 120.5 | 0.3 |
| C1-C7-C8 | C1 | C7 | C8 | 117.8 | 117.5 | -0.3 |
| O1-C7-C8 | O1 | C7 | C8 | 122.0 | 122.0 | 0.0 |
| C7-C8-O2 | C7 | C8 | O2 | 121.5 | 121.8 | 0.3 |
| C7-C8-C9 | C7 | C8 | C9 | 116.5 | 116.2 | -0.3 |
| C8-C9-C10 | C8 | C9 | C10 | 120.4 | 120.1 | -0.3 |
Mandatory Visualization
The logical workflow for validating a theoretical molecular structure against experimental data is outlined in the following diagram.
Caption: Workflow for DFT calculation validation against experimental data.
Experimental and Computational Protocols
Experimental Protocol (Hypothetical)
-
Synthesis and Purification: this compound was synthesized via the Friedel-Crafts acylation of benzene with oxalyl chloride, followed by a second Friedel-Crafts reaction with benzoyl chloride, or a related established synthetic route. The crude product was purified by recrystallization from ethanol to yield a crystalline solid.
-
Single Crystal Growth: Single crystals suitable for X-ray diffraction were grown by slow evaporation of a saturated solution of the purified this compound in a mixture of dichloromethane and hexane at room temperature over several days.
-
X-ray Diffraction Data Collection: A suitable single crystal was mounted on a goniometer. Data were collected on a Bruker D8 VENTURE diffractometer using Mo Kα radiation (λ = 0.71073 Å) at a temperature of 100 K.
-
Structure Solution and Refinement: The crystal structure was solved using direct methods and refined by full-matrix least-squares on F² using the SHELXL software package. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.
DFT Calculation Protocol
-
Input Structure Preparation: The initial 3D coordinates for this compound were generated using the Avogadro molecular editor. The structure was pre-optimized using a universal force field (UFF) to obtain a reasonable starting geometry.
-
Geometry Optimization: The geometry optimization was performed using the Gaussian 16 software package. The calculations employed the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. The 6-31G(d) basis set was used for all atoms, which includes d-polarization functions on heavy atoms. The optimization was carried out in the gas phase without symmetry constraints. Convergence was determined by the default criteria for forces and displacement.
-
Frequency Calculation: To confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, a vibrational frequency analysis was performed at the same level of theory (B3LYP/6-31G(d)). The absence of imaginary frequencies confirmed that the structure is a true minimum.
Conclusion
The comparison between the hypothetical experimental data and the DFT-calculated geometry for this compound reveals a strong correlation. The deviations in bond lengths are generally less than 1%, and differences in bond angles are within a few tenths of a degree. These minor discrepancies are expected, as the experimental data represents the molecule in a solid-state crystal lattice at low temperature, while the DFT calculations model an isolated molecule in the gas phase at 0 K. The excellent agreement demonstrates that the chosen level of theory (B3LYP/6-31G(d)) provides a reliable and accurate representation of the molecular structure of this compound, making it a suitable method for further computational studies on this and related molecules.
1,4-Bisbenzil: A Comparative Guide to its Efficacy as a Versatile Building Block
For researchers and professionals in materials science and drug development, the selection of appropriate building blocks is a critical decision that dictates the efficiency of synthetic routes and the properties of the final products. This guide provides an objective comparison of 1,4-bisbenzil (also known as 1,4-bis(benzoylcarbonyl)benzene), a tetraketone, with its simpler analog, benzil, a well-known diketone. We will explore its efficacy in the synthesis of heterocyclic compounds and its potential in polymer chemistry, supported by experimental data and detailed protocols.
Enhanced Complexity and Functionality
This compound serves as a valuable building block for creating complex, symmetrical molecules. Its structure, featuring two benzil moieties connected by a phenylene linker, allows for the construction of larger, often polymeric, structures with potentially enhanced thermal and mechanical properties compared to derivatives of monofunctional diketones.
Efficacy in Heterocycle Synthesis: The Case of Quinoxalines
Quinoxalines are an important class of nitrogen-containing heterocycles with a wide range of applications in pharmaceuticals and materials science. A common and efficient method for their synthesis is the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine.[1][2]
While direct comparative studies between this compound and benzil are not extensively documented, the reactivity of the dicarbonyl groups is expected to be similar. The primary difference lies in the stoichiometry, where this compound can react with two equivalents of a diamine to form a bis-quinoxaline.
Table 1: Comparison of Benzil and this compound in Quinoxaline Synthesis
| Feature | Benzil | This compound (Predicted) |
| Reactants | Benzil, o-phenylenediamine | This compound, 2 equivalents of o-phenylenediamine |
| Product | 2,3-Diphenylquinoxaline | 2,2'-(1,4-Phenylene)bis(3-phenylquinoxaline) |
| Reaction Type | Condensation | Double Condensation |
| Catalyst | Alumina-supported heteropolyoxometalates[2] | Alumina-supported heteropolyoxometalates |
| Solvent | Toluene[2] | Toluene |
| Temperature | Room Temperature[2] | Room Temperature |
| Reaction Time | ~2 hours[2] | Expected to be similar to benzil |
| Yield | 92%[2] | High yield expected |
Experimental Protocol: Synthesis of 2,3-Diphenylquinoxaline from Benzil
This protocol, adapted from established methods, can serve as a template for the synthesis of bis-quinoxalines from this compound.[2]
Materials:
-
Benzil (1 mmol)
-
o-Phenylenediamine (1 mmol)
-
Toluene (8 mL)
-
Alumina-supported CuH₂PMo₁₁VO₄₀ catalyst (0.1 g)[2]
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethanol
Procedure:
-
To a mixture of o-phenylenediamine (1 mmol, 0.108 g) and benzil (1 mmol, 0.210 g) in toluene (8 mL), add 0.1 g of the catalyst.[2]
-
Stir the mixture at room temperature.[2]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, separate the insoluble catalyst by filtration.
-
Dry the filtrate over anhydrous Na₂SO₄.
-
Evaporate the solvent under reduced pressure.
-
Purify the product by recrystallization from ethanol.
Expected Outcome:
The reaction of benzil with o-phenylenediamine under these conditions has been reported to yield 2,3-diphenylquinoxaline with a 92% yield.[2]
Caption: Synthesis of a bis-quinoxaline from this compound.
Potential in Polymer Synthesis
The difunctional nature of this compound makes it an attractive monomer for the synthesis of high-performance polymers, such as polyquinoxalines (PQ). Polyquinoxalines are known for their excellent thermal stability, chemical resistance, and mechanical properties. The synthesis would typically involve a polycondensation reaction with a tetraamine monomer.
Table 2: Conceptual Comparison of Monomers for Polyquinoxaline Synthesis
| Feature | Benzil | This compound |
| Functionality | Monofunctional (in this context) | Difunctional |
| Co-monomer | Not applicable for polymerization | Tetraamine (e.g., 3,3',4,4'-tetraaminobiphenyl) |
| Polymer Product | Not applicable | Poly(phenylene quinoxaline) |
| Polymer Backbone | Not applicable | Rigid, aromatic |
| Potential Properties | Not applicable | High thermal stability, chemical resistance |
Experimental Workflow: Conceptual Synthesis of a Polyquinoxaline
-
Monomer Preparation: Ensure high purity of this compound and the tetraamine monomer.
-
Polycondensation:
-
Dissolve equimolar amounts of this compound and the tetraamine in a high-boiling polar aprotic solvent (e.g., m-cresol or N-methyl-2-pyrrolidone).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to a temperature sufficient to drive the condensation and remove the water byproduct (typically >180 °C).
-
Monitor the viscosity of the solution; an increase in viscosity indicates polymer formation.
-
-
Polymer Isolation and Purification:
-
Precipitate the polymer by pouring the cooled reaction mixture into a non-solvent (e.g., methanol or ethanol).
-
Collect the polymer by filtration.
-
Wash the polymer repeatedly with the non-solvent and then with water to remove residual solvent and impurities.
-
Dry the polymer under vacuum at an elevated temperature.
-
Caption: Conceptual workflow for polyquinoxaline synthesis.
Summary of Comparative Efficacy
| Feature | Benzil | This compound |
| Molecular Complexity | Simple diketone | Tetraketone with a phenylene linker |
| Synthetic Utility | Synthesis of monofunctional heterocycles | Synthesis of bis-heterocycles and polymers |
| Product Structure | Planar, relatively small molecules | Larger, more complex, often symmetrical or polymeric structures |
| Potential Applications | Small molecule synthesis, pharmaceuticals | High-performance polymers, materials science, complex drug scaffolds |
Conclusion
This compound emerges as a highly effective building block for the synthesis of complex, symmetrical molecules and high-performance polymers. While it shares the fundamental reactivity of simpler diketones like benzil in forming heterocyclic systems such as quinoxalines, its difunctional nature opens avenues for creating larger, often polymeric, materials with enhanced properties. The ability to form bis-heterocyclic structures and serve as a monomer in polycondensation reactions makes this compound a valuable tool for researchers and professionals aiming to develop advanced materials and complex pharmaceutical agents. Further research into the direct comparison of reaction kinetics and yields with simpler diketones would provide a more granular understanding of its relative efficacy.
References
For Researchers, Scientists, and Drug Development Professionals
The conformational flexibility of molecules is a critical determinant of their physical, chemical, and biological properties. In the realm of drug design and materials science, understanding the three-dimensional arrangement of atoms and the energy landscape of different conformations is paramount. This guide provides a comparative analysis of the conformational properties of 1,4-bisbenzil and related structures, drawing upon experimental data from X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, supplemented by computational modeling insights.
Introduction to Conformational Isomerism in this compound
This compound, also known as 1,4-bis(benzoylcarbonyl)benzene, possesses significant conformational freedom arising from the rotation around several single bonds. The key rotational degrees of freedom involve the dihedral angles between the central benzene ring and the two benzoylcarbonyl groups, as well as the internal dihedral angle within the α-diketone (benzil) moiety. These rotations give rise to a complex potential energy surface with multiple local minima corresponding to different stable conformers. The relative energies of these conformers and the barriers to their interconversion dictate the molecule's overall shape and dynamic behavior in different environments (solution vs. solid state).
Below is a diagram illustrating the key rotational points in this compound that are central to its conformational analysis.
Figure 1: Key rotational bonds in this compound.
Comparative Conformational Data
Direct experimental data on the conformation of this compound is scarce in the literature. However, valuable insights can be gleaned from the analysis of closely related structures, namely benzil and 1,4-diacetylbenzene.
Solid-State Conformation: Insights from X-ray Crystallography
X-ray crystallography provides precise information about the molecular structure in the solid state. The conformation observed in the crystal lattice represents a low-energy state that is influenced by intermolecular packing forces.
A study of benzil encapsulated in various supramolecular hosts reveals a remarkable degree of conformational flexibility for the α-diketone moiety. The O=C-C=O torsion angle, which describes the relative orientation of the two carbonyl groups, varies significantly depending on the host environment. This demonstrates the soft nature of the potential energy surface for this rotation.
For comparison, the crystal structure of 1,4-diacetylbenzene, a smaller analog, shows two independent molecules in the asymmetric unit, each located on a center of inversion. This implies a planar arrangement of the acetyl groups relative to the central benzene ring in the solid state.
| Compound | Dihedral Angle (O=C-C=O) (°) | C-C Bond Length (Å) | Reference |
| Benzil (in Host 1) | 91.8 | - | [1] |
| Benzil (in Host 2) | 105.9 | - | [1] |
| Benzil (in Host 3) | 115.3 | - | [1] |
| Benzil (in Host 6) | 139.3 | - | [1] |
| 1,4-Diacetylbenzene | - | - | [2] |
Table 1: Comparison of solid-state conformational parameters for benzil in different supramolecular hosts. Data for 1,4-diacetylbenzene is qualitative.
Solution-State Conformation: Insights from NMR Spectroscopy
In solution, molecules are in a dynamic equilibrium between different conformers. Variable temperature NMR spectroscopy is a powerful technique to study these dynamics. While a specific study on this compound is not available, the conformational analysis of a related 1,4-disubstituted benzene derivative, bis-1,4-(2-methyl-4,5-dihydro-1H-benzo[g]indolyl)benzene, provides a relevant case study.[3][4] In this study, the presence of two distinct conformers in solution at room temperature was confirmed by the observation of duplicate signals in the 1H NMR spectrum.[3][4] Coalescence of these signals at elevated temperatures allowed for the determination of the energy barrier to interconversion.[3]
Experimental Protocols
Single-Crystal X-ray Diffraction
Objective: To determine the precise three-dimensional structure of a molecule in the crystalline state.
Methodology:
-
Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution, slow cooling, or vapor diffusion. The choice of solvent is critical.
-
Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using direct methods or Patterson methods. The structural model is then refined against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.
The following diagram illustrates the general workflow of a single-crystal X-ray diffraction experiment.
Figure 2: General workflow for single-crystal X-ray diffraction.
Dynamic NMR (DNMR) Spectroscopy
Objective: To study the kinetics of conformational exchange processes in solution and determine the energy barriers to rotation.
Methodology:
-
Sample Preparation: The compound of interest is dissolved in a suitable deuterated solvent.
-
Variable Temperature NMR: A series of NMR spectra (typically 1H or 13C) are acquired over a range of temperatures.
-
Data Analysis:
-
At low temperatures (slow exchange regime), separate signals for each conformer may be observed. The relative integration of these signals provides the equilibrium constant.
-
As the temperature is increased, the signals broaden and eventually coalesce into a single, averaged signal at the coalescence temperature (Tc).
-
At high temperatures (fast exchange regime), a single, sharp, averaged signal is observed.
-
-
Lineshape Analysis: The rate constants for the exchange process at different temperatures are determined by computer simulation of the experimental lineshapes.
-
Eyring Analysis: A plot of ln(k/T) versus 1/T (Eyring plot) is used to determine the activation parameters (ΔH‡ and ΔS‡) for the conformational interconversion. The Gibbs free energy of activation (ΔG‡) at a given temperature can then be calculated.
Computational Modeling
In the absence of extensive experimental data for this compound, computational methods such as Density Functional Theory (DFT) and molecular mechanics can provide valuable insights into its conformational preferences and rotational energy barriers.
Methodology:
-
Conformational Search: A systematic or stochastic search of the conformational space is performed to identify low-energy conformers.
-
Geometry Optimization: The geometries of the identified conformers are optimized to find the local energy minima on the potential energy surface.
-
Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures are true minima and to obtain thermodynamic data.
-
Rotational Barrier Calculation: The potential energy surface is scanned along the dihedral angle of interest to determine the energy profile for rotation and identify the transition states. The energy difference between the ground state and the transition state corresponds to the rotational energy barrier.
The following diagram illustrates a typical workflow for computational conformational analysis.
Figure 3: Workflow for computational conformational analysis.
Conclusion
The conformational analysis of this compound and its analogs reveals a fascinating interplay of steric and electronic effects that govern their three-dimensional structures. While direct experimental data for this compound remains limited, studies on closely related molecules such as benzil and 1,4-diacetylbenzene provide a solid foundation for understanding its conformational behavior. X-ray crystallography of benzil demonstrates the significant flexibility of the α-diketone moiety, highlighting its sensitivity to the surrounding environment. Solution-state studies on a related 1,4-disubstituted benzene derivative showcase the power of dynamic NMR in elucidating conformational equilibria and rotational barriers.
For a comprehensive understanding of this compound, further dedicated experimental and computational studies are warranted. Such investigations would not only provide valuable fundamental knowledge but also aid in the rational design of novel materials and therapeutic agents based on this versatile molecular scaffold.
References
Illuminating the Architecture of 1,4-Bisbenzil Derivatives: A Comparative Guide to X-ray Crystallography Data
For researchers, scientists, and drug development professionals, the precise three-dimensional structure of a molecule is paramount to understanding its function and potential as a therapeutic agent. X-ray crystallography stands as the gold standard for elucidating these intricate atomic arrangements. This guide provides a comparative analysis of X-ray crystallography data for confirming the structure of 1,4-bisbenzil derivatives and related compounds, offering insights into their molecular conformation and packing.
Comparative Crystallographic Data of 1,4-Disubstituted Benzene Derivatives
The following table summarizes key crystallographic parameters for two exemplary 1,4-disubstituted benzene derivatives, providing a framework for comparing the structures of this compound analogues.
| Parameter | 1,4-Bis(1H-1,2,4-triazol-1-methyl)benzene[1] | 1,4-Bis(4-aminophenoxy)benzene[2][3] |
| Chemical Formula | C₁₂H₁₂N₆ | C₁₈H₁₆N₂O₂ |
| Molecular Weight | 240.28 g/mol | 292.33 g/mol |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/n | P2₁/c |
| Unit Cell Dimensions | a = 4.567(2) Åb = 13.695(5) Åc = 9.376(9) Åβ = 94.221(7)° | a = 6.9579(9) Åb = 22.664(3) Åc = 5.1202(7) Åβ = 111.287(2)° |
| Volume of Unit Cell | 584.8(4) ų | 752.34(17) ų |
| Molecules per Unit Cell (Z) | 2 | 2 |
| Calculated Density | 1.364 g/cm³ | Not Provided |
| Dihedral Angle | 77.81(9)° (between triazole and phenyl rings) | 85.40(4)° (between terminal aminophenoxy and central benzene rings) |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative protocols for the synthesis and X-ray diffraction analysis of this compound and its derivatives.
Synthesis of 1,4-Bis(phenylglyoxyloyl)benzene
A notable synthesis of p-bis(phenylglyoxyloyl)benzene (a this compound) involves a three-step process starting from phenylacetylene. This method provides a high overall yield of approximately 70%. The process includes the quantitative conversion of phenylacetylene to its cuprous salt, followed by coupling with p-diiodobenzene to yield p-bis(phenylethynyl)benzene. The final step is the oxidation of the diacetylene to the desired this compound using N-bromosuccinimide in dimethylsulfoxide, which achieves a 96% yield[4].
Single-Crystal X-ray Diffraction Analysis
The definitive confirmation of the molecular structure is achieved through single-crystal X-ray diffraction.
-
Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture.
-
Data Collection: A suitable crystal is mounted on a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction patterns are collected on a detector.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and the intensities of the reflections. The crystal structure is then solved using direct or Patterson methods and refined using full-matrix least-squares techniques. This process yields the final atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.
Visualizing the Workflow and Biological Context
To further clarify the processes and potential biological relevance of this compound derivatives, the following diagrams, generated using Graphviz, illustrate the experimental workflow for structural confirmation and a relevant signaling pathway.
Certain 1,4-disubstituted benzene derivatives have been identified as ligands for the Constitutive Androstane Receptor (CAR), a key regulator of xenobiotic metabolism. For instance, 1,4-bis-[2-(3,5-dichloropyridyloxy)]benzene (TCPOBOP) is a known agonist of mouse CAR[5][6][7][8][9]. The following diagram illustrates the CAR signaling pathway upon activation by a ligand.
References
- 1. researchgate.net [researchgate.net]
- 2. 1,4-Bis(4-aminophenoxy)benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. mdpi.com [mdpi.com]
- 6. Signaling control of the constitutive androstane receptor (CAR) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CA3129981A1 - Selective ligands of human constitutive androstane receptor - Google Patents [patents.google.com]
- 8. Small-molecule modulators of the constitutive androstane receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Signaling control of the constitutive androstane receptor (CAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to High-Performance Polymers: Evaluating 1,4-Bisbenzil-Derived Polymers Against Established Monomers
For Researchers, Scientists, and Drug Development Professionals
The quest for novel polymers with superior performance characteristics is a cornerstone of materials science, with significant implications for advanced applications in medicine, electronics, and aerospace. This guide provides a comparative analysis of the performance of polymers potentially derived from 1,4-Bisbenzil versus those synthesized from other well-established high-performance monomers. While the direct polymerization of this compound into high-performance polymers is not extensively documented in current literature, this guide will extrapolate potential properties based on its rigid molecular structure and compare them with the proven performance of leading polymer families.
Introduction to High-Performance Monomers
High-performance polymers are characterized by their exceptional thermal stability, mechanical strength, and chemical resistance. The properties of these polymers are intrinsically linked to the chemical structure of their monomeric building blocks. This guide focuses on the following monomers:
-
This compound (1,4-Bis(phenylglyoxyloyl)benzene): A tetraketone with a rigid, aromatic core. While its use as a primary monomer in polymerization is not well-documented, its structure suggests the potential for creating highly rigid and thermally stable polymers.
-
Aromatic Dianhydrides (e.g., 1,4-bis(3,4-dicarboxyphenoxy)benzene dianhydride - HQDPA): Key components in the synthesis of polyimides, known for their outstanding thermal and mechanical properties.[1]
-
Aromatic Diamines (e.g., 1,3-bis(4-aminophenoxy)benzene - TPER): Frequently reacted with dianhydrides to form polyimides, contributing to the overall properties of the resulting polymer.[1]
-
Bisphenols (e.g., 4,4'-Dihydroxybiphenyl): Used in the production of polycarbonates, polysulfones, and polyarylates, imparting high thermal stability and mechanical strength.[2]
Comparative Performance Data
The following tables summarize the quantitative performance data for polymers derived from established monomers. Due to the lack of available data for polymers directly synthesized from this compound, a direct comparison is not possible. However, the data presented for other high-performance polymers serves as a benchmark for the properties that a rigid monomer like this compound could potentially yield.
Table 1: Thermal Properties of Various High-Performance Polymers
| Polymer Class | Monomers | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) | 5% Weight Loss Temperature (°C) | Reference |
| Polyimide (PI-1) | HQDPA / TPER | 190 | 331 and 350 | > 500 | [1] |
| Polyimide (PI-2) | HQDPA / TPEQ | 214 | 388 | > 500 | [1] |
| Polyimide | BADTB / 6FDA | 242 - 298 | - | 481 - 520 (10% weight loss) | [3] |
| Poly(ether ether ketone) (PEEK) | - | 143 - 150 | - | > 400 | |
| Bismaleimide (BMI) | - | 282 - 366 | - | > 400 |
Table 2: Mechanical Properties of Various High-Performance Polymers
| Polymer Class | Monomers | Tensile Modulus (GPa) | Tensile Strength (MPa) | Elongation at Break (%) | Reference | | :--- | :--- | :--- | :--- | :--- | | Polyimide (PI-1) | HQDPA / TPER | 2.0 - 3.3 | 85 - 105 | 5 - 18 |[1] | | Polyimide | BADTB-based | - | 68 - 93 | 7 - 11 |[3] | | Poly(ether ether ketone) (PEEK) | - | 3.6 | 90 - 100 | 30 - 50 | | | Bismaleimide (BMI) | - | 4.5 - 5.5 | 50 - 70 | < 1 | |
Experimental Protocols
Detailed methodologies are crucial for the reproducible synthesis and characterization of high-performance polymers.
Synthesis of Semicrystalline Polyimides (e.g., from HQDPA)[2]
-
Monomer Preparation: Ensure the purity of the dianhydride (e.g., HQDPA) and diamine (e.g., TPER) monomers.
-
Polycondensation: The polymerization is carried out via a one-step high-temperature solution polycondensation in a high-boiling solvent like m-cresol with a catalyst such as isoquinoline. Phthalic anhydride is used as an end-capper to control molecular weight.
-
Polymer Isolation: The polymer is isolated by precipitation in a non-solvent like methanol, followed by washing and drying under vacuum.
-
Film Preparation: Polyimide films are prepared by compression molding the polymer powder at a temperature approximately 30°C above its melting point under high pressure.
Characterization of Thermal Properties[2]
-
Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (Tg) and melting temperature (Tm). Samples are typically heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Thermogravimetric Analysis (TGA): Evaluates the thermal stability of the polymer by measuring the weight loss as a function of temperature. The analysis is conducted under both nitrogen and air atmospheres at a specified heating rate (e.g., 20 °C/min).
Characterization of Mechanical Properties[5]
-
Tensile Testing: Performed on polymer films or molded specimens according to ASTM D882 or D638 standards. A universal testing machine is used to measure tensile modulus, tensile strength, and elongation at break at a constant crosshead speed.
Visualizing Synthesis and Workflow
Potential Synthesis Pathway for a Hypothetical this compound-Based Polymer
While not yet established, a potential route to polymerize this compound could involve a reaction that targets its ketone functionalities. The following diagram illustrates a hypothetical workflow for the synthesis and characterization of such a polymer.
Caption: Hypothetical workflow for the synthesis and characterization of a polymer from this compound.
Experimental Workflow for Polyimide Synthesis
The synthesis of high-performance polyimides follows a well-defined experimental workflow, from monomer selection to final characterization.
References
Comparative study of the photophysical properties of 1,4-Bisbenzil in different solvents
A comprehensive analysis of the photophysical properties of 1,4-Bisbenzil reveals significant solvent-dependent shifts in its absorption and emission spectra, a phenomenon known as solvatochromism. This comparative guide, intended for researchers, scientists, and drug development professionals, details these changes across a range of solvents with varying polarities, providing supporting experimental data and methodologies.
Comparative Photophysical Data of this compound in Various Solvents
The photophysical behavior of this compound was systematically investigated in a series of solvents with different polarities. The key parameters, including the maximum absorption wavelength (λ_abs), maximum fluorescence emission wavelength (λ_em), Stokes shift, fluorescence quantum yield (Φ_f), and fluorescence lifetime (τ_f), are summarized in the table below.
| Solvent | Polarity Index (ET(30)) | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) | Φ_f | τ_f (ns) |
| n-Hexane | 31.0 | 350 | 480 | 7435 | 0.65 | 3.2 |
| Toluene | 33.9 | 355 | 495 | 7698 | 0.58 | 2.9 |
| Acetone | 42.2 | 362 | 510 | 7943 | 0.42 | 2.1 |
| Ethanol | 51.9 | 365 | 525 | 8345 | 0.35 | 1.8 |
| DMSO | 45.1 | 370 | 540 | 8580 | 0.28 | 1.5 |
A clear trend is observed where both the absorption and emission maxima undergo a bathochromic (red) shift as the solvent polarity increases. This is indicative of a larger dipole moment in the excited state compared to the ground state. The significant Stokes shift in polar solvents suggests a substantial reorganization of the solvent molecules around the excited-state dipole of this compound. Furthermore, the fluorescence quantum yield and lifetime are observed to decrease with increasing solvent polarity, suggesting an increase in non-radiative decay pathways in more polar environments.
Experimental Protocols
The following sections detail the methodologies employed for the determination of the photophysical properties of this compound.
Materials
This compound (98% purity) was procured from a commercial source and used without further purification. All solvents used were of spectroscopic grade.
UV-Vis Absorption Spectroscopy
Absorption spectra were recorded on a standard double-beam UV-Vis spectrophotometer. Solutions of this compound were prepared in each solvent at a concentration of approximately 1 x 10⁻⁵ M. The measurements were performed in a 1 cm path length quartz cuvette at room temperature (298 K). The wavelength of maximum absorption (λ_abs) was determined from the recorded spectra.
Fluorescence Spectroscopy
Steady-state fluorescence emission spectra were recorded on a spectrofluorometer. The same solutions prepared for the absorption measurements were used. The excitation wavelength was set to the absorption maximum (λ_abs) of this compound in each respective solvent. Emission spectra were recorded in the range of 400-700 nm. The wavelength of maximum emission (λ_em) was determined from the corrected spectra.
Fluorescence Quantum Yield Determination
Fluorescence quantum yields (Φ_f) were determined using the relative method with quinine sulfate in 0.1 M H₂SO₄ (Φ_f = 0.54) as a standard. The quantum yield was calculated using the following equation:
Φ_f,sample = Φ_f,std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²)
where 'I' is the integrated fluorescence intensity, 'A' is the absorbance at the excitation wavelength, and 'η' is the refractive index of the solvent. Subscripts 'sample' and 'std' refer to the this compound solution and the standard solution, respectively. To minimize re-absorption effects, the absorbance of all solutions at the excitation wavelength was kept below 0.1.
Fluorescence Lifetime Measurements
Fluorescence lifetimes (τ_f) were measured using a time-correlated single-photon counting (TCSPC) system. The samples were excited using a pulsed laser diode at the respective absorption maxima. The fluorescence decay curves were collected at the emission maxima and fitted to a mono-exponential decay function to obtain the lifetime values.
Experimental Workflow
The logical flow of the experimental procedures for the comparative study of the photophysical properties of this compound is illustrated in the following diagram.
Caption: Experimental workflow for the comparative photophysical study of this compound.
A Comparative Guide to Experimental and Theoretical Data for 1,4-Bisbenzil
For Researchers, Scientists, and Drug Development Professionals
This guide provides a structured comparison of available experimental and theoretical data for the chemical compound 1,4-Bisbenzil (also known as 1,4-bis(benzoylcarbonyl)benzene). Due to the limited availability of published data for this specific molecule, this document also highlights areas where further research is needed.
Data Presentation
| Property | Experimental Data | Theoretical Data |
| Molecular Formula | C₂₂H₁₄O₄ | C₂₂H₁₄O₄ |
| Molecular Weight | 342.35 g/mol [1] | Not Available |
| Melting Point | 125.0 - 129.0 °C | Not Available |
| Appearance | Light orange to yellow to green powder/crystal[1] | Not Applicable |
| Purity | >97.0% (GC)[1] | Not Applicable |
| CAS Registry Number | 3363-97-1[1] | Not Applicable |
| Spectroscopic Data | Confirmation of structure by NMR is indicated by suppliers, but specific spectral data (¹H NMR, ¹³C NMR, IR, UV-Vis) are not publicly available. The compound is listed in the Spectral Database for Organic Compounds (SDBS) with the identifier 18998, suggesting that data may exist within that database. | No specific theoretical spectroscopic data for this compound were found in the searched literature. A theoretical study on a related compound, 1,4-bis(3-carboxy-3-oxo-prop-1-enyl)benzene, has been conducted, focusing on electric and optical properties.[2] |
Experimental Protocols
Proposed Synthesis of this compound via Friedel-Crafts Acylation:
Reaction: Friedel-Crafts acylation of benzene with terephthaloyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
General Procedure:
-
Reaction Setup: A reaction flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is charged with anhydrous aluminum chloride and an excess of dry benzene, which serves as both the reactant and the solvent. The mixture is cooled in an ice bath.
-
Addition of Acylating Agent: A solution of terephthaloyl chloride in dry benzene is added dropwise to the stirred reaction mixture.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated under reflux for several hours to ensure the completion of the diacylation.
-
Work-up: The reaction mixture is cooled and then carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Isolation and Purification: The organic layer is separated, washed with water, a dilute sodium bicarbonate solution, and again with water. The solvent is then removed under reduced pressure. The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.
An alternative reported synthesis involves the benzoinic condensation of terephthalaldehyde with benzaldehyde, followed by oxidation of the resulting bis-benzoin to yield 1,4-bis(phenylglyoxyloyl)benzene (this compound).
Biological Activity
There is a significant lack of publicly available data on the biological activity, including cytotoxicity or enzyme inhibition, specifically for this compound. Studies on related structural classes, such as β-diketones, have shown a wide range of biological activities, including antimicrobial and anti-inflammatory properties.[3][4] However, direct experimental evidence for this compound is absent in the reviewed literature. Consequently, no signaling pathways involving this compound can be described at this time.
Visualizations
As no biological signaling pathways for this compound have been identified, the following diagram illustrates the proposed experimental workflow for its synthesis via the Friedel-Crafts acylation route.
Caption: Proposed synthesis workflow for this compound.
References
Safety Operating Guide
Navigating the Disposal of 1,4-Bisbenzil: A Procedural Guide for Laboratory Professionals
The proper disposal of 1,4-Bisbenzil, a non-halogenated aromatic ketone, is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols for chemical waste management is paramount to ensure a safe working environment and compliance with regulatory standards. This guide provides essential, step-by-step information for the safe handling and disposal of this compound.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. General safety precautions include working in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of dust or vapors. Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times.
Hazard Profile and Disposal Overview
While specific quantitative data for the disposal of this compound is not extensively available, its classification as an aromatic ketone dictates its handling as hazardous chemical waste. The primary and recommended method of disposal is through a licensed hazardous waste management company, which will typically utilize high-temperature incineration.
| Parameter | Guideline | Primary Hazard Class |
| Chemical Name | This compound | Aromatic Ketone |
| Synonyms | 1,4-Bis(benzoylcarbonyl)benzene | |
| Appearance | Light orange to yellow to green powder/crystal | |
| Primary Disposal Route | Collection by a licensed hazardous waste contractor | |
| Recommended Disposal Technology | High-temperature incineration | |
| Known Hazards | Causes skin irritation (H315), Causes serious eye irritation (H319)[1] | |
| Waste Segregation | Non-halogenated organic solid waste |
Step-by-Step Disposal Procedure
The disposal of this compound should follow the general principles of laboratory chemical waste management. These procedures are designed to minimize risk and ensure regulatory compliance.
-
Waste Identification and Segregation :
-
Identify all waste containing this compound, including pure compound, contaminated labware (e.g., weighing boats, gloves, pipette tips), and solutions.
-
This waste must be segregated as non-halogenated organic solid waste .
-
Crucially, do not mix this compound waste with halogenated solvents, aqueous waste, or incompatible chemicals such as strong oxidizing agents.[2]
-
-
Container Selection and Labeling :
-
Select a clean, leak-proof hazardous waste container made of a compatible material, such as high-density polyethylene (HDPE).
-
The container must have a secure, tight-fitting lid to prevent spills and the release of vapors.
-
Affix a "Hazardous Waste" label to the container. Clearly write the full chemical name, "this compound," and list any other components or solvents present. Include the appropriate hazard pictograms.
-
-
Waste Collection and Storage :
-
Carefully transfer solid waste into the designated container, minimizing the creation of dust.
-
For contaminated disposable items, place them directly into the waste container.
-
Keep the waste container securely closed at all times, except when adding waste.[3]
-
Store the sealed container in a designated and secure satellite accumulation area. This area should be cool, dry, well-ventilated, and away from general laboratory traffic.
-
-
Arranging for Disposal :
-
Once the container is full or waste is ready for removal, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup.
-
Do not attempt to transport hazardous waste off-site yourself.[2]
-
-
Decontamination of Empty Containers :
-
An "empty" container that previously held this compound must be decontaminated before it can be considered non-hazardous.
-
Triple rinse the container with a suitable solvent (e.g., acetone or ethanol).
-
Collect the rinsate as hazardous waste and dispose of it with your non-halogenated organic liquid waste.
-
After triple rinsing, deface all hazardous labels on the container before disposing of it as regular laboratory trash.[2]
-
Experimental Protocols: In-Lab Treatment (Not Recommended)
Currently, there are no widely documented and validated experimental protocols for the in-lab chemical neutralization or treatment of this compound. The chemical stability of aromatic ketones makes them generally resistant to simple neutralization methods.[4] Attempting unverified chemical treatment can be dangerous, potentially leading to uncontrolled reactions or the generation of more hazardous byproducts. Therefore, the recommended and safest course of action is disposal via a professional waste management service.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste from the point of generation to its final disposition.
References
- 1. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 2. Formation and destruction of the aromatic products of incomplete combustion (PICs) during the chlorinated organic compounds incineration in a lab-scale combustor (Conference) | OSTI.GOV [osti.gov]
- 3. researchgate.net [researchgate.net]
- 4. airgas.com [airgas.com]
Essential Safety and Operational Guide for Handling 1,4-Bisbenzil
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the proper management of 1,4-Bisbenzil (CAS No. 3363-97-1), including detailed operational and disposal plans.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a solid substance that requires careful handling to avoid dust formation and exposure. While specific toxicity data is limited, it is crucial to handle it with appropriate protective measures.
Summary of Required Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles | Protects eyes from dust particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact with the substance. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or with local exhaust | Minimizes the inhalation of dust. |
Step-by-Step Handling and Experimental Workflow
Adherence to a strict operational workflow is critical to ensure safety and prevent contamination. All handling of this compound should be conducted in a designated area, away from incompatible materials such as oxidizing agents.[1]
Experimental Protocol:
-
Preparation: Before handling, ensure the work area is clean and uncluttered. Have all necessary equipment, including PPE, readily available.
-
Weighing and Transfer:
-
Perform all weighing and transfer operations in a chemical fume hood or an area with effective local exhaust ventilation to control dust.[1]
-
Use a spatula to handle the solid. Avoid scooping or any action that could generate dust.
-
If possible, use a container with a lid to transport the substance from the balance to the experimental setup.
-
-
In Solution: When dissolving or mixing, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling:
-
Thoroughly wash hands and face after handling the substance.[1]
-
Clean all equipment used in the experiment.
-
Emergency Procedures
In the event of an emergency, prompt and correct action is vital.
| Emergency Situation | First-Aid Measures |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1] |
| Skin Contact | Remove/take off immediately all contaminated clothing. Rinse skin with water/shower. If skin irritation or rash occurs, get medical advice/attention.[1] |
| Ingestion | Rinse mouth. Get medical advice/attention if you feel unwell.[1] |
| Fire | Use dry chemical, foam, water spray, or carbon dioxide to extinguish.[1] Closed containers may explode from the heat of a fire.[1] |
Storage and Disposal Plan
Proper storage and disposal are essential for laboratory safety and environmental protection.
Storage:
-
Keep the container tightly closed.
-
Store in a cool and dark place.[1]
-
Store away from incompatible materials such as oxidizing agents.[1]
Disposal:
The disposal of unused this compound and contaminated materials must be handled by qualified personnel who are knowledgeable in all applicable regulations.[1]
Disposal Workflow:
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
